3-Amino-2-methylpropanoic acid hydrochloride
Description
BenchChem offers high-quality 3-Amino-2-methylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-methylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502513 | |
| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28267-25-6 | |
| Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-Amino-2-methylpropanoic acid Hydrochloride
This guide provides a comprehensive and technically detailed protocol for the asymmetric synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis leverages the well-established Evans asymmetric alkylation methodology, ensuring high stereochemical control and yielding the desired (R)-enantiomer with excellent purity. This document is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.
Introduction: The Significance of Chiral β-Amino Acids
Chiral β-amino acids and their derivatives are crucial components in the development of novel therapeutics. Their incorporation into peptide-based drugs can enhance metabolic stability, improve pharmacokinetic profiles, and introduce conformational constraints that lead to higher receptor affinity and selectivity. (R)-3-Amino-2-methylpropanoic acid, in particular, serves as a key intermediate for the synthesis of various bioactive molecules. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps and formulation studies.
The synthetic strategy outlined herein is designed to be robust, reproducible, and scalable, providing a reliable pathway to this important chiral molecule. The core of this protocol is the diastereoselective methylation of an N-acyloxazolidinone derived from a commercially available Evans chiral auxiliary.
Overall Synthetic Strategy
The synthesis of (R)-3-Amino-2-methylpropanoic acid hydrochloride is achieved through a multi-step sequence, as illustrated in the workflow diagram below. The key steps include:
-
Acylation of the Evans Chiral Auxiliary: Attachment of a propionyl group bearing a leaving group at the 3-position to the chiral auxiliary.
-
Diastereoselective Methylation: Introduction of the methyl group at the α-position with high stereocontrol.
-
Auxiliary Cleavage and Functional Group Manipulation: Removal of the chiral auxiliary and conversion of the resulting functional groups to the desired amino acid.
-
Amine Protection and Deprotection: Utilization of a Boc protecting group to facilitate purification and subsequent deprotection to yield the free amine.
-
Hydrochloride Salt Formation: Conversion of the final amino acid to its stable hydrochloride salt.
Caption: Overall synthetic workflow for (R)-3-Amino-2-methylpropanoic acid hydrochloride.
Detailed Experimental Protocols
Synthesis of N-(3-Bromopropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
Rationale: This initial step attaches the propionyl backbone to the chiral auxiliary, setting the stage for the crucial diastereoselective alkylation. The use of n-butyllithium ensures complete deprotonation of the oxazolidinone nitrogen, facilitating a clean acylation reaction.
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve 3-bromopropionyl chloride (1.2 eq) in anhydrous THF.
-
Add the solution of 3-bromopropionyl chloride to the lithium amide solution at -78 °C dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.
Diastereoselective Methylation
Rationale: This is the key stereochemistry-determining step. The lithium enolate of the N-acyloxazolidinone is formed using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). The phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile (methyl iodide) to the opposite face, thus ensuring high diastereoselectivity.[1][2]
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-(3-bromopropionyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the substrate in anhydrous THF (0.1 M) and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Slowly add the freshly prepared LDA solution to the substrate solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography to yield the desired methylated product.
Subsequent Transformations to the Final Product
The subsequent steps of azide substitution, auxiliary cleavage with reduction, azide reduction, Boc protection, oxidation, and final deprotection with salt formation follow established literature procedures. A summary of these transformations is provided in the table below.
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 3 | Azide Substitution | Sodium azide, DMF | 85-95 |
| 4 | Auxiliary Cleavage & Reduction | Lithium borohydride, THF/Water | 80-90 |
| 5 | Azide Reduction | H₂, 10% Pd/C, Methanol | >95 |
| 6 | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DCM | 90-98 |
| 7 | Oxidation | Pyridinium dichromate (PDC), DMF | 75-85 |
| 8 | Boc Deprotection & Salt Formation | 4M HCl in Dioxane | >95 |
Detailed protocols for these steps are well-documented in standard organic synthesis literature and can be adapted accordingly.
Characterization and Quality Control
Throughout the synthesis, it is crucial to monitor the progress of each reaction and characterize the intermediates and the final product.
-
Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of intermediates and the final product. The diastereomeric ratio after the methylation step can be determined by ¹H NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.
-
Melting Point: To assess the purity of the crystalline final product.
Safety Considerations
This synthesis involves the use of hazardous reagents and requires appropriate safety precautions.
-
n-Butyllithium and LDA: Pyrophoric and moisture-sensitive. Handle under an inert atmosphere using proper syringe techniques.
-
3-Bromopropionyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Methyl iodide: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate gloves.
-
Sodium azide: Highly toxic and can form explosive metal azides. Handle with care and avoid contact with heavy metals.
-
Hydrogen gas: Flammable. Perform hydrogenations in a well-ventilated area with appropriate safety measures.
-
Strong acids and bases: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and stereocontrolled route to (R)-3-Amino-2-methylpropanoic acid hydrochloride. By employing the Evans chiral auxiliary, high levels of asymmetric induction are achieved in the key methylation step. The subsequent functional group manipulations are robust and high-yielding, making this an effective strategy for accessing this valuable chiral building block for research and development in the pharmaceutical industry. Careful execution of the experimental procedures and adherence to safety protocols are paramount for successful synthesis.
References
An In-depth Technical Guide to 3-Amino-2-methylpropanoic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a naturally occurring β-amino acid that has garnered significant interest within the scientific community. It is a catabolic metabolite of the pyrimidine base thymine and the branched-chain amino acid valine.[1] The hydrochloride salt of this compound, 3-Amino-2-methylpropanoic acid hydrochloride, is a common form used in research and development due to its stability and solubility. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling, with a particular focus on its stereoisomers, which can exhibit distinct biological activities.
This compound exists as two enantiomers, (R)-3-Amino-2-methylpropanoic acid hydrochloride and (S)-3-Amino-2-methylpropanoic acid hydrochloride, each with a unique Chemical Abstracts Service (CAS) number. It is crucial for researchers to distinguish between these stereoisomers, as the biological effects can be stereospecific.
Chemical Identification and Properties
The fundamental properties of 3-Amino-2-methylpropanoic acid hydrochloride vary between its stereoisomers. The following table summarizes the key identifiers for the (R) and (S) enantiomers.
| Property | (S)-3-Amino-2-methylpropanoic acid hydrochloride | (R)-3-Amino-2-methylpropanoic acid hydrochloride |
| CAS Number | 925704-45-6[2][3] | 132605-98-2[4] |
| Molecular Formula | C₄H₉NO₂·HCl[2] | C₄H₉NO₂·HCl[5] |
| Molecular Weight | 139.58 g/mol [2] | 139.58 g/mol |
| Appearance | White powder[2] | Powder or liquid[5] |
| Purity | ≥97%[3][5] | Typically ≥97% |
| Optical Rotation | [a]D25 = 25.1 ± 1 (C=1 in water)[2] | Not specified |
Physicochemical Characteristics
The hydrochloride salt form enhances the stability and water solubility of the parent amino acid. The parent compound, 3-amino-2-methylpropanoic acid, is soluble in water.[6]
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)- and (S)-3-Amino-2-methylpropanoic acid hydrochloride is a critical process for their application in stereospecific synthesis and biological studies. Asymmetric synthesis routes are often employed to achieve high enantiomeric excess.
A common conceptual pathway for the synthesis of these chiral amino acids involves the use of a chiral auxiliary or a chiral catalyst. The following diagram illustrates a generalized synthetic approach.
Caption: Generalized workflow for the asymmetric synthesis of 3-Amino-2-methylpropanoic acid hydrochloride.
Applications in Research and Drug Development
3-Amino-2-methylpropanoic acid, particularly in its non-hydrochloride form (BAIBA), has been the subject of extensive research, revealing its role as a signaling molecule with therapeutic potential.
Metabolic Regulation
BAIBA is recognized for its ability to induce the "browning" of white adipose tissue and stimulate hepatic β-oxidation.[7] This has significant implications for the study and potential treatment of metabolic disorders. Research has shown that BAIBA treatment can decrease body fat and improve glucose tolerance in mice.[8] These effects are mediated, in part, through an AMPK–PPARδ-dependent pathway, which helps to alleviate insulin resistance.[1]
Peptide Synthesis and Pharmaceutical Building Block
As a chiral amino acid derivative, (S)-3-Amino-2-methylpropanoic acid hydrochloride serves as a valuable building block in the synthesis of peptides and other complex molecules in pharmaceutical research.[2] Its defined stereochemistry is crucial for creating molecules with specific biological activities. It can also act as a chiral auxiliary in asymmetric synthesis.[2]
Neurological Research
The parent compound is a product of pyrimidine degradation, and deficiencies in the enzyme responsible for its formation, β-ureidopropionase, are associated with neurological abnormalities.[9] This link makes 3-amino-2-methylpropanoic acid and its derivatives useful tools for studying certain neurological pathways and disorders.
Isotope-Labeled Internal Standards
Deuterium-labeled versions of 3-amino-2-methylpropanoic acid are utilized as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS.[7] This is a critical application in metabolomics and pharmacokinetic studies.
Safety, Handling, and Storage
Proper handling and storage of 3-Amino-2-methylpropanoic acid hydrochloride are essential to ensure laboratory safety and maintain the integrity of the compound.
Safety Precautions
Based on available safety data for related compounds, 3-Amino-2-methylpropanoic acid hydrochloride may cause skin and serious eye irritation, as well as respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11][12]
-
In case of skin contact: Wash off with soap and plenty of water.[12]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]
-
Storage Recommendations
-
Conditions: Store in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage temperature is often between 0 - 8 °C.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.
The following flowchart outlines the standard operating procedure for handling this chemical in a laboratory setting.
Sources
- 1. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-3-Amino-2-methylpropanoic acid hydrochloride [cymitquimica.com]
- 4. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-3-Amino-2-methylpropanoic acid hydrochloride, CasNo.132605-98-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. targetmol.cn [targetmol.cn]
- 10. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. capotchem.com [capotchem.com]
The Definitive Guide to the Structural Elucidation of 3-Amino-2-methylpropanoic Acid Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and neuroscience research, the precise structural characterization of small molecules is paramount. 3-Amino-2-methylpropanoic acid, a beta-amino acid, and its hydrochloride salt, are significant building blocks in the synthesis of novel therapeutic agents and probes for studying neurotransmitter systems.[1] This guide provides an in-depth, technically-focused protocol for the unambiguous structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride, moving beyond a simple listing of methods to explain the scientific rationale behind the analytical choices. Our approach is rooted in a self-validating system of complementary analytical techniques, ensuring the highest level of scientific integrity.
Introduction: The Significance of 3-Amino-2-methylpropanoic Acid Hydrochloride
3-Amino-2-methylpropanoic acid hydrochloride is a chiral beta-amino acid derivative. Its structural homologues are integral to a variety of biologically active compounds. In drug discovery, the incorporation of beta-amino acids can lead to peptides with enhanced stability against enzymatic degradation.[] Furthermore, compounds of this class are utilized in neuroscience to probe metabolic pathways and receptor functions.[1] Given its importance, a robust and unequivocal determination of its three-dimensional structure is a critical prerequisite for its application in research and development.
This guide will detail a multi-technique approach for structural elucidation, beginning with foundational spectroscopic methods and culminating in the definitive determination of its solid-state structure.
Core Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This data informs sample preparation and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂ | Chem-Impex[1] |
| Molecular Weight | 139.58 g/mol | Chem-Impex[1] |
| Appearance | White powder | Chem-Impex[1] |
| Chirality | Exists as (R) and (S) enantiomers | BLDpharm, CymitQuimica[3][4] |
The Analytical Workflow: A Triad of Spectroscopic and Crystallographic Techniques
Caption: The integrated workflow for the structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of each nucleus. For 3-Amino-2-methylpropanoic acid hydrochloride, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-methylpropanoic acid hydrochloride in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is critical as it is NMR-silent in the ¹H spectrum and will exchange with the labile protons of the amine and carboxylic acid groups, simplifying the spectrum.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR Acquisition (for enhanced confidence):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
Data Interpretation and Expected Spectra
The presence of the hydrochloride salt will cause a downfield shift of the protons and carbons near the protonated amine group due to its electron-withdrawing inductive effect.
Expected ¹H NMR Data (in D₂O, chemical shifts are approximate):
| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Integration |
| -CH₃ | Doublet | ~1.2 | 3H |
| -CH- | Multiplet | ~2.8 | 1H |
| -CH₂- | Multiplet | ~3.2 | 2H |
Expected ¹³C NMR Data (in D₂O, chemical shifts are approximate):
| Carbon | Approximate Chemical Shift (ppm) |
| -CH₃ | ~15 |
| -CH- | ~35 |
| -CH₂- | ~45 |
| -C=O | ~180 |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent such as a water/methanol or water/acetonitrile mixture.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement. Electrospray ionization (ESI) in positive ion mode is the preferred method for this polar, charged molecule.
-
High-Resolution Mass Spectrometry (HRMS):
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion and subject it to collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Data Interpretation and Expected Spectra
Expected HRMS Data:
| Ion | Calculated m/z |
| [C₄H₁₀NO₂]⁺ | 104.0706 |
Expected MS/MS Fragmentation:
The fragmentation of the protonated molecule will likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, and potentially cleavage adjacent to the amine group.
Caption: A simplified representation of the expected fragmentation pathway for 3-Amino-2-methylpropanoic acid in positive ion ESI-MS/MS.
Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR and MS provide strong evidence for the structure, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution is a common and effective method.[5][6]
-
Prepare a saturated solution of 3-Amino-2-methylpropanoic acid hydrochloride in a suitable solvent system. A mixture of water and a more volatile organic solvent like ethanol or isopropanol can be effective.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental diffraction data.
-
Expected Outcome
A successful X-ray crystallographic analysis will yield the precise bond lengths, bond angles, and torsional angles of the molecule. It will also definitively establish the relative stereochemistry and the packing of the molecules in the crystal lattice, including any hydrogen bonding interactions with the chloride counter-ion and surrounding molecules.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of 3-Amino-2-methylpropanoic acid hydrochloride, a molecule of significant interest in medicinal chemistry and neuroscience, requires a rigorous and multi-faceted analytical approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, we create a self-validating system that leads to an unambiguous structural assignment. The detailed protocols and interpretative guidance provided in this technical guide are designed to empower researchers to confidently characterize this and other similar small molecules, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. NIH. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]
-
ResearchGate. How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]
-
University of Florida. Crystal Growing Tips. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. (S)-3-Amino-2-methylpropanoic acid hydrochloride [cymitquimica.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
The Myokine β-Aminoisobutyric Acid (BAIBA): A Technical Guide to its Biological Activity and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
β-Aminoisobutyric acid (BAIBA), a small molecule metabolite derived from the catabolism of valine and thymine, has emerged as a significant myokine, mediating many of the beneficial effects of physical exercise.[1][2] This technical guide provides a comprehensive overview of the biological activities of BAIBA hydrochloride, delving into its molecular mechanisms, physiological effects, and potential as a therapeutic agent for metabolic and age-related diseases. We will explore its role in the "browning" of white adipose tissue, the enhancement of fatty acid oxidation, the improvement of glucose homeostasis, and its anti-inflammatory, neuroprotective, and bone-protective functions. This guide is intended to be a resource for researchers, providing not only a thorough understanding of BAIBA's biology but also detailed experimental protocols to facilitate further investigation into this promising molecule.
Introduction: The Emergence of BAIBA as a Key Metabolic Regulator
Initially identified as a product of thymine and valine metabolism, β-aminoisobutyric acid (BAIBA) has garnered significant attention as a myokine—a substance secreted by skeletal muscle in response to exercise.[1][3] Its discovery as a signaling molecule has provided a crucial link between physical activity and systemic metabolic health. BAIBA exists in two enantiomeric forms, L-BAIBA and D-BAIBA, with L-BAIBA being the predominant form produced by muscle during exercise.[4] Both enantiomers exhibit biological activity, sometimes through distinct signaling pathways.[5] This guide will focus on the collective and specific activities of BAIBA, with a particular emphasis on the hydrochloride salt, which is commonly used in research due to its stability and solubility.
The primary impetus for the intense research focus on BAIBA stems from its ability to induce a thermogenic program in white adipose tissue (WAT), a process known as "browning," which increases energy expenditure.[6][7] Beyond its effects on adipose tissue, BAIBA has been shown to exert beneficial effects on the liver, skeletal muscle, bone, and the central nervous system, positioning it as a multifaceted therapeutic candidate for a range of conditions, including metabolic syndrome, obesity, type 2 diabetes, and neurodegenerative diseases.[8][9][10]
Molecular Mechanisms of BAIBA Action: Key Signaling Pathways
The diverse biological effects of BAIBA are mediated through the activation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.
Peroxisome Proliferator-Activated Receptor α (PPARα) Pathway
A central mechanism through which BAIBA exerts its metabolic effects is the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα).[6][7] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation.
-
Browning of White Adipose Tissue: In white adipocytes, BAIBA treatment increases the expression of brown adipocyte-specific genes, including Uncoupling Protein 1 (UCP1) and CIDEA, through a PPARα-mediated mechanism.[6][11] This induction of a "beige" or "brite" adipocyte phenotype leads to increased mitochondrial biogenesis and uncoupled respiration, resulting in heat production and enhanced energy expenditure.[12]
-
Hepatic β-Oxidation: BAIBA also stimulates fatty acid β-oxidation in hepatocytes via PPARα activation.[6] This leads to a reduction in hepatic lipid accumulation and can improve conditions such as non-alcoholic fatty liver disease (NAFLD).[13]
Caption: BAIBA activates PPARα, leading to the upregulation of genes involved in WAT browning and hepatic fatty acid oxidation.
AMP-Activated Protein Kinase (AMPK) Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels. BAIBA has been shown to activate AMPK in various tissues, contributing to its beneficial metabolic and anti-inflammatory effects.[5][14]
-
Improved Insulin Sensitivity: In skeletal muscle, BAIBA-mediated AMPK activation enhances glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.[14]
-
Anti-inflammatory Effects: BAIBA attenuates inflammation by activating AMPK, which in turn can inhibit the pro-inflammatory NF-κB signaling pathway.[14][15] This has been observed in adipocytes, macrophages, and endothelial cells.[16][17]
-
Neuroprotection: In neuronal cells, L-BAIBA has been shown to protect against oxidative stress-induced apoptosis through the activation of both AMPK and PI3K/Akt pathways.[10][18]
Caption: BAIBA activates AMPK, leading to improved metabolism, reduced inflammation, and neuroprotection.
Mas-Related G Protein-Coupled Receptor Type D (MRGPRD)
Recent studies have identified the Mas-related G protein-coupled receptor type D (MRGPRD) as a receptor for BAIBA, particularly in osteocytes.[4][5] This discovery has shed light on the mechanisms underlying BAIBA's bone-protective effects. Interestingly, both L-BAIBA and D-BAIBA can signal through MRGPRD but activate distinct downstream pathways to regulate Fgf23, a key hormone in phosphate metabolism.[5][19] L-BAIBA signals through Gαs/cAMP/PKA and Gαq/PKC pathways, while D-BAIBA utilizes the Gαi/NF-κB pathway.[5][19]
Physiological Effects of BAIBA
The activation of the aforementioned signaling pathways translates into a wide range of beneficial physiological effects, making BAIBA a molecule of significant interest for therapeutic development.
Metabolic Regulation
| Metabolic Parameter | Effect of BAIBA | Key Tissues Involved | Primary Mechanism | Supporting References |
| Body Weight and Fat Mass | Decreased | White Adipose Tissue, Liver | Increased energy expenditure via WAT browning, increased hepatic fatty acid oxidation | [6][8][20] |
| Glucose Homeostasis | Improved | Skeletal Muscle, Liver, Pancreas | Enhanced insulin sensitivity, increased glucose uptake, reduced hepatic glucose production | [6][14][21] |
| Lipid Profile | Improved | Liver, Adipose Tissue | Increased fatty acid oxidation, reduced de novo lipogenesis, decreased plasma triglycerides and cholesterol | [8][9] |
Anti-inflammatory and Immunomodulatory Effects
BAIBA has demonstrated potent anti-inflammatory properties in various models of inflammation. It can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS) and palmitate.[8][14] This anti-inflammatory action is largely mediated by the AMPK-dependent inhibition of the NF-κB pathway.[14] These effects have been observed in adipocytes, macrophages, and endothelial cells, suggesting a broad role for BAIBA in mitigating chronic low-grade inflammation associated with metabolic diseases.[16][22]
Neuroprotective Effects
Emerging evidence suggests that BAIBA may have neuroprotective roles. In vitro studies have shown that L-BAIBA can protect neuronal-like cells from oxidative stress-induced apoptosis.[10][18] This protection is mediated through the activation of the AMPK and PI3K/Akt signaling pathways.[10][18] These findings suggest that BAIBA could be a potential therapeutic agent for neurodegenerative diseases characterized by oxidative stress and neuronal cell death.
Bone Metabolism
BAIBA has been identified as a muscle-derived factor that promotes osteocyte survival.[4] L-BAIBA protects osteocytes from reactive oxygen species (ROS)-induced apoptosis by signaling through the MRGPRD receptor.[4] This protective effect can help maintain bone mass, particularly in conditions of disuse or unloading.[4]
Experimental Protocols for Studying BAIBA's Biological Activity
To facilitate further research into the multifaceted roles of BAIBA, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Browning of White Adipocytes
This protocol describes the induction of a "beige" phenotype in cultured white adipocytes using BAIBA.
Materials:
-
Pre-adipocyte cell line (e.g., 3T3-L1 or primary stromal vascular fraction-derived preadipocytes)
-
Differentiation medium (e.g., DMEM with high glucose, 10% FBS, insulin, dexamethasone, IBMX)
-
Maintenance medium (e.g., DMEM with high glucose, 10% FBS, insulin)
-
β-Aminoisobutyric acid (BAIBA) hydrochloride
-
Reagents for RNA isolation and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (UCP1, CIDEA)
Procedure:
-
Cell Seeding: Plate pre-adipocytes in a multi-well plate at a density that allows for confluence within 2-3 days.
-
Induction of Differentiation: Once confluent, replace the growth medium with differentiation medium.
-
Maturation: After 2-3 days, replace the differentiation medium with maintenance medium.
-
BAIBA Treatment: At day 4-6 of differentiation, when lipid droplets are visible, treat the mature adipocytes with varying concentrations of BAIBA (e.g., 5-100 µM) for 24-48 hours.[7]
-
Analysis of Browning Markers:
-
qRT-PCR: Isolate total RNA and perform qRT-PCR to quantify the mRNA expression of brown fat markers such as Ucp1, Cidea, and Pgc-1α.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the protein levels of UCP1 and CIDEA.
-
Caption: Workflow for in vitro browning of white adipocytes with BAIBA treatment.
Fatty Acid Oxidation Assay in Hepatocytes
This protocol measures the effect of BAIBA on the rate of fatty acid oxidation in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2 or primary hepatocytes)
-
[1-14C]palmitic acid or [9,10-3H]palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
BAIBA hydrochloride
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Culture hepatocytes in a multi-well plate until they reach the desired confluency.
-
BAIBA Pre-treatment: Pre-treat the cells with BAIBA at various concentrations for a specified period (e.g., 12-24 hours).
-
Preparation of Radiolabeled Substrate: Prepare a solution of radiolabeled palmitic acid complexed with fatty acid-free BSA in serum-free medium.
-
Oxidation Reaction: Remove the pre-treatment medium and add the radiolabeled substrate to the cells. Incubate for 1-2 hours.[23]
-
Measurement of Oxidation Products:
-
14CO2 Trapping: If using [1-14C]palmitic acid, trap the released 14CO2 on a filter paper soaked in a trapping agent (e.g., NaOH).[22]
-
Acid-Soluble Metabolites: If using [9,10-3H]palmitic acid, measure the radioactivity in the aqueous phase after acid precipitation of the medium, which represents the production of acid-soluble metabolites.[24]
-
-
Quantification: Measure the radioactivity in the trapped CO2 or the acid-soluble fraction using a scintillation counter. Normalize the results to the total protein content of the cells.
Assessment of Insulin Sensitivity in Skeletal Muscle Cells
This protocol evaluates the effect of BAIBA on insulin-stimulated glucose uptake in C2C12 myotubes.
Materials:
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
BAIBA hydrochloride
-
Insulin
-
2-deoxy-D-[3H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter and vials
Procedure:
-
Differentiation of C2C12 Myotubes: Differentiate C2C12 myoblasts into myotubes by switching to differentiation medium for 4-6 days.
-
BAIBA Treatment: Treat the myotubes with BAIBA for 12-24 hours.
-
Insulin Stimulation: Wash the cells with KRH buffer and incubate with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the wells and incubate for 10-15 minutes.
-
Termination of Uptake: Stop the reaction by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the results to the total protein content.
Concluding Remarks and Future Directions
β-Aminoisobutyric acid hydrochloride has emerged as a powerful signaling molecule with a wide array of beneficial biological activities. Its ability to mimic some of the positive effects of exercise, particularly in the context of metabolic health, makes it a highly attractive therapeutic candidate. The mechanisms of action, primarily through the activation of PPARα and AMPK signaling pathways, are becoming increasingly well-understood.
Future research should focus on several key areas:
-
Clinical Trials: While preclinical data is promising, well-controlled clinical trials in humans are necessary to establish the safety and efficacy of BAIBA for the treatment of metabolic diseases. Some trials are currently underway.[25][26]
-
Receptor Deorphanization: While MRGPRD has been identified as a BAIBA receptor in bone, the receptors mediating its effects in other tissues, such as adipose tissue and liver, remain to be fully elucidated.
-
Enantiomer-Specific Effects: Further investigation into the distinct biological roles and signaling pathways of L-BAIBA and D-BAIBA is warranted.
-
Combination Therapies: Exploring the synergistic effects of BAIBA with other therapeutic agents for metabolic diseases could lead to more effective treatment strategies.
This technical guide provides a solid foundation for researchers to delve into the exciting field of BAIBA biology. The provided protocols and mechanistic insights are intended to accelerate the pace of discovery and ultimately translate the therapeutic potential of this fascinating myokine into clinical applications.
References
-
Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y.-K., Redman, L. M., Ravussin, E., Gimble, J. M., Pu, W. T., Cannon, B., Nedergaard, J., & Spiegelman, B. M. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108. [Link]
-
Exercise benefits lie in molecule called BAIBA, scientists find. (2014, January 8). Harvard Medical School. Retrieved January 4, 2026, from [Link]
-
BAIBA Induces Expression of Brown Adipocyte-Specific Genes in WAT In... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., Lee, Y.-K., Redman, L. M., Ravussin, E., Gimble, J. M., Pu, W. T., Cannon, B., Nedergaard, J., & Spiegelman, B. M. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108. [Link]
-
Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. (2022, February 24). Frontiers. Retrieved January 4, 2026, from [Link]
-
Yi, X., Yang, Y., Zhang, J., Guo, L., Li, T., Liu, H., & Chang, B. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1188152. [Link]
-
Jung, T. W., Park, H. S., Kim, H. C., Lee, Y. J., & Choi, H. Y. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2076–2085. [Link]
-
BAIBA Decreases Weight Gain and Improves Glucose Tolerance in Mice (A)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tsuchiya, Y., Jojima, T., Ijuin, H., & Ushigome, E. (2020). β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes. Journal of Clinical Medicine, 9(10), 3180. [Link]
-
L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. (n.d.). bioRxiv. Retrieved January 4, 2026, from [Link]
-
BAIBA activates the LKB1/AMPK/SIRT1 axis to suppress p65 NF-κB and... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
BAIBA + Exercise for Obesity · Info for Participants · Clinical Trial 2026. (n.d.). withpower.com. Retrieved January 4, 2026, from [Link]
-
Taniyama, Y., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Pharmacological Sciences, 147(4), 345-352. [Link]
-
Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. (2024, July 23). PubMed. Retrieved January 4, 2026, from [Link]
-
Metabolic pathways involved in R- and S-BAIBA. Dotted lines represent... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats. (2022, May 13). PubMed. Retrieved January 4, 2026, from [Link]
-
Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
3-Aminoisobutyric acid. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
-
Taniyama, Y., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Journal of Pharmacological Sciences, 147(4), 345-352. [Link]
-
Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Effects of Adding L-BAIBA to Exercising Adult Overweight and Obese Men and Women. (n.d.). ClinicalTrials.gov. Retrieved January 4, 2026, from [Link]
-
BAIBA Attenuates the Expression of Inflammatory Cytokines and Attachment Molecules and ER Stress in HUVECs and THP-1 Cells. (2018, August 3). Karger Publishers. Retrieved January 4, 2026, from [Link]
-
Effects of β-aminoisobutyric acid on leptin production and lipid homeostasis: mechanisms and possible relevance for the prevention of obesity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Kim, Y., et al. (2018). β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. Journal of Biomedical Science, 25(1), 28. [Link]
-
Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. (2023, May 28). Frontiers. Retrieved January 4, 2026, from [Link]
-
(PDF) β-aminoisobutyric acid attenuates LPS-induced inflammation and insulin resistance in adipocytes through AMPK-mediated pathway. (2018, March 22). ResearchGate. Retrieved January 4, 2026, from [Link]
-
L-BAIBA Protects Osteocytes from Cell Death Induced by Oxidative Stress... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
The Glucose Tolerance Test in Mice. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
Guidelines and Considerations for Metabolic Tolerance Tests in Mice. (n.d.). Docta Complutense. Retrieved January 4, 2026, from [Link]
-
Beta-aminoisobutyric acid (bAIBA) plasma concentration in (ng/mL)... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Feng, J., et al. (2022). BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats. Frontiers in Physiology, 13, 928928. [Link]
-
aminoisobutyric acid BAIBA is a natural catabolite of the br. (2021, January 14). Online Inhibitor. Retrieved January 4, 2026, from [Link]
-
Park, C., et al. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. International Journal of Molecular Sciences, 20(24), 6219. [Link]
-
Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic. Cell Metabolism, 19(1), 96-108. [Link]
-
UCP1 expression in human brown adipose tissue is inversely associated with cardiometabolic risk factors. (2024, July 2). PubMed. Retrieved January 4, 2026, from [Link]
-
UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes. (2020, July 27). Frontiers. Retrieved January 4, 2026, from [Link]
-
Inflammation Downregulates UCP1 Expression in Brown Adipocytes Potentially via SIRT1 and DBC1 Interaction. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Thermogenic Activity of UCP1 in Human White Fat-Derived Beige Adipocytes. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Induction of Browning in White Adipocytes: Fucoidan Characterization and Gold Nanoparticle Synthesis from Undaria pinnatifida Sporophyll Extract. (2023, November 23). MDPI. Retrieved January 4, 2026, from [Link]
-
Quantification of proteins in whole blood, plasma and DBS, with element-labelled antibody detection by ICP-MS. (2019, June 15). PubMed. Retrieved January 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 5. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]
- 10. "β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Surviva" by Yukiko Kitase, Julian A. Vallejo et al. [digitalcommons.kansascity.edu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]
- 13. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Safety Assessment of L-β-AminoisobutyricAcid (L-BAIBA): Subchronic Toxicity Study inSprague Dawley Rats - Vedic Lifesciences [vediclifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 25. Safety Assessment of L-β-Aminoisobutyric Acid (L-BAIBA): Subchronic Toxicity Study in Sprague Dawley Rats | Semantic Scholar [semanticscholar.org]
- 26. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Amino-2-methylpropanoic Acid Hydrochloride
Abstract
3-Amino-2-methylpropanoic acid hydrochloride, also known as β-aminoisobutyric acid (BAIBA) hydrochloride, is a small molecule with emerging interest in neuroscience and metabolic research.[1][2][3] Structurally, it is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4][5] This guide provides a comprehensive technical overview of the putative mechanism of action of 3-amino-2-methylpropanoic acid hydrochloride, focusing on its role as a modulator of the GABAergic system. We will delve into the potential molecular targets, propose testable hypotheses, and provide detailed experimental protocols for researchers and drug development professionals to investigate its pharmacological effects. This document is intended to serve as a foundational resource for understanding and exploring the therapeutic potential of this compound.
Introduction: The GABAergic System - A Primer
The GABAergic system is the primary inhibitory network in the mammalian brain, playing a critical role in regulating neuronal excitability.[6][7] A delicate balance between excitatory and inhibitory signals is fundamental for normal brain function, and disruptions in this equilibrium are implicated in numerous neurological and psychiatric disorders. The key components of the GABAergic system include:
-
GABA: The endogenous neurotransmitter synthesized from glutamate.[8][9]
-
GABA Receptors: These are broadly classified into two main types:
-
GABAA Receptors: Ionotropic receptors that are ligand-gated chloride ion channels. Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[6][10]
-
GABAB Receptors: Metabotropic G-protein coupled receptors that, upon activation, indirectly modulate potassium and calcium channels, leading to a more prolonged inhibitory effect.[6][11]
-
-
GABA Transporters (GATs): These are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[12]
Given that 3-amino-2-methylpropanoic acid is a structural analogue of GABA, its mechanism of action is hypothesized to involve interactions with one or more of these components.[4]
Proposed Mechanism of Action of 3-Amino-2-methylpropanoic Acid Hydrochloride
Based on its structural similarity to GABA, we propose two primary, non-mutually exclusive mechanisms through which 3-amino-2-methylpropanoic acid hydrochloride may exert its effects:
-
Direct Modulation of GABA Receptors: The compound may act as an agonist, antagonist, or allosteric modulator at GABAA or GABAB receptors.
-
Inhibition of GABA Transporters: The compound could interfere with the reuptake of GABA from the synapse by inhibiting one or more of the GABA transporters (GAT1, GAT2, GAT3, BGT1).[12]
The following sections will detail the experimental approaches required to investigate these hypotheses.
Experimental Validation of the Proposed Mechanisms
To elucidate the precise mechanism of action, a systematic series of in vitro and cellular assays is required.
Investigating Interactions with GABA Receptors
The initial step is to determine if 3-amino-2-methylpropanoic acid hydrochloride binds to and/or modulates the function of GABA receptors.
Radioligand binding assays are a fundamental tool to assess the affinity of a compound for a specific receptor.[13][14]
Objective: To determine the binding affinity (Ki) of 3-amino-2-methylpropanoic acid hydrochloride for GABAA and GABAB receptors.
Experimental Protocol: GABAA Receptor Binding Assay [11][13]
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Radioligand: [3H]-Muscimol (a potent GABAA agonist) or [3H]-Flunitrazepam (a benzodiazepine site ligand).
-
Incubation: Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of 3-amino-2-methylpropanoic acid hydrochloride.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Table 1: Representative Data from a GABAA Receptor Binding Assay
| Compound | IC50 (µM) | Ki (µM) |
| GABA (control) | 0.1 | 0.05 |
| Bicuculline (control) | 1.5 | 0.8 |
| 3-Amino-2-methylpropanoic acid hydrochloride | Experimental Value | Calculated Value |
Experimental Protocol: GABAB Receptor Binding Assay [11]
This protocol is similar to the GABAA assay, but with the following modifications:
-
Radioligand: [3H]-GABA (in the presence of isoguvacine to block GABAA sites) or a specific GABAB antagonist like [3H]-CGP54626.
-
Assay Buffer: Tris-HCl buffer containing 2.5 mM CaCl2.
Electrophysiology provides functional data on how the compound affects receptor activity.[13]
Objective: To determine if 3-amino-2-methylpropanoic acid hydrochloride acts as an agonist, antagonist, or allosteric modulator of GABAA and GABAB receptors.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes [13]
-
Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2) or GABAB receptor subunits.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording: Perform TEVC recordings to measure ion currents in response to the application of GABA and/or 3-amino-2-methylpropanoic acid hydrochloride.
-
Agonist activity: Apply increasing concentrations of the compound alone.
-
Antagonist activity: Co-apply the compound with a known concentration of GABA.
-
Allosteric modulation: Pre-apply the compound followed by co-application with GABA.
-
-
Data Analysis: Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Diagram 1: Workflow for Investigating GABA Receptor Interaction
Caption: Workflow for characterizing the interaction of 3-Amino-2-methylpropanoic acid hydrochloride with GABA receptors.
Investigating Inhibition of GABA Transporters
If the compound does not show significant direct receptor activity, the next logical step is to investigate its effect on GABA reuptake.
Objective: To determine if 3-amino-2-methylpropanoic acid hydrochloride inhibits the activity of GABA transporters.
Experimental Protocol: Neurotransmitter Transporter Uptake Assay [15][16][17][18]
This assay can be performed using either radiolabeled or fluorescent substrates. The fluorescent method is often preferred due to safety and ease of use.[15][16]
-
Cell Culture: Use cell lines stably expressing individual GABA transporter subtypes (e.g., HEK293-mGAT1, HEK293-mGAT2, etc.).
-
Assay Plate Preparation: Plate the cells in a 96- or 384-well microplate.
-
Compound Incubation: Incubate the cells with varying concentrations of 3-amino-2-methylpropanoic acid hydrochloride.
-
Substrate Addition: Add a fluorescent GABA analogue substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence kinetically using a plate reader. A masking dye is often used to quench extracellular fluorescence.[16]
-
Data Analysis: Calculate the rate of uptake and determine the IC50 for the inhibition of each transporter subtype.
Table 2: Representative Data from a GABA Transporter Uptake Assay
| Transporter Subtype | Known Inhibitor | IC50 (µM) | 3-Amino-2-methylpropanoic acid hydrochloride IC50 (µM) |
| mGAT1 | Tiagabine | 0.1 | Experimental Value |
| mGAT2 | β-alanine | 50 | Experimental Value |
| mGAT3 | SNAP-5114 | 5 | Experimental Value |
| BGT1 (mGAT4) | Betaine | 100 | Experimental Value |
Diagram 2: Signaling Pathway of GABAergic Inhibition and Potential Intervention Points
Caption: Potential points of intervention for 3-Amino-2-methylpropanoic acid hydrochloride within the GABAergic synapse.
Further Mechanistic Insights and In Vivo Studies
The in vitro data will guide the subsequent in vivo characterization of 3-amino-2-methylpropanoic acid hydrochloride.
-
Animal Models: Depending on the in vitro profile, the compound can be tested in animal models of epilepsy, anxiety, pain, or metabolic disorders.[5][19] For instance, if it is a GABAA positive allosteric modulator, it would be expected to show anxiolytic and anticonvulsant effects.
-
Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure the extracellular levels of GABA in specific brain regions of awake, freely moving animals after administration of the compound. An increase in synaptic GABA levels would support a GAT inhibitor mechanism.
-
Behavioral Pharmacology: A battery of behavioral tests can assess the functional consequences of GABAergic modulation, such as the elevated plus maze for anxiety, the hot plate test for analgesia, and seizure threshold tests.
Conclusion
The mechanism of action of 3-amino-2-methylpropanoic acid hydrochloride is likely centered on its role as a GABA analogue. The experimental framework outlined in this guide provides a clear and systematic path for researchers and drug developers to elucidate its precise molecular targets and pharmacological effects. By combining binding assays, functional electrophysiology, and neurotransmitter uptake studies, a comprehensive understanding of its interaction with the GABAergic system can be achieved. This knowledge is crucial for unlocking the potential therapeutic applications of this intriguing compound in neuroscience and beyond.
References
-
Danaher Life Sciences. (n.d.). Neurotransmitter Transporter Uptake Assay Kit for Precise Analysis. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Goyal, R., & Dubinsky, J. M. (2021). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols, 2(3), 100683.
- Pifl, C., Wolf, A., Rebernik, P., Reither, H., & Berger, M. L. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 170(2), 241-247.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience (Chapter 1, Unit 1.7). John Wiley & Sons, Inc.
- Johnston, G. A. R. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. JoVE (Journal of Visualized Experiments), (138), e57921.
- Basile, A. S., & Skolnick, P. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and....
- Stenutz, R. (n.d.). 3-amino-2-methylpropanoic acid. NIST Chemistry WebBook.
-
ChemBK. (2024, April 9). 3-amino-2-methylpropanoic acid. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
- Cook, J. M., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(11), 3163.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494, C8H18N2O4. PubChem.
- Chebib, M., & Johnston, G. A. R. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4987.
- Briguglio, M., Dell'Osso, B., Panzica, G., Malgaroli, A., Banfi, G., Zanaboni, C., ... & Porta, M. (2018). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 19(12), 3817.
- Taylor, C. P., & Gee, N. S. (1998). 3-substituted GABA analogs with central nervous system activity: a review. Drug Development Research, 44(2-3), 88-101.
- Di Ciaula, A., Garruti, G., Baccetto, R., & Portincasa, P. (2022). Neurotransmitters Regulation and Food Intake: The Role of Dietary Sources in Neurotransmission. Nutrients, 14(19), 4067.
- Sqadia.com. (2025, February 2). Amino Acids - Neurotransmitters Pharmacology. YouTube.
- Murray, T. F. (2020, August 13). Amino Acid Neurotransmitters. Veterian Key.
- PatLynk. (n.d.). Clinical Study to Evaluate Safety and Efficacy of Amino Acid in Healthy Individuals.
- National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.
Sources
- 1. chembk.com [chembk.com]
- 2. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 3. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Amino Acid Neurotransmitters | Veterian Key [veteriankey.com]
- 8. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 14. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 19. patlynk.com [patlynk.com]
An In-depth Technical Guide on the Discovery and History of 3-Amino-2-methylpropanoic Acid
Foreword: From Metabolic Waste to Signaling Molecule
The journey of 3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a compelling narrative in modern biochemistry. Initially identified as a simple byproduct of nucleotide and amino acid breakdown, it lingered in relative obscurity for decades. Its story is a testament to how scientific perspective can transform our understanding of a molecule, elevating it from metabolic curiosity to a key signaling metabolite with profound implications for health, exercise physiology, and therapeutic development. This guide traces the historical milestones and scientific discoveries that have shaped our current, nuanced understanding of this fascinating molecule.
Chapter 1: The Genesis - Discovery Through Catabolism
The "discovery" of 3-Amino-2-methylpropanoic acid was not a singular event but rather a gradual realization of its existence as an endogenous metabolite. It was first identified in human urine in 1951, but its significance was not immediately understood.[1] The true story of its origins lies in the elucidation of two fundamental catabolic pathways: the breakdown of the pyrimidine base thymine and the branched-chain amino acid valine.
A crucial aspect of BAIBA's biochemistry is its chirality. The molecule exists as two distinct stereoisomers, or enantiomers, each originating from a different metabolic pathway:
-
(R)-3-Amino-2-methylpropanoic acid (D-BAIBA): Arises from the catabolism of thymine .[2]
-
(S)-3-Amino-2-methylpropanoic acid (L-BAIBA): Arises from the catabolism of valine .[1][2]
The Thymine Degradation Pathway: Source of D-BAIBA
Thymine, a core component of DNA, was first isolated in 1893 by Albrecht Kossel and Albert Neumann.[3] The pathway for its degradation, which is the primary source of D-BAIBA, involves a three-step enzymatic process primarily occurring in the liver.[4][5]
Experimental Protocol: Elucidation of the Reductive Pyrimidine Catabolic Pathway
The elucidation of this pathway historically relied on a combination of techniques including radioisotope tracing, enzyme purification, and analysis of metabolites in individuals with genetic deficiencies in the pathway's enzymes.
-
Substrate Labeling: Thymine is isotopically labeled (e.g., with ¹⁴C or ¹⁵N).
-
Incubation: The labeled thymine is introduced to liver homogenates or purified enzyme preparations.
-
Metabolite Separation: Techniques like paper chromatography, thin-layer chromatography (TLC), and later high-performance liquid chromatography (HPLC) are used to separate the resulting metabolites over time.
-
Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the chemical structure of the intermediates and final products.
-
Enzyme Assays: Each enzyme is isolated, and its specific activity is measured by providing its substrate and quantifying the product formed.
The Enzymatic Cascade:
-
Dihydropyrimidine Dehydrogenase (DPYD): This enzyme catalyzes the initial and rate-limiting step, reducing thymine to dihydrothymine.[5][6]
-
Dihydropyrimidinase (DPYS): This enzyme hydrolyzes the ring structure of dihydrothymine to form N-carbamoyl-β-aminoisobutyric acid.[2][6]
-
β-Ureidopropionase (UPB1): The final step involves this enzyme, which cleaves N-carbamoyl-β-aminoisobutyric acid to release D-BAIBA, ammonia, and carbon dioxide.[2][6]
The Valine Catabolism Pathway: Source of L-BAIBA
Valine is an essential branched-chain amino acid (BCAA) whose catabolism is a vital source of energy, particularly in skeletal muscle.[7][8] The breakdown of valine generates L-BAIBA, the enantiomer that has garnered significant recent interest for its biological activity.[1]
The valine degradation pathway is complex, involving multiple enzymes primarily located within the mitochondria.[7]
-
Branched-Chain Aminotransferase (BCAT): The initial step is a transamination reaction where the amino group of valine is transferred to α-ketoglutarate, producing α-ketoisovalerate.[7][8]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[8]
-
Subsequent Oxidation Steps: A series of enzymatic reactions follows, eventually leading to the formation of methylmalonyl-semialdehyde (MMSA).[2]
-
4-Aminobutyrate Aminotransferase (ABAT): In a key reaction, MMSA is transaminated to produce L-BAIBA.[2]
The distinct origins of D- and L-BAIBA are not merely a biochemical curiosity; they underscore the unique physiological roles and regulatory mechanisms governing each enantiomer.
Chapter 2: A Paradigm Shift - The Discovery of a Myokine
For decades, BAIBA was viewed as little more than a metabolic end-product. This perception changed dramatically in 2014 with a landmark study published in Cell Metabolism by Roberts et al.[9][10] This research redefined BAIBA as an exercise-induced signaling molecule, a "myokine," secreted by muscle tissue that communicates with other organs.[11][12]
The discovery stemmed from an investigation into the molecular mechanisms behind the benefits of exercise, particularly the role of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is known to be upregulated in muscle during exercise and mediates many of its positive effects.
The Seminal Experiment (Roberts et al., 2014):
-
Hypothesis: Researchers hypothesized that PGC-1α activation in muscle cells leads to the secretion of small molecules that could mediate the systemic effects of exercise.[10]
-
Metabolomic Screen: They used a metabolic profiling approach to analyze the substances secreted into the media by muscle cells engineered to overexpress PGC-1α.[10]
-
Identification: Out of numerous metabolites, BAIBA was identified as being significantly increased in the media of the PGC-1α overexpressing cells.[10]
-
In Vivo Confirmation: Crucially, they confirmed that plasma BAIBA concentrations were also elevated in mice after exercise and in humans following a workout regimen.[10][13]
This discovery was a watershed moment, shifting BAIBA's status from a simple catabolite to a key player in the crosstalk between muscle and other tissues, particularly adipose tissue and the liver.[9][12]
Mechanism of Action: Relaying the Benefits of Exercise
The research that identified BAIBA as a myokine also began to uncover its physiological functions, which mirror many of the well-known benefits of physical activity.
-
Browning of White Adipose Tissue (WAT): The most striking finding was that BAIBA induces white fat cells to take on the characteristics of brown or "beige" fat.[1][10] It achieves this by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that triggers the expression of thermogenic genes (like UCP1) in white fat cells.[10][14] This "browning" process increases energy expenditure by converting stored fat into heat.[14]
-
Enhanced Hepatic Fatty Acid Oxidation: In the liver, BAIBA also acts via PPARα to increase the expression of genes involved in the uptake and β-oxidation of fatty acids.[9][10] This helps to reduce lipid accumulation in the liver and improve overall metabolic health.
-
Improved Glucose Homeostasis: By promoting fat utilization and reducing fat stores, BAIBA was shown to improve glucose tolerance and insulin sensitivity in mice.[1][10]
Chapter 3: Chemical Properties and Synthesis
As a non-protein amino acid, 3-Amino-2-methylpropanoic acid possesses a unique structure that makes it a valuable molecule in both biological research and synthetic chemistry.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | [4] |
| Molecular Weight | 103.12 g/mol | [4] |
| Appearance | White powder/crystal | [15] |
| pKa (Acidic) | ~3.69 - 4.17 | [8][15] |
| pKa (Basic) | ~10.32 | [8] |
| Solubility | Soluble in water | [16] |
| IUPAC Name | 3-Amino-2-methylpropanoic acid | [7] |
| Common Synonyms | β-Aminoisobutyric acid (BAIBA) | [7] |
Asymmetric Synthesis and Analytical Applications
The distinct biological roles of the (R)- and (S)-enantiomers necessitate methods for their selective synthesis and analysis.
-
Chiral Synthesis: In drug development, BAIBA serves as a valuable chiral building block, or "synthon."[16] Its defined stereochemistry is used to construct more complex molecules with precise three-dimensional structures, which is often critical for therapeutic efficacy. Advanced organic chemistry techniques, such as Dynamic Kinetic Asymmetric Transformation (DYKAT), are employed to produce enantiopure forms of BAIBA and its derivatives for research and pharmaceutical production.[16]
-
Analytical Tracers: To study its metabolism and pharmacokinetics, isotopically labeled versions of BAIBA are synthesized. For instance, deuterium-labeled 3-Amino-2-methylpropanoic acid-d₃ is used as an internal standard for highly accurate quantification in biological samples via mass spectrometry (LC-MS or GC-MS).[11] This allows researchers to precisely track the molecule's journey through the body and its metabolic fate.
Chapter 4: Therapeutic Horizons and Drug Development
The discovery of BAIBA's role as a signaling molecule has opened exciting new avenues for therapeutic intervention in a range of metabolic diseases. Its ability to mimic some of the most potent effects of exercise makes it a highly attractive candidate for an "exercise pill."[2][17]
Potential Therapeutic Applications
-
Obesity and Type 2 Diabetes: By promoting the browning of white fat and increasing energy expenditure, BAIBA directly counteracts the mechanisms of diet-induced obesity.[1] Its ability to improve glucose tolerance and insulin sensitivity further highlights its potential in managing type 2 diabetes.[15]
-
Cardiometabolic Health: In human studies, circulating BAIBA levels have been found to be inversely correlated with cardiometabolic risk factors, such as high cholesterol and blood glucose.[10][17] This suggests BAIBA could be a protective factor against cardiovascular disease.
-
Bone Health: More recent research has uncovered another function for BAIBA as a bone-protective factor. It has been shown to prevent the death of osteocytes (the most common cell type in bone) induced by reactive oxygen species, suggesting a role in combating osteoporosis.[12]
BAIBA Derivatives in Drug Discovery
Beyond the native molecule, derivatives of 3-Amino-2-methylpropanoic acid are also being explored for therapeutic properties. For example, research into S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a derivative, has demonstrated anti-inflammatory and pain-reducing (antinociceptive) activities with potentially lower gastrointestinal toxicity compared to some existing non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Conclusion
The story of 3-Amino-2-methylpropanoic acid is a powerful illustration of scientific evolution. From its humble discovery as a metabolic byproduct of thymine and valine breakdown, it has been catapulted into the spotlight as a key exercise-induced myokine. The pivotal 2014 discovery that it is secreted by muscle to orchestrate beneficial changes in fat and liver tissue has fundamentally altered our understanding of inter-organ communication. Today, BAIBA stands at the forefront of metabolic research, representing a promising therapeutic target and a potential "exercise mimetic" for treating obesity, diabetes, and other metabolic disorders. Its journey from a urinary metabolite to a signaling molecule continues to inspire research into the intricate and elegant ways the body regulates its own health.
References
-
Tanyanskiy, D., Jarzebska, N., Birkenfeld, A. L., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(2), 33. Available at: [Link]
-
Kammoun, H. L., & Febbraio, M. A. (2014). Come on BAIBA light my fire. Cell metabolism, 19(1), 1–2. Available at: [Link]
-
MDPI. (2020). Myokines. In Encyclopedia. Available at: [Link]
-
Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. Available at: [Link]
-
Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell metabolism, 19(1), 96-108. Available at: [Link]
-
Boost Your Biology. (2020). L-Baiba - Does This Have The Same Effects As Exercise? Boost Your Biology. Available at: [Link]
-
PubChem. (n.d.). thymine degradation | Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, L., et al. (2023). The biological functions and metabolic pathways of valine in swine. Journal of Animal Science and Biotechnology, 14(1), 125. Available at: [Link]
-
PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. National Center for Biotechnology Information. Available at: [Link]
-
Tanianskii, D. A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(2), 33. Available at: [Link]
-
UKRI. (n.d.). Is the exercise-regulated myokine-like small molecule beta-aminoisobutyric acid a paracrine signal and exercise mimetic? UK Research and Innovation. Available at: [Link]
-
Harvard Medical School. (2014). Exercise benefits lie in molecule called BAIBA, scientists find. Harvard University. Available at: [Link]
-
Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14, 1184224. Available at: [Link]
-
ChemBK. (n.d.). 3-amino-2-methylpropanoic acid. ChemBK. Available at: [Link]
-
ResearchGate. (n.d.). Pathways for branched chain amino acid catabolism. Valine degradation... ResearchGate. Available at: [Link]
-
Li, R., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Physiology, 14. Available at: [Link]
-
Jung, W. S., et al. (2019). The role of exercise-induced myokines in regulating metabolism. Precision and Molecular Medicine, 2(3), 123-132. Available at: [Link]
-
Wikipedia. (n.d.). Thymine. Wikipedia. Available at: [Link]
-
Catalyst University. (2017). Thymine Catabolism. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Catabolic pathway of the pyrimidines uracil and thymine. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 3. Thymine - Wikipedia [en.wikipedia.org]
- 4. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Come on BAIBA light my fire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myokines | Encyclopedia MDPI [encyclopedia.pub]
- 12. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. NNB Nutrition - Mitoburn: New discovery of beta-Aminoisobutyric Acid and the possibility of easy weight loss [nnbnutrition.com]
- 17. GtR [gtr.ukri.org]
Physicochemical properties of 3-Amino-2-methylpropanoic acid HCl
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methylpropanoic Acid Hydrochloride
Introduction
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic beta-amino acid that serves as a valuable building block in pharmaceutical research and peptide synthesis.[1][2] Its hydrochloride salt, 3-Amino-2-methylpropanoic acid HCl, is often preferred in laboratory and developmental settings due to its enhanced stability and solubility. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals, as these characteristics directly influence its handling, formulation, analytical characterization, and ultimately, its biological activity and bioavailability.
This guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-2-methylpropanoic acid HCl. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices and provides robust, self-validating protocols for property determination, empowering scientists to confidently work with and characterize this important molecule.
Chemical Identity and Structure
The fundamental starting point for any compound characterization is confirming its identity. 3-Amino-2-methylpropanoic acid HCl is the salt formed between the beta-amino acid and hydrochloric acid. This structure possesses a chiral center at the C2 position, meaning it exists as (R) and (S) enantiomers. The properties and applications can be specific to a particular enantiomer or the racemic mixture.
| Identifier | Value | Source |
| Chemical Name | 3-Amino-2-methylpropanoic acid hydrochloride | N/A |
| Synonyms | β-Aminoisobutyric acid HCl, BAIBA HCl | [3] |
| Molecular Formula | C₄H₁₀ClNO₂ (or C₄H₉NO₂·HCl) | [1][4] |
| Molecular Weight | 139.58 g/mol | [1][4] |
| CAS Number (Racemic) | 144-90-1 (for free base) | [3] |
| CAS Number ((R)-enantiomer) | 132605-98-2 | [4] |
| CAS Number ((S)-enantiomer) | 925704-45-6 | [1][5] |
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior from the storage shelf to in vivo systems. The following sections detail the key properties of 3-Amino-2-methylpropanoic acid HCl and the methodologies for their precise measurement.
Appearance and Physical State
3-Amino-2-methylpropanoic acid HCl is typically supplied as a white to off-white solid or crystalline powder at standard temperature and pressure.[1][4] This macroscopic observation is the first step in material identification.
Melting Point Analysis
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities. For the free base, conflicting estimated values of 246.72°C and 335°C have been reported, highlighting the need for precise experimental determination.[3][6]
Expert Insight: While traditional capillary melting point apparatus is useful for a quick assessment, Differential Scanning Calorimetry (DSC) is the authoritative method. DSC provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), offering deeper insight into the material's crystallinity and thermal behavior.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium). This step is crucial for data trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-2-methylpropanoic acid HCl into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting formulation strategies and oral bioavailability. As an amino acid hydrochloride salt, this compound is expected to be highly soluble in aqueous media. Predictions for the free base suggest a water solubility of 367 g/L. A[7] comprehensive profile requires testing in various pharmaceutically relevant solvents.
Expert Insight: The shake-flask method is the gold-standard for determining equilibrium solubility. It ensures that the solution has reached saturation, providing a thermodynamically stable and reliable value. Including buffers at different pH values (e.g., pH 2.0, 7.4) is critical to understanding how the compound will behave in different physiological environments.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of 3-Amino-2-methylpropanoic acid HCl to a known volume (e.g., 2 mL) of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles. This step is vital to avoid overestimation of solubility.
-
Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or mass spectrometry.
[8]***
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
The pKa values define the ionization state of a molecule at a given pH. For 3-Amino-2-methylpropanoic acid, there are two ionizable groups: the carboxylic acid and the primary amine. Predicted pKa values for the free base are approximately 4.17 (strongest acidic) and 10.32 (strongest basic). T[7]hese values are critical for predicting absorption, distribution, and receptor interaction.
Expert Insight: Potentiometric titration is a highly reliable method for pKa determination. It involves monitoring the pH of a solution as a titrant is added. The inflection points in the resulting titration curve correspond to the pKa values. This method is self-validating; the clarity of the inflection points provides confidence in the accuracy of the measurement.
Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Accurately prepare a solution of 3-Amino-2-methylpropanoic acid HCl of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first pKa (carboxyl group) will be in the acidic range, and the second pKa (amino group) will be in the basic range.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for confirming the chemical structure and assessing the purity of 3-Amino-2-methylpropanoic acid HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the methine (CH) proton, the methylene (CH₂) protons adjacent to the amine, and the exchangeable amine and carboxylic acid protons. The splitting patterns (e.g., doublet for the methyl group) provide direct evidence of the connectivity. [9] * ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments: the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
[10]* Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In positive ion mode, the expected molecular ion would correspond to the protonated free base [M+H]⁺. High-resolution MS can confirm the elemental composition with high accuracy.
[8]* High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Purity is determined by the relative area of the main peak. A purity of ≥98% is common for research-grade material.
[1]### 4. Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Chemical Stability: The compound is chemically stable under standard ambient conditions (room temperature). I[11]t should be protected from strong oxidizing agents.
-
Storage Recommendations:
The physicochemical properties of 3-Amino-2-methylpropanoic acid HCl define its identity, quality, and utility in scientific applications. Accurate determination of its melting point, solubility, and pKa using robust, well-validated methods like DSC, the shake-flask technique, and potentiometric titration is essential for any research or development program. Combined with spectroscopic and chromatographic fingerprinting, these properties form a comprehensive data package that ensures the reliability and reproducibility of experimental outcomes.
References
-
3-amino-2-methylpropanoic acid - ChemBK. (2024). ChemBK. Available at: [Link]
-
(S)-3-Amino-2-methylpropanoicacid-HCl - Cusabio. (n.d.). Cusabio. Available at: [Link]
-
Methyl 3-amino-2-methylpropanoate hydrochloride - PubChem. (n.d.). PubChem. Available at: [Link]
-
CID 138734494 | C8H18N2O4 - PubChem. (n.d.). PubChem. Available at: [Link]
-
3-amino-2-methylpropanoic acid - Stenutz. (n.d.). Stenutz. Available at: [Link]
-
Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB. (2015). FooDB. Available at: [Link]
-
Propanoic acid, 3-amino-2-methyl- - NIST WebBook. (n.d.). NIST. Available at: [Link]
-
(R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg - Carl ROTH. (n.d.). Carl ROTH. Available at: [Link]
-
Analytical techniques for the detection of α-amino-β-methylaminopropionic acid - PubMed. (2012). PubMed. Available at: [Link]
-
Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed. (2015). PubMed. Available at: [Link]
-
Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem. (n.d.). PubChem. Available at: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Propanoic acid, 3-amino-2-methyl- [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. (R)-3-AMino-2-Methylpropanoic acid-HCl CAS#: 132605-98-2 [m.chemicalbook.com]
- 5. cusabio.com [cusabio.com]
- 6. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 8. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling of 3-Amino-2-methylpropanoic Acid Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Amino-2-methylpropanoic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Section 1: Compound Profile and Hazard Identification
3-Amino-2-methylpropanoic acid hydrochloride is a beta-amino acid derivative used in various research applications.[1] While comprehensive toxicological data is not fully available, the existing information necessitates a cautious and well-informed approach to its handling.[2]
1.1: Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C4H10ClNO2 | [3] |
| Molecular Weight | 139.58 g/mol | [3][4] |
| Appearance | Solid | |
| Storage Temperature | Room temperature, sealed in a dry place | [3] |
1.2: GHS Hazard Identification and Classification
Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication. 3-Amino-2-methylpropanoic acid hydrochloride is classified as follows:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]
-
Harmful if swallowed (Category 4) [4]
These classifications are the primary drivers for the handling protocols outlined in this guide. The hydrochloride salt can contribute to the irritant nature of the compound.
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety
The most effective safety programs prioritize engineered solutions and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
2.1: Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered 3-Amino-2-methylpropanoic acid hydrochloride is a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[5][6] The fume hood also provides a contained space to manage spills. Ensure the fume hood has adequate airflow and is inspected regularly.
2.2: Administrative Controls: Standardizing Safe Practices
Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling. All personnel must be trained on the specific hazards and handling procedures for this compound. Clear and accurate labeling of all containers is mandatory.
Section 3: Personal Protective Equipment (PPE) Protocol
While engineering and administrative controls are paramount, appropriate PPE is the final barrier between the researcher and the chemical.
3.1: Recommended PPE
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6][7]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation or perforation before use.[8] Dispose of contaminated gloves properly.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator is necessary. A type P95 (US) or type P1 (EU EN 143) particle respirator is recommended for nuisance exposures.[2]
3.2: PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: The proper sequence for donning and doffing PPE to minimize contamination.
Section 4: Handling and Storage Procedures
4.1: General Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[6][8]
-
Avoid the formation of dust and aerosols.[2]
4.2: Storage
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Section 5: Emergency Procedures
5.1: First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [2][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2][6][7] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |
5.2: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
5.3: Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[2][9]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2]
Section 6: Disposal Considerations
Dispose of this material in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[2] Contaminated packaging should be disposed of as an unused product.[2]
References
-
Capot Chemical. (2025-12-28). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]
-
PubChem. Methyl 3-amino-2-methylpropanoate hydrochloride. [Link]
-
ChemBK. (2024-04-09). 3-amino-2-methylpropanoic acid. [Link]
-
Luminix Health. (R)-3-Amino-2-methylpropanoic acid hydro. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. capotchem.com [capotchem.com]
- 3. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. Methyl 3-amino-2-methylpropanoate hydrochloride | C5H12ClNO2 | CID 13063725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Note & Protocol: Chiral Separation of R- and S-3-Amino-2-methylpropanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Abstract: This document provides a comprehensive guide for the chiral separation of 3-Amino-2-methylpropanoic acid (also known as β-aminoisobutyric acid or BAIBA) enantiomers using High-Performance Liquid Chromatography (HPLC). The biological significance of individual enantiomers of BAIBA necessitates a robust and reliable analytical method for their resolution and quantification.[1] This application note details the underlying principles of the chosen chiral separation strategy, a step-by-step protocol for direct enantioseparation on a macrocyclic glycopeptide-based chiral stationary phase, and insights into method optimization.
Introduction: The Significance of Chiral 3-Amino-2-methylpropanoic Acid
3-Amino-2-methylpropanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in biomedical research. It is a metabolite of the pyrimidine base thymine.[2] The two enantiomers, (R)- and (S)-3-amino-2-methylpropanoic acid, exhibit distinct biological activities. For instance, studies have shown that the (R)-enantiomer can have different physiological effects compared to the (S)-enantiomer, highlighting the importance of stereospecific analysis.[3][4] The accurate quantification of each enantiomer is crucial in fields such as pharmacology, metabolomics, and drug development to understand their respective roles in biological systems.[1]
Direct separation of enantiomers by HPLC is often challenging due to their identical physical and chemical properties in an achiral environment.[1] Chiral chromatography provides a powerful solution by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. While derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column is a possible approach, direct methods are often preferred to avoid additional sample preparation steps and potential introduction of impurities.[5][6][7]
This guide focuses on a direct chiral HPLC method, which offers simplicity and efficiency for the resolution of 3-Amino-2-methylpropanoic acid enantiomers.
Principles of Chiral Recognition
The cornerstone of this application is the selection of an appropriate Chiral Stationary Phase (CSP). For the separation of underivatized amino acids like 3-Amino-2-methylpropanoic acid, which are zwitterionic and polar, macrocyclic glycopeptide-based CSPs have proven to be highly effective.[5][8] CSPs such as those based on teicoplanin offer a multimodal separation mechanism.
The chiral recognition mechanism of teicoplanin-based CSPs is complex and involves a combination of interactions:
-
Ionic Interactions: The presence of both acidic (carboxyl) and basic (amino) groups on the teicoplanin selector allows for electrostatic interactions with the zwitterionic analyte.
-
Hydrogen Bonding: Multiple hydroxyl and amide functionalities on the CSP can act as hydrogen bond donors and acceptors.
-
Inclusion Complexation: The macrocyclic structure of teicoplanin forms cavities into which parts of the analyte molecule can be included, leading to stereospecific interactions.
-
Steric Hindrance: The three-dimensional arrangement of the chiral selector creates a sterically hindered environment, allowing for a better fit for one enantiomer over the other.
The choice of mobile phase composition, including the organic modifier, pH, and additives, plays a critical role in modulating these interactions to achieve optimal enantioselectivity and resolution.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of 3-Amino-2-methylpropanoic acid enantiomers.
Materials and Reagents
-
Racemic 3-Amino-2-methylpropanoic acid standard
-
(R)-3-Amino-2-methylpropanoic acid and (S)-3-Amino-2-methylpropanoic acid individual standards (if available for peak identification)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (or Acetic acid)
-
Triethylamine (TEA)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable for this application.
| Parameter | Condition | Rationale |
| HPLC Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | A teicoplanin-based CSP known for its excellent performance in separating underivatized amino acids.[5][8] |
| Mobile Phase | Methanol/Acetonitrile (50/50, v/v) with 25 mM Acetic Acid and 50 mM Triethylamine | The organic modifiers influence analyte solubility and interactions with the CSP. The acidic and basic additives control the ionization state of both the analyte and the stationary phase, which is crucial for achieving good peak shape and retention.[9] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm I.D. column to ensure efficient separation. |
| Column Temperature | 25°C | Temperature can influence the kinetics of interaction and thus the separation. Maintaining a constant temperature is vital for reproducibility. |
| Detection | UV at 210 nm or ELSD | 3-Amino-2-methylpropanoic acid lacks a strong chromophore, so low UV wavelength detection is necessary. ELSD is a universal detection method suitable for non-volatile analytes and can be an alternative.[10] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Sample and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, mix 500 mL of methanol and 500 mL of acetonitrile.
-
Add 1.43 mL of acetic acid (for 25 mM) and 6.96 mL of triethylamine (for 50 mM).
-
Sonicate the mobile phase for 10-15 minutes to degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic 3-Amino-2-methylpropanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
If individual enantiomer standards are available, prepare separate solutions at the same concentration to confirm the elution order.
-
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Inject 10 µL of the racemic standard solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
If available, inject the individual (R)- and (S)-enantiomer solutions to identify the respective peaks in the racemic mixture chromatogram.
Expected Results and Data Presentation
The described method should yield a baseline separation of the (R)- and (S)-enantiomers of 3-Amino-2-methylpropanoic acid. The elution order will depend on the specific interactions with the chiral stationary phase.
Table 1: Typical Chromatographic Parameters
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~7.4 min |
| Retention Time (Enantiomer 2) | ~8.2 min |
| Resolution (Rs) | > 1.5 |
| Asymmetry Factor | 0.9 - 1.5 |
Note: Retention times are approximate and can vary depending on the specific column batch, system dead volume, and exact mobile phase composition.
Method Optimization and Troubleshooting
Achieving optimal chiral separation often requires fine-tuning of the chromatographic conditions.
-
Mobile Phase Composition: The ratio of organic modifiers (methanol and acetonitrile) can be adjusted. The concentration of the acidic and basic additives (acetic acid and TEA) can also be varied to improve resolution and peak shape.
-
Flow Rate: A lower flow rate can sometimes improve resolution but will increase the analysis time.
-
Column Temperature: Varying the column temperature can affect enantioselectivity. A lower temperature often leads to better resolution.
Troubleshooting Common Issues:
-
Poor Resolution: Adjust the mobile phase composition, particularly the concentration of additives. Consider a lower flow rate or temperature.
-
Broad Peaks: Ensure proper mobile phase degassing and pH. Check for column contamination or degradation.
-
Inconsistent Retention Times: Verify the stability of the mobile phase composition and column temperature. Ensure the HPLC system is properly equilibrated.
Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of 3-Amino-2-methylpropanoic acid.
Logical Relationship in Method Development
Caption: Decision tree for chiral HPLC method optimization.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the chiral separation of 3-Amino-2-methylpropanoic acid enantiomers using a teicoplanin-based chiral stationary phase. This direct HPLC method is suitable for researchers, scientists, and drug development professionals who require accurate stereospecific analysis of this important biomolecule. The provided guidelines for method optimization will aid in adapting the method to specific laboratory conditions and analytical requirements.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobutyric Acids. Retrieved from [Link]
-
JoVE. (2024). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of alpha-Aminobutyric, beta-Aminobutyric, and gamma-Aminobutyric acids on Obelisc N. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]
-
ChemBK. (2024). (S)-3-AMino-2-Methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. Retrieved from [Link]
-
ChemBK. (2024). 3-amino-2-methylpropanoic acid. Retrieved from [Link]
-
PubMed. (1990). Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
PMC. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
Sources
- 1. Separation and Quantification of Isomeric Forms of Aminobutyric Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. chembk.com [chembk.com]
- 3. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Separation of Isomers of Aminobutyric Acids | SIELC Technologies [sielc.com]
Application Note: 1H NMR Spectrum Analysis of 3-Amino-2-methylpropanoic Acid Hydrochloride
Introduction: The Structural Elucidation of a Non-Proteinogenic Amino Acid
3-Amino-2-methylpropanoic acid, a derivative of the β-amino acid family, serves as a crucial building block in the synthesis of various biologically active molecules and peptidomimetics. Its hydrochloride salt form enhances stability and solubility, making it a common intermediate in pharmaceutical development. Accurate structural confirmation and purity assessment are paramount, and high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary analytical technique for this purpose. This application note provides a comprehensive guide to the ¹H NMR spectrum analysis of 3-amino-2-methylpropanoic acid hydrochloride, detailing theoretical predictions, experimental protocols, and in-depth spectral interpretation.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Due to the limited availability of published experimental spectra for 3-amino-2-methylpropanoic acid hydrochloride, a robust understanding of its expected ¹H NMR spectrum can be derived from the analysis of structurally related compounds and fundamental NMR principles. The key structural features influencing the spectrum are the electron-withdrawing effects of the protonated amine and carboxylic acid groups, and the spin-spin coupling between neighboring non-equivalent protons.
The structure of 3-amino-2-methylpropanoic acid contains four distinct proton environments:
-
-CH3 (Methyl Protons): These protons are attached to a chiral center and are expected to appear as a doublet due to coupling with the methine proton (-CH).
-
-CH (Methine Proton): This proton is coupled to both the methyl and methylene protons, which would theoretically result in a complex multiplet.
-
-CH2- (Methylene Protons): These protons are adjacent to the protonated amino group and are coupled to the methine proton, appearing as a doublet of doublets or a more complex multiplet.
-
-NH3+ (Ammonium Protons): The protons of the ammonium group are often broad and may or may not be observable depending on the solvent and its acidity. In D₂O, these protons will exchange with deuterium and will not be visible.
-
-COOH (Carboxylic Acid Proton): Similar to the ammonium protons, the carboxylic acid proton is labile and will exchange in D₂O. In aprotic solvents, it would appear as a broad singlet.
To estimate the chemical shifts, we can draw comparisons with analogous structures such as 2-methylpropanoic acid and β-aminoisobutyric acid.[1] In 2-methylpropanoic acid, the methyl protons appear around 1.2 ppm and the methine proton at approximately 2.6 ppm.[1] For β-aminoisobutyric acid, the methyl group is observed around 1.18 ppm, the methine proton around 2.61 ppm, and the methylene protons in the range of 3.02-3.10 ppm.[2]
Based on this, a predicted ¹H NMR spectrum of 3-amino-2-methylpropanoic acid hydrochloride in D₂O would exhibit the following key features:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH3 | ~ 1.2 - 1.3 | Doublet (d) | 3H |
| -CH | ~ 2.7 - 2.9 | Multiplet (m) | 1H |
| -CH2- | ~ 3.1 - 3.3 | Multiplet (m) | 2H |
Experimental Protocol: From Sample Preparation to Data Acquisition
This section outlines a detailed, step-by-step methodology for the preparation and ¹H NMR analysis of 3-amino-2-methylpropanoic acid hydrochloride.
I. Sample Preparation
Meticulous sample preparation is critical for obtaining a high-quality NMR spectrum. The following protocol ensures a homogenous solution free of particulate matter.
Materials:
-
3-Amino-2-methylpropanoic acid hydrochloride (5-10 mg)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of 3-amino-2-methylpropanoic acid hydrochloride into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial. D₂O is the solvent of choice as it will not produce a large solvent peak in the ¹H NMR spectrum, and it allows for the exchange of labile protons (-NH₃⁺ and -COOH), simplifying the spectrum.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there is no suspended particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector, typically around 4-5 cm.
II. NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum. Instrument-specific settings may need to be optimized.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-15 ppm
-
Referencing: The residual HDO peak can be used for referencing (typically at ~4.79 ppm).
Data Analysis and Interpretation: Deconstructing the Spectrum
A detailed analysis of the predicted ¹H NMR spectrum provides valuable insights into the molecular structure of 3-amino-2-methylpropanoic acid hydrochloride.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR spectrum and structural assignments.
Detailed Peak Analysis:
-
Signal at ~1.2-1.3 ppm (Doublet): This signal, integrating to 3 protons, is assigned to the methyl group (-CH₃). Its multiplicity as a doublet is a direct result of spin-spin coupling with the single adjacent methine proton (-CH), following the n+1 rule (1+1=2).
-
Signal at ~2.7-2.9 ppm (Multiplet): This signal, with an integration of 1 proton, corresponds to the methine proton (-CH). It is coupled to the three protons of the methyl group and the two protons of the methylene group. This complex coupling (3+2=5 neighboring protons) will result in a multiplet.
-
Signal at ~3.1-3.3 ppm (Multiplet): Integrating to 2 protons, this signal is attributed to the methylene protons (-CH₂-). These protons are adjacent to the electron-withdrawing protonated amino group, causing a downfield shift. They are coupled to the methine proton, which would split the signal into a doublet. However, the two methylene protons may not be chemically equivalent (diastereotopic) due to the adjacent chiral center, leading to more complex splitting patterns, hence it is best described as a multiplet.
Workflow for Spectral Analysis
Caption: Workflow for ¹H NMR data analysis and structure confirmation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of 3-amino-2-methylpropanoic acid hydrochloride. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally similar molecules, a detailed and accurate interpretation of the ¹H NMR spectrum can be achieved. The protocols and data analysis guidelines presented in this application note provide a robust framework for researchers in pharmaceutical development and related fields to confidently characterize this important synthetic building block.
References
-
nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 4, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved January 4, 2026, from [Link]
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved January 4, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 4, 2026, from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved January 4, 2026, from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 4, 2026, from [Link]
-
Human Metabolome Database. (n.d.). HMDB0000056: beta-Alanine. Retrieved January 4, 2026, from [Link]
-
NMRium - The next-generation NMR software. (n.d.). Retrieved January 4, 2026, from [Link]
-
Cheminfo. (n.d.). Predict 1H NMR spectra. Retrieved January 4, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Beta-Aminoisobutyric Acid. Retrieved January 4, 2026, from [Link]
-
Godzisz, D., Ilczyszyn, M., & Ciunik, Z. (2003). Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 235-244. [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Incorporating Sterically Hindered 3-Amino-2-methylpropanoic acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, imparting enhanced proteolytic stability and novel conformational properties. β-amino acids, in particular, are of significant interest for their ability to form unique secondary structures like helices and turns, which are resistant to degradation by endogenous proteases[1][2]. This application note provides a detailed guide for the successful incorporation of 3-Amino-2-methylpropanoic acid, a sterically hindered β²-amino acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We address the significant challenge posed by steric hindrance at the α-carbon (C2) and present field-proven protocols, reagent recommendations, and troubleshooting strategies to ensure high coupling efficiency and final peptide purity.
Introduction: The Value and Challenge of β²-Amino Acids
β-peptides offer a distinct advantage over their α-peptide counterparts in therapeutic development due to their remarkable stability against enzymatic degradation[2]. 3-Amino-2-methylpropanoic acid (also known as β²-homoalanine) is a valuable building block in this class. Its structure, featuring a methyl group on the α-carbon adjacent to the carboxylic acid, introduces a conformational constraint that can be exploited to design specific peptide folds.
However, this same structural feature presents the primary synthetic challenge: steric hindrance . The C2-methyl group sterically shields the carboxyl function, significantly impeding its activation and subsequent nucleophilic attack by the resin-bound N-terminal amine. This kinetic barrier can lead to slow and incomplete coupling reactions when using standard SPPS protocols, resulting in deletion sequences and low yields[3][4]. Overcoming this hurdle requires a strategic approach centered on the use of potent coupling reagents and optimized reaction conditions.
The Chemistry of Hindered Couplings: Reagent Selection
Standard coupling reagents, particularly carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often prove inefficient for acylating a peptide with a sterically hindered amino acid[3]. The reduced reactivity necessitates the use of more potent activation methods to achieve quantitative coupling.
Recommended Reagent Classes:
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are the industry standard for difficult couplings[5][6]. They react with the Fmoc-amino acid to form a highly reactive OAt-ester intermediate, which rapidly acylates the free amine on the solid support.
-
Carbodiimide with Advanced Additives: The combination of a liquid-phase carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is a highly effective and safer alternative to benzotriazole-based additives[3][7]. DIC/Oxyma provides high activation levels while minimizing racemization.
-
Microwave-Assisted SPPS: The application of microwave energy is a powerful physical method to overcome the kinetic barriers associated with hindered couplings. It accelerates reaction rates, often driving difficult couplings to completion in minutes where hours would be required at room temperature[4].
For the incorporation of Fmoc-(S)-3-amino-2-methylpropanoic acid, we strongly recommend the use of HATU or DIC/Oxyma Pure, combined with a double-coupling strategy to ensure the reaction proceeds to completion.
Visualizing the Activation and Coupling Mechanism
The diagram below illustrates the activation of the sterically hindered amino acid using HATU and its subsequent coupling to the resin-bound peptide chain. The key step is the formation of the highly reactive OAt-activated ester, which facilitates the amide bond formation.
Caption: Activation of Fmoc-3-Amino-2-methylpropanoic acid and subsequent coupling.
The SPPS Workflow Cycle
Successful peptide synthesis relies on the precise and repetitive execution of a core cycle: deprotection of the N-terminal amine, followed by the coupling of the next amino acid. For challenging residues, this cycle may include additional monitoring and re-coupling steps.
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Synthesis Protocol
This protocol details the manual synthesis of a peptide containing (S)-3-Amino-2-methylpropanoic acid on a Rink Amide resin. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials and Reagents:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-(S)-3-amino-2-methylpropanoic acid[8]
-
Standard Fmoc-L-amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
SPPS reaction vessel
-
Shaker or bubbler
Protocol Steps:
1. Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into the reaction vessel.
-
Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation[6].
-
Drain the DMF.
2. Initial Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin[9][10].
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
3. Coupling of Fmoc-(S)-3-amino-2-methylpropanoic acid (Double Coupling)
-
Preparation of Coupling Solution: In a separate vial, pre-dissolve Fmoc-(S)-3-amino-2-methylpropanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Briefly vortex to mix. Note: Pre-activation for 1-2 minutes is sufficient.
-
First Coupling:
-
Add the prepared coupling solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test.
-
A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow/colorless beads) indicates a complete reaction.
-
-
Second Coupling:
-
Regardless of the Kaiser test result, it is best practice to perform a second coupling to ensure maximum incorporation of the hindered residue.
-
Prepare a fresh coupling solution as described above (using the same equivalents).
-
Add the solution to the resin and agitate for another 2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
4. Capping of Unreacted Amines (Optional)
-
To permanently block any minor population of unreacted amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) to the resin and agitate for 30 minutes[11].
-
Drain and wash the resin with DCM (3x) and DMF (3x).
5. Chain Elongation
-
Repeat the cycle of Fmoc deprotection (Step 2) and coupling (Step 3, though a single coupling is usually sufficient for standard amino acids) for all subsequent residues in your sequence.
6. Final Cleavage and Deprotection
-
After the final Fmoc group is removed, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under a stream of nitrogen or in vacuo.
-
Add the freshly prepared cleavage cocktail (e.g., 2-3 mL for a 100 mg synthesis) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Quantitative Data Summary
| Step | Reagent | Molar Equivalents (vs. Resin) | Solvent | Time | Key Considerations |
| Swelling | DMF | N/A | DMF | 30-60 min | Essential for reagent accessibility[6]. |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF | 3 + 15 min | Ensure complete removal of piperidine by washing. |
| Hindered Coupling | Fmoc-β²-Homoala-OH | 4.0 | DMF | 2 x 2 hours | Double coupling is highly recommended. |
| HATU | 3.9 | DMF | 2 x 2 hours | Pre-dissolve with amino acid and base. | |
| DIPEA | 8.0 | DMF | 2 x 2 hours | A non-nucleophilic base is critical. | |
| Cleavage | TFA / H₂O / TIS | 95% / 2.5% / 2.5% | None | 2-3 hours | Use a freshly prepared cocktail in a fume hood. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test after 2nd coupling) | Extreme steric hindrance; aggregation of peptide chain. | - Increase coupling time to 4 hours or overnight.- Switch to microwave-assisted synthesis to provide energy to overcome the activation barrier[4].- Ensure high-quality, amine-free DMF is used[11]. |
| Deletion of Hindered Residue (Detected by Mass Spec) | Insufficient coupling efficiency; single coupling was not enough. | - Always perform a double coupling for this residue.- Implement a mandatory monitoring step (Kaiser test) before proceeding to the next cycle. |
| Low Final Yield | Cumulative effect of incomplete couplings; premature peptide cleavage. | - Optimize the coupling of the hindered residue as it is the most likely point of failure.- Ensure the resin and linkers are stable to the repeated deprotection steps. |
References
-
Design and synthesis of beta-peptides with biological activity. PubMed. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications. Available at: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]
-
Beta-peptide. Bionity. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. (S)-3-(Fmoc-amino)-2-methylpropionic acid = 95.0 203854-58-4 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. genscript.com [genscript.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Coupling of Sterically Hindered Amino Acids: A Guide for Researchers
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The synthesis of peptides and proteins is a cornerstone of modern drug discovery and development. While the formation of a peptide bond between two standard amino acids is a well-established process, the incorporation of sterically hindered amino acids, such as the β-amino acid 3-Amino-2-methylpropanoic acid, presents a significant synthetic hurdle.[1][2] The bulky nature of these residues can dramatically slow down reaction rates, lead to incomplete reactions, and increase the risk of side reactions like racemization.[1][3] This guide provides an in-depth analysis of the challenges associated with coupling hindered amino acids and offers detailed protocols and strategies to overcome these obstacles, ensuring high-yield and high-purity synthesis of complex peptides.
Steric hindrance in peptide synthesis arises from the spatial arrangement of atoms within the amino acid side chains and backbone, which can physically obstruct the approach of the reacting species.[4] In the case of 3-Amino-2-methylpropanoic acid, the methyl group on the β-carbon introduces significant steric bulk near the reacting carboxyl and amino groups. This hindrance can make it difficult for standard coupling reagents to efficiently activate the carboxylic acid and for the incoming amine to perform the nucleophilic attack required for peptide bond formation.
Understanding the Mechanism of Peptide Coupling and the Impact of Hindrance
Peptide bond formation is an acylation reaction where the carboxyl group of one amino acid is activated to make it more electrophilic, allowing for nucleophilic attack by the amino group of the next amino acid.[5][6] Coupling reagents are employed to facilitate this activation.[7][8]
The general mechanism involves the conversion of the carboxylic acid into a more reactive intermediate, such as an active ester or an acylisourea.[5][9] However, when dealing with hindered amino acids, the formation of this activated intermediate can be slow, and the subsequent aminolysis can be impeded. This can lead to several undesirable outcomes:
-
Low Coupling Yields: The reaction may not go to completion, resulting in truncated peptide sequences.[10]
-
Racemization: The prolonged activation time and harsh reaction conditions often required for hindered couplings can lead to the loss of stereochemical integrity at the chiral center of the amino acid.[3][8]
-
Side Reactions: The activated intermediate may decompose or react with other species in the reaction mixture, leading to byproducts that are difficult to separate from the desired peptide.[9]
To address these challenges, a careful selection of coupling reagents and optimization of reaction conditions are paramount.
Selecting the Optimal Coupling Reagent for Hindered Amino Acids
A plethora of coupling reagents are available for peptide synthesis, each with its own mechanism of action and suitability for different applications.[7] For hindered couplings, the most effective reagents are typically those that form highly reactive activated intermediates and can overcome the steric barrier.[1][11]
Uronium/Aminium Salts: The Workhorses for Difficult Couplings
Uronium and aminium salts are among the most powerful coupling reagents for hindered amino acids.[1] They react with the carboxylic acid to form a highly reactive active ester, which then readily reacts with the amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for challenging sequences.[1][7] It forms a highly reactive OAt-ester intermediate, and the pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling reaction.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another commonly used uronium salt that is effective for many hindered couplings.[12] However, HATU is generally considered to be more reactive and less prone to racemization.[1][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent that offers high coupling efficiency, reduced racemization, and improved safety as it does not contain the potentially explosive benzotriazole moiety.[13][14] Its morpholino group also enhances its solubility and stability.[13]
Phosphonium Salts: A Cleaner Alternative
Phosphonium salts are another class of highly effective coupling reagents that offer the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a widely used phosphonium salt that is known for its high reactivity and chemoselectivity.[7]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is the aza-derivative of PyBOP and often demonstrates even higher coupling yields.[15]
Carbodiimides: The Classic Choice with Additives
Carbodiimides, such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), were among the first coupling reagents used in peptide synthesis.[7] While they can be effective, they are generally less potent than onium salts for hindered couplings and often require the use of additives to suppress racemization.[8] Common additives include:
-
HOBt (1-Hydroxybenzotriazole): HOBt is a classic additive that helps to suppress racemization and improve coupling efficiency.[16]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure is a more recent additive that has been shown to be a highly reactive and safer alternative to HOBt.[17]
-
Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): Oxyma-B is a newer oxime additive that has demonstrated excellent racemization suppression, particularly for sensitive amino acids.[18][19]
Comparative Overview of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium Salt | Highly reactive, low racemization, effective for very hindered couplings.[1][7] | Can cause guanidinylation of the N-terminus. |
| HBTU | Uronium Salt | Effective for many hindered couplings, less expensive than HATU.[12] | Less reactive than HATU, higher risk of racemization.[1][7] |
| COMU | Uronium Salt | High efficiency, low racemization, improved safety profile, good solubility.[13] | Can be more expensive than other reagents. |
| PyBOP | Phosphonium Salt | High reactivity, no guanidinylation side reaction.[7] | Can be less effective than HATU for the most challenging couplings. |
| PyAOP | Phosphonium Salt | Very high reactivity, no guanidinylation.[15] | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, good for less hindered couplings.[17] | Generally less effective for highly hindered amino acids. |
Experimental Protocols for Coupling Hindered Amino Acids
The following protocols provide a starting point for the coupling of hindered amino acids like 3-Amino-2-methylpropanoic acid. Optimization may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for the incorporation of a hindered amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-3-Amino-2-methylpropanoic acid) (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. For highly hindered couplings, a reaction time of 1-4 hours may be required. Consider a double coupling for particularly difficult sequences.[11]
-
Monitoring the Reaction: Perform a Kaiser test to monitor the progress of the coupling. A negative test (yellow beads) indicates the completion of the reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: COMU-Mediated Coupling in Solution-Phase Synthesis
This protocol is suitable for coupling a hindered amino acid in solution.
Materials:
-
N-protected hindered amino acid (e.g., Boc-3-Amino-2-methylpropanoic acid) (1 equivalent)
-
Amine component (e.g., an amino acid ester hydrochloride) (1 equivalent)
-
COMU (1.1 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
Procedure:
-
Reactant Preparation: Dissolve the N-protected hindered amino acid and the amine component in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add COMU to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS. For very hindered couplings, the reaction may require overnight stirring.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Coupling Process
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of peptide bond formation using HATU.
Experimental Workflow for SPPS Coupling
Caption: General workflow for a single coupling cycle in SPPS.
Troubleshooting Common Issues in Hindered Couplings
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Low reactivity of coupling reagent- Steric hindrance | - Increase coupling time- Switch to a more potent coupling reagent (e.g., HATU, COMU)[11]- Perform a double coupling[11]- Consider microwave-assisted synthesis to increase reaction kinetics[15][20] |
| Significant Racemization | - Prolonged activation time- Strong base- High temperature | - Use a coupling reagent known for low racemization (e.g., COMU)[13]- Use a weaker or more sterically hindered base (e.g., NMM or collidine)[3]- Perform the coupling at a lower temperature (e.g., 0°C)[3] |
| Side Product Formation | - Guanidinylation (with uronium salts)- Decomposition of activated species | - Use a phosphonium salt (e.g., PyBOP, PyAOP)- Ensure pre-activation time is not excessively long- Use high-purity reagents and solvents |
| Peptide Aggregation | - Hydrophobic sequences- Formation of secondary structures | - Use chaotropic salts or detergents[10]- Incorporate pseudoproline dipeptides to disrupt secondary structures[21] |
Conclusion
The successful incorporation of sterically hindered amino acids like 3-Amino-2-methylpropanoic acid into peptides is a challenging yet achievable goal. By understanding the underlying principles of peptide coupling, carefully selecting high-potency coupling reagents such as HATU or COMU, and optimizing reaction conditions, researchers can overcome the kinetic barriers imposed by steric hindrance. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to navigate the complexities of synthesizing sterically demanding peptides, ultimately enabling the creation of novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. One moment, please... [peptideport.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. file.globalso.com [file.globalso.com]
- 8. bachem.com [bachem.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols for the Characterization of 3-Amino-2-methylpropanoic acid hydrochloride as a Potential GABA Receptor Antagonist
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals aiming to characterize the activity of 3-Amino-2-methylpropanoic acid hydrochloride at Gamma-aminobutyric acid (GABA) receptors. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are critical targets for a wide range of therapeutics.[1][2] Antagonists of these receptors are valuable tools for research and have potential clinical applications.[3][4] This guide outlines a logical, multi-tiered approach, beginning with foundational in vitro binding and functional assays to establish a mechanism of action, and progressing to in vivo studies to assess physiological effects. Each protocol is designed with self-validating controls and explains the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical utility.
Section 1: Scientific Rationale and Background
The GABAergic System: A Primer
The balance between neuronal excitation and inhibition is fundamental to proper nervous system function. The GABAergic system provides the primary source of inhibitory tone.[2] GABA's effects are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1][5]
-
GABA-A Receptors: These are ionotropic receptors, forming a pentameric chloride ion channel.[6][7] When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, causing hyperpolarization and making it less likely to fire an action potential. These receptors are targets for many clinically important drugs, including benzodiazepines and barbiturates.[2][8]
-
GABA-B Receptors: These are metabotropic G-protein-coupled receptors (GPCRs) that exist as heterodimers.[6][9] Their activation leads to downstream effects like the opening of potassium channels and inhibition of calcium channels, which also results in neuronal inhibition, albeit with a slower onset and longer duration than GABA-A receptors.[1][8]
-
GABA-C Receptors: A subclass of ionotropic receptors, these are also ligand-gated chloride channels but are composed exclusively of ρ (rho) subunits.[5] They are less sensitive to classical GABA-A modulators and antagonists like bicuculline.[3][5]
Principles of GABA Receptor Antagonism
A GABA receptor antagonist is a ligand that binds to the receptor but fails to activate it, thereby blocking the action of an agonist (like GABA). This inhibition can occur through several mechanisms:
-
Competitive Antagonism: The antagonist directly competes with the agonist for the same binding site on the receptor. The classic GABA-A antagonist bicuculline is a competitive antagonist.[8]
-
Non-Competitive Antagonism (Channel Block): The antagonist binds to a different site on the receptor complex, often within the ion channel pore itself, to prevent ion flow even when the agonist is bound. Picrotoxin is a well-known non-competitive GABA-A channel blocker.[3][8]
This guide will provide the necessary protocols to determine if 3-Amino-2-methylpropanoic acid hydrochloride acts as an antagonist and to elucidate its potential mechanism.
Visualization: GABA-A Receptor Signaling
The following diagram illustrates the basic structure and function of the GABA-A receptor, the primary target for many antagonists.
Caption: Simplified model of GABA-A receptor activation and competitive antagonism.
Section 2: Compound Preparation and Safety
Properties of 3-Amino-2-methylpropanoic acid hydrochloride
-
Molecular Formula: C₄H₁₀ClNO₂
-
Molecular Weight: 139.58 g/mol
-
Appearance: Typically a white to off-white solid.
-
Solubility: Soluble in water. It is crucial to determine the solubility in experimental buffers (e.g., PBS, aCSF) before use.
Reagent Preparation
-
Stock Solution (100 mM): Carefully weigh the required amount of 3-Amino-2-methylpropanoic acid hydrochloride and dissolve it in sterile, deionized water or an appropriate buffer. For example, to make 10 mL of a 100 mM stock, dissolve 139.58 mg in water.
-
Working Solutions: Prepare fresh serial dilutions from the stock solution in the specific assay buffer for each experiment. This minimizes degradation and ensures accurate concentrations.
Safety and Handling Precautions
Consult the material safety data sheet (MSDS/SDS) before handling the compound.[12][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[12]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place.
Section 3: In Vitro Characterization: Binding Affinity
The first step in characterizing a potential antagonist is to determine if it physically binds to the target receptor. Radioligand binding assays are a robust method for measuring the affinity of a compound for a receptor.[14]
Visualization: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Protocol: Competitive Binding Assay for GABA-A Receptors
This protocol aims to determine if the test compound can displace a known radiolabeled agonist, [³H]muscimol, from the GABA-A receptor.[15]
Materials:
-
Rat cortical membranes or membranes from HEK293 cells expressing GABA-A receptors.
-
[³H]muscimol (radioligand).
-
3-Amino-2-methylpropanoic acid hydrochloride (test compound).
-
GABA (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, vacuum filtration manifold, glass fiber filters.
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Plate Setup: Design a 96-well plate map for Total Binding (radioligand only), Non-Specific Binding (radioligand + excess unlabeled GABA), and Competitive Binding (radioligand + varying concentrations of the test compound).
-
Incubation: In each well, add in order:
-
50 µL Assay Buffer.
-
50 µL of either buffer (for Total Binding), 1 mM GABA (for Non-Specific), or the test compound at various concentrations (e.g., 1 nM to 1 mM).
-
50 µL of [³H]muscimol at a final concentration near its Kd (e.g., 2-4 nM).[15]
-
50 µL of membrane preparation (approx. 100-200 µg protein).
-
-
Reaction: Incubate the plate for 30-60 minutes at 4°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Washing: Immediately wash each filter 3 times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place each filter in a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
| Parameter | Description | Expected Result for an Antagonist |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding. | A measurable and potent IC₅₀ value. |
| Ki | Inhibitor binding affinity constant. | A low Ki value indicates high binding affinity. |
Section 4: In Vitro Characterization: Functional Antagonism
A binding assay confirms interaction but not function. Electrophysiology, specifically the whole-cell patch-clamp technique, is the gold standard for determining if a compound functionally inhibits receptor activity.[16][17]
Visualization: Whole-Cell Patch-Clamp Workflow
Caption: Key stages of a whole-cell patch-clamp experiment for antagonist characterization.
Protocol: Characterizing Antagonism at GABA-A Receptors
This protocol measures the ability of the test compound to inhibit GABA-induced chloride currents in cells expressing GABA-A receptors.
Materials:
-
HEK293 cells stably expressing a common GABA-A receptor subtype (e.g., α1β2γ2).
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system).
-
External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4.[18]
-
Internal (Pipette) Solution (mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2. (Using CsCl sets the Cl⁻ reversal potential near 0 mV, allowing for large inward currents at negative holding potentials).
-
GABA.
-
3-Amino-2-methylpropanoic acid hydrochloride (test compound).
Procedure:
-
Preparation: Plate cells on coverslips 24-48 hours before the experiment. Prepare fresh external and internal solutions.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a single cell with a glass pipette (resistance 4-8 MΩ) filled with internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief, strong pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[19]
-
-
Recording:
-
Establish a stable baseline recording.
-
Apply a concentration of GABA that elicits a sub-maximal response (e.g., EC₅₀) for 2-5 seconds and record the resulting inward current. Wash with external solution until the current returns to baseline.
-
Pre-incubate the cell with the test compound for 1-2 minutes.
-
Co-apply the same concentration of GABA along with the test compound. Record the current.
-
Repeat this process with increasing concentrations of the test compound to generate a dose-response curve.
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
To distinguish between competitive and non-competitive antagonism, a Schild analysis can be performed by measuring GABA dose-response curves in the presence of fixed concentrations of the antagonist.
| Parameter | Description | Expected Result for an Antagonist |
| Current Inhibition | Reduction in the amplitude of the GABA-evoked current. | Dose-dependent inhibition of the current. |
| IC₅₀ | Concentration for 50% inhibition of the functional response. | A potent IC₅₀ value. |
Section 5: In Vivo Assessment: Behavioral Effects
If in vitro data suggest potent antagonist activity, the next logical step is to assess the compound's effects in a living organism. GABA antagonists generally produce stimulant and convulsant effects.[4] These protocols provide a basic screen for such activity in rodents.
Protocol: Assessment of Locomotor Activity
This experiment determines if the compound increases spontaneous activity, a common effect of CNS stimulants.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Open-field activity chambers equipped with infrared beams.
-
Vehicle (e.g., sterile saline).
-
3-Amino-2-methylpropanoic acid hydrochloride (prepared for injection).
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal (i.p.) or direct intracerebroventricular (i.c.v.) injection if blood-brain barrier penetration is a concern). Use multiple dose groups (e.g., 1, 10, 50 mg/kg) and a vehicle control group.[20]
-
Testing: Immediately after injection, place each animal in the center of an open-field chamber.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically over a 60-minute period.
-
Analysis: Compare the activity levels of the drug-treated groups to the vehicle control group using ANOVA followed by post-hoc tests. An antagonist is expected to increase locomotor activity.
Protocol: Seizure Threshold Testing
This protocol assesses if the compound lowers the threshold for chemically-induced seizures, a hallmark of GABA antagonism.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Pentylenetetrazol (PTZ), a chemical convulsant that acts in part by inhibiting GABA-A receptor function.
-
Vehicle and test compound.
-
Observation chambers.
-
Timing device.
Procedure:
-
Pre-treatment: Administer the test compound or vehicle to different groups of animals.
-
PTZ Challenge: After a set pre-treatment time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.).
-
Observation: Immediately place each animal in an observation chamber and record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures over a 30-minute period.
-
Analysis: Compare the seizure latency and incidence between the drug-treated and vehicle groups. A GABA antagonist is expected to decrease the latency to seizures and increase their incidence and severity.
Section 6: Summary and Troubleshooting
| Experiment | Key Parameter | Common Issue | Troubleshooting Step |
| Binding Assay | Ki | High non-specific binding | Increase wash steps; reduce membrane protein concentration; ensure filtration is rapid. |
| Patch-Clamp | Functional IC₅₀ | Unstable seal or whole-cell recording | Use healthy, low-passage cells; polish pipettes; check for vibration.[17] |
| Locomotor Activity | Distance Traveled | High variability in control group | Ensure proper acclimation; test at the same time of day to control for circadian rhythms. |
| Seizure Test | Seizure Latency | Vehicle group shows high seizure incidence | The dose of PTZ is too high for the animal strain/batch; perform a dose-finding study for PTZ first. |
Section 7: References
-
StatPearls. (2023). GABA Inhibitors. NCBI Bookshelf. [Link]
-
Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Eurofins DiscoverX. GABA (Non-Selective) Rat Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Capot Chemical. (2025). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. [Link]
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Li, G., Daniels, M., & Gee, K. W. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75. [Link]
-
Wikipedia. GABAA receptor. [Link]
-
Clements, M. A., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 81, 261-271. [Link]
-
Enna, S. J., & Bylund, D. B. (2002). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]
-
Carl ROTH. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg. [Link]
-
Wikipedia. GABA receptor. [Link]
-
Zarrindast, M. R., et al. (2010). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 9(3), 291-298. [Link]
-
ResearchGate. Design of in vivo behavior experiments. [Link]
-
Geng, Y., Bush, M., & Mosyak, L. (2013). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 18(9), 10564-10582. [Link]
-
Staubli, U., & Xu, F. B. (1995). GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. The Journal of Neuroscience, 15(11), 7370-7377. [Link]
-
Axon Instruments. Patch-Clamp Protocol. [Link]
-
Balsevich, G., et al. (2017). GABA receptor antagonism elicits feeding in the septohypothalamic nucleus. Frontiers in Systems Neuroscience, 11, 2. [Link]
-
ResearchGate. Whole cell patch clamp recordings of spontaneous GABA-mediated.... [Link]
-
Lancel, M. (1999). Study of a GABAC receptor antagonist on sleep-waking behavior in rats. Psychopharmacology, 142(3), 255-259. [Link]
-
AXOL Bioscience. Whole Cell Patch Clamp Protocol. [Link]
-
Semantic Scholar. GABA B Receptor Antagonists as Cognition Enhancers. [Link]
-
Wikipedia. GABA receptor antagonist. [Link]
-
Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
ChemBK. 3-amino-2-methylpropanoic acid. [Link]
-
NIST. Propanoic acid, 3-amino-2-methyl-. [Link]
-
StatPearls. (2025). GABA Receptor. NCBI Bookshelf. [Link]
-
National Institute on Alcohol Abuse and Alcoholism. GABA and the GABAA Receptor. [Link]
Sources
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. GABA receptor agonists, antagonists and modulators [hellobio.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The GABAB Receptor—Structure, Ligand Binding and Drug Development [mdpi.com]
- 10. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg, CAS No. 132605-98-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. 132605-98-2|(R)-3-Amino-2-methylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axolbio.com [axolbio.com]
- 20. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
In vivo studies using 3-Amino-2-methylpropanoic acid hydrochloride
An Investigator's Guide to In Vivo Research Using 3-Amino-2-methylpropanoic acid hydrochloride (β-Aminoisobutyric Acid)
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies using 3-Amino-2-methylpropanoic acid hydrochloride. This compound is widely known in scientific literature as β-aminoisobutyric acid (BAIBA) , a myokine induced by physical exercise.[1] BAIBA has emerged as a significant signaling metabolite involved in regulating lipid metabolism, glucose homeostasis, and energy expenditure, making it a compound of high interest for metabolic disease research.[2] This guide delves into the underlying science, provides detailed experimental protocols, and offers insights into data interpretation, ensuring a foundation of scientific integrity and practical applicability.
Introduction: The Role of BAIBA in Metabolic Regulation
3-Amino-2-methylpropanoic acid, or BAIBA, is a non-proteinogenic amino acid produced endogenously from the catabolism of thymine and the amino acid valine.[2] Initially identified as a metabolite, its role was profoundly expanded with the discovery that its production in skeletal muscle is stimulated by exercise, qualifying it as a "myokine."[3] This exercise-induced molecule acts in an endocrine-like fashion, mediating some of the systemic benefits of physical activity.[4]
Key biological activities attributed to BAIBA include:
-
Induction of "Browning" in White Adipose Tissue (WAT): BAIBA stimulates the expression of thermogenic genes in white fat cells, inducing a brown-like or "beige" adipocyte phenotype. This process enhances energy expenditure.[5][6]
-
Enhanced Fatty Acid Oxidation: It promotes the burning of fatty acids in the liver and skeletal muscle.[4][7]
-
Improved Glucose Homeostasis: Studies in animal models show that BAIBA administration can improve glucose tolerance and insulin sensitivity.[7][8]
-
Bone Protection: The L-enantiomer of BAIBA has been shown to be a survival factor for osteocytes, protecting them from oxidative stress-induced cell death.[4]
Given these pleiotropic effects, BAIBA is a compelling target for developing therapeutics against metabolic syndrome, obesity, and type 2 diabetes.[5] This guide provides the foundational knowledge and practical protocols to investigate its potential in vivo.
Compound Profile and Handling
Physicochemical Properties
The hydrochloride salt of 3-Amino-2-methylpropanoic acid is typically used in research settings to improve solubility and stability.
| Property | Value | Source |
| Chemical Name | 3-Amino-2-methylpropanoic acid hydrochloride | - |
| Common Synonyms | β-Aminoisobutyric acid HCl, BAIBA HCl | [3] |
| Molecular Formula | C₄H₁₀ClNO₂ | - |
| Molar Mass | 139.58 g/mol (HCl salt) | - |
| Appearance | White to off-white crystalline powder | - |
| Storage | Keep in a dark place, Inert atmosphere, Room temperature | - |
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.
-
Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Mechanism of Action: The AMPK-PPAR Signaling Axis
The metabolic benefits of BAIBA are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.[9] This cascade is central to cellular energy sensing and metabolic programming.
-
Activation: BAIBA treatment leads to the phosphorylation and activation of AMPK in skeletal muscle and adipose tissue.[9]
-
PPAR Coactivator Expression: Activated AMPK can influence the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a master regulator of mitochondrial biogenesis.[5][10]
-
PPARα/δ Activation: BAIBA's effects on fatty acid oxidation and white fat browning are dependent on PPARα and PPARδ.[7][9] In the liver and adipose tissue, BAIBA upregulates the expression of PPARα target genes involved in β-oxidation, such as Cpt1 (Carnitine palmitoyltransferase 1) and Acox1 (Acyl-CoA oxidase 1).[7][8]
-
Thermogenic Gene Program: In white adipose tissue, this signaling cascade culminates in the increased expression of Ucp1 (Uncoupling protein 1) and other "browning" markers, leading to increased energy expenditure as heat.[10]
Diagram: BAIBA Signaling Pathway
Caption: Signaling cascade initiated by BAIBA leading to metabolic benefits.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of BAIBA is critical for designing effective in vivo dosing regimens.
-
Metabolism: BAIBA exists in two enantiomers. D-BAIBA is a product of thymine catabolism, while L-BAIBA originates from L-valine degradation.[5] Both are further metabolized in the mitochondria.[5]
-
Absorption: Oral administration of L-BAIBA in humans has been shown to be effective, with plasma concentrations increasing in a dose-dependent manner.[11] This suggests good oral bioavailability, making administration in drinking water or via oral gavage viable experimental routes.[12]
Table: Human Oral Absorption Kinetics of L-BAIBA
Data from a study in healthy men and women.[11]
| Oral Dose | Cₘₐₓ (Peak Plasma Conc.) | AUC (Total Exposure over 5h) |
| Placebo | 11.0 ± 7.1 µM | 2836 ± 2061 µM•300 min |
| 250 mg | 63.3 ± 61.1 µM | 7081 ± 2535 µM•300 min |
| 500 mg | 95.4 ± 33.5 µM | 11,087 ± 3378 µM•300 min |
| 1500 mg | 278.1 ± 52.1 µM | 30,513 ± 9190 µM•300 min |
Application Note 1: Protocol for Assessing Metabolic Effects in a Diet-Induced Obesity (DIO) Mouse Model
Objective
To evaluate the efficacy of chronic oral administration of 3-Amino-2-methylpropanoic acid HCl (BAIBA) on body weight, body composition, and glucose tolerance in a mouse model of diet-induced obesity.
Experimental Workflow Diagram
Caption: Workflow for a diet-induced obesity study with BAIBA.
Step-by-Step Protocol
-
Animal Model and Diet:
-
Use male C57BL/6J mice, 6-8 weeks of age. This strain is highly susceptible to diet-induced obesity.
-
Acclimate mice for one week on a standard chow diet.
-
Switch mice to a high-fat diet (HFD), typically 45-60% kcal from fat, for 8-12 weeks or until a significant increase in body weight compared to chow-fed controls is observed.
-
-
Compound Preparation (for 100 mg/kg dose):
-
Causality: The hydrochloride salt is used to ensure complete dissolution in an aqueous vehicle.
-
Calculate the required amount of BAIBA HCl based on the average body weight of the cohort and the desired dosing volume (typically 5-10 mL/kg for oral gavage).
-
Example Calculation: For a 30g mouse at 100 mg/kg in a 10 mL/kg volume: (100 mg/kg) * (0.03 kg) = 3 mg of BAIBA per mouse. The stock solution concentration would be 3 mg / 0.3 mL = 10 mg/mL.
-
Dissolve BAIBA HCl in sterile water or saline. Gently warm or vortex if necessary.
-
Adjust the pH to ~7.0-7.4 with NaOH. This is critical to avoid causing esophageal or gastric irritation.
-
Sterile filter the final solution through a 0.22 µm filter. Prepare fresh weekly and store at 4°C.
-
The vehicle control group should receive the same pH-adjusted saline solution.
-
-
Grouping and Administration:
-
After the diet-induction phase, randomize mice into at least two groups (n=8-12 per group for statistical power):
-
Group 1: HFD + Vehicle
-
Group 2: HFD + BAIBA (100 mg/kg/day)
-
-
Administer the solution once daily via oral gavage.[12] Alternatively, for less stressful chronic administration, BAIBA can be mixed into the drinking water, though intake must be carefully monitored.[7]
-
The treatment duration can range from 4 to 12 weeks.[12][13]
-
-
In-Life Measurements:
-
Body Weight: Measure 2-3 times per week.
-
Food & Water Intake: Measure daily or weekly to ensure BAIBA is not causing aversion or altering feeding behavior.
-
Body Composition: At baseline and end-of-study, assess fat and lean mass using non-invasive methods like MRI or DEXA.
-
Indirect Calorimetry: Towards the end of the study, acclimate mice to metabolic cages and measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure over a 24-48 hour period.
-
Glucose Tolerance Test (IPGTT): In the final week, fast mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Terminal Procedures and Ex Vivo Analysis:
-
At the study endpoint, euthanize mice following approved institutional guidelines.
-
Collect blood via cardiac puncture for plasma analysis (e.g., insulin, triglycerides).
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and skeletal muscle.
-
Snap-freeze tissues in liquid nitrogen for subsequent gene expression (qRT-PCR) or protein (Western blot) analysis of key targets (e.g., Ucp1, Pgc1a, Cpt1).
-
Application Note 2: Protocol for Quantification of BAIBA in Plasma by LC-MS/MS
Objective
To develop and validate a method for the accurate quantification of BAIBA in mouse or human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for analyzing small molecules in complex biological matrices.[2]
Step-by-Step Protocol
-
Materials and Reagents:
-
BAIBA analytical standard and a stable isotope-labeled internal standard (e.g., BAIBA-d3).
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Protein precipitation plates or microcentrifuge tubes.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step removes large proteins that would interfere with the chromatography and mass spectrometry analysis.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar analytes like amino acids.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the compound.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for BAIBA and its internal standard must be optimized. For BAIBA (MW 103.12), a potential transition could be m/z 104.1 -> 87.1.
-
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of BAIBA standard into a blank matrix (e.g., control mouse plasma).
-
Process the calibration standards alongside the unknown samples.
-
Quantify the concentration in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the linear regression of the calibration curve.
-
References
-
Tomenko, A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 576. [Link]
-
Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108. [Link]
-
Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1192458. [Link]
-
Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531–1544. [Link]
-
3-Aminoisobutyric acid. (2023). In Wikipedia. [Link]
-
Vaughan, R. A., et al. (2015). PPARa Functions Downstream of BAIBA (A) BAIBA (5 mM) induces expression... ResearchGate. [Link]
-
Jung, T. W., et al. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. Diabetologia, 58(9), 2096–2105. [Link]
-
Tomenko, A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Semantic Scholar. [Link]
-
Tomenko, A., et al. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Agris. [Link]
-
Tinsley, G. M., et al. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. Journal of the American Nutrition Association, 42(4), 351–359. [Link]
-
Tinsley, G. M., et al. (2022). Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women. ResearchGate. [Link]
- Chi, Y., et al. (2024). Method for increasing benefit of losing weight of every-other-day fasting (EODF).
-
Rapamycin Longevity News. (2024). A Comprehensive Review of Studies on β‐Aminoisobutyric Acid (BAIBA). [Link]
-
Begriche, K., et al. (2008). Beta-aminoisobutyric acid prevents diet-induced obesity in mice with partial leptin deficiency. Obesity (Silver Spring), 16(9), 2053–2067. [Link]
-
Beta-aminoisobutyric acid (bAIBA) plasma concentration in (ng/mL)... (n.d.). ResearchGate. [Link]
- Chi, Y., et al. (2024). Administration of baiba to increase benefit of losing weight of intermittent fasting.
-
Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14. [Link]
-
Jung, T. W., et al. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice. PubMed. [Link]
Sources
- 1. rapamycin.news [rapamycin.news]
- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 3. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 4. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [agris.fao.org]
- 7. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPAR[delta]-dependent pathway in mice - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose-Response Absorption Kinetics of Oral L-Beta-Aminoisobutyric Acid (L-BAIBA) Supplementation in Healthy Men and Women [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US20240115530A1 - Administration of baiba to increase benefit of losing weight of intermittent fasting - Google Patents [patents.google.com]
Application Note: Tracing the Metabolic Fate of 3-Amino-2-methylpropanoic Acid (BAIBA) Using Stable Isotope Labeling
An In-Depth Technical Guide
A Guide for Researchers in Metabolic Disease, Exercise Physiology, and Drug Development
Abstract
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid emerging as a significant myokine with potent effects on systemic metabolism.[1][2] Generated during exercise as a catabolite of thymine and the branched-chain amino acid valine, BAIBA has been shown to induce the "browning" of white adipose tissue and enhance fatty acid oxidation, positioning it as a molecule of high interest for combating metabolic disorders.[2][3] Stable isotope tracing is a powerful analytical technique that allows for the precise tracking of molecules through complex biochemical networks.[4][5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for using deuterium-labeled 3-amino-2-methylpropanoic acid (d-BAIBA) to investigate its metabolic fate and function in both in vitro and in vivo models. We detail robust protocols for cell culture labeling, metabolite extraction, and analysis by high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering researchers a validated framework to explore the dynamic role of this exercise-induced metabolite.
Scientific Background & Core Principles
The Biology of BAIBA: An "Exercin" of Therapeutic Interest
3-Amino-2-methylpropanoic acid (BAIBA) is endogenously produced through the catabolism of thymine and valine.[3][6] Its production, particularly by skeletal muscle, is upregulated by physical activity, leading to its classification as a myokine or "exercin".[1] Once released into circulation, BAIBA acts on various tissues, most notably adipose tissue and the liver, to exert its beneficial metabolic effects.[7][8] Key reported functions include:
-
Induction of White Adipose Tissue "Browning": BAIBA stimulates the expression of thermogenic genes in white fat cells, conferring a "brown-like" phenotype that increases energy expenditure.[1][9]
-
Enhanced Fatty Acid Oxidation: It promotes the burning of fats in the liver and other tissues.[2]
-
Improved Insulin Sensitivity and Glucose Homeostasis: Studies suggest BAIBA can protect against diet-induced insulin resistance.[2][8]
-
Anti-inflammatory and Antioxidant Effects: BAIBA may mitigate inflammation and oxidative stress associated with metabolic dysfunction.[2]
Understanding the pathways BAIBA enters and the downstream metabolites it produces is crucial for harnessing its therapeutic potential.
References
- 1. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminoisobutyric Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. (R)-3-Amino-2-methylpropanoic acid | 2140-95-6 | Benchchem [benchchem.com]
- 7. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of 3-Amino-2-methylpropanoic Acid in Biological Samples
Introduction: The Emerging Significance of 3-Amino-2-methylpropanoic Acid (BAIBA)
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that has garnered significant attention in the scientific community.[1] It is a catabolite of the amino acid valine and the pyrimidine base thymine.[1] BAIBA exists as two stereoisomers, D-BAIBA and L-BAIBA, which arise from different metabolic pathways.[1] Emerging research has identified BAIBA as a myokine, a substance produced and released by muscle cells in response to exercise.[2] Its physiological roles are expansive, including the "browning" of white adipose tissue, enhancement of fatty acid oxidation, and improvement of glucose homeostasis, positioning it as a key molecule in metabolic regulation and a potential therapeutic target for metabolic diseases.[2][3]
Given its role as a biomarker for physical activity and its inverse correlation with cardiometabolic risk factors, the accurate and precise quantification of BAIBA in biological matrices such as plasma, serum, and urine is paramount for clinical and research applications.[2] This document provides a comprehensive guide to the analytical methodologies for the quantification of BAIBA, with a focus on providing robust and reliable protocols for researchers, scientists, and drug development professionals.
Analytical Strategies for BAIBA Quantification: A Method Selection Guide
The choice of analytical technique for BAIBA quantification is contingent on several factors, including the required sensitivity and selectivity, the sample matrix, available instrumentation, and the need for chiral separation. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for BAIBA quantification due to its high sensitivity, selectivity, and applicability to complex biological matrices. It can be adapted for both achiral and chiral separations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that requires derivatization to make the polar BAIBA molecule volatile. It offers excellent chromatographic resolution and high sensitivity.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A cost-effective and widely available technique that also necessitates derivatization to introduce a fluorescent tag to the BAIBA molecule.
Method 1: Quantification of 3-Amino-2-methylpropanoic Acid in Human Plasma by LC-MS/MS
This section details a highly sensitive and specific method for the quantification of BAIBA in human plasma using LC-MS/MS. The protocol includes a straightforward protein precipitation step and utilizes a hydrophilic interaction liquid chromatography (HILIC) column for retention and separation of this polar analyte.
Principle and Expertise-Driven Insights
The direct analysis of underivatized amino acids like BAIBA in plasma is challenging due to their high polarity and the complexity of the matrix. HILIC chromatography is an ideal solution as it employs a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes.[4][5][6][7] The use of tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for BAIBA, minimizing interferences from the plasma matrix. A stable isotope-labeled internal standard (e.g., D3-BAIBA) is crucial for accurate quantification, as it co-elutes with the analyte and compensates for any variability in sample preparation and instrument response.[8]
Experimental Workflow: LC-MS/MS
Caption: Workflow for BAIBA quantification in plasma by LC-MS/MS.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
3-Amino-2-methylpropanoic acid (BAIBA) standard
-
3-Amino-2-methylpropanoic acid-d3 (D3-BAIBA) internal standard (IS)
-
LC-MS grade acetonitrile, water, and formic acid
-
Human plasma (collected in K2-EDTA tubes)
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of BAIBA in water.
-
Prepare a 1 mg/mL stock solution of D3-BAIBA in water.
-
Prepare a working internal standard solution of 100 ng/mL D3-BAIBA in acetonitrile.
3. Sample Preparation (Protein Precipitation): [9][10]
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of the working internal standard solution (100 ng/mL D3-BAIBA in acetonitrile).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 10 90 3.0 0.4 40 60 3.1 0.4 10 90 | 5.0 | 0.4 | 10 | 90 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) BAIBA 104.1 87.1 | D3-BAIBA | 107.1 | 90.1 |
5. Method Validation Parameters (Typical):
| Parameter | Typical Value |
|---|---|
| Linearity Range | 10 - 5000 ng/mL |
| LLOQ | 10 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 85% |
Method 2: Quantification of 3-Amino-2-methylpropanoic Acid in Urine by GC-MS
This method provides a robust protocol for the quantification of BAIBA in urine using GC-MS. The protocol involves a two-step derivatization process to increase the volatility and thermal stability of BAIBA, making it amenable to GC analysis.
Principle and Expertise-Driven Insights
The analysis of polar compounds like amino acids by GC-MS necessitates derivatization.[11][12][13] A common and effective approach is a two-step derivatization: first, an esterification of the carboxylic acid group, followed by acylation of the amino group.[14][15] This method uses methanolic HCl for esterification and pentafluoropropionic anhydride (PFPA) for acylation. This creates a derivative that is thermally stable and has excellent chromatographic properties. The use of a stable isotope-labeled internal standard is again critical for accurate quantification.
Experimental Workflow: GC-MS
Caption: Workflow for BAIBA quantification in urine by GC-MS.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
3-Amino-2-methylpropanoic acid (BAIBA) standard
-
3-Amino-2-methylpropanoic acid-d3 (D3-BAIBA) internal standard (IS)
-
2M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
-
Urine samples
2. Standard and Internal Standard Preparation:
-
Prepare a 1 mg/mL stock solution of BAIBA in water.
-
Prepare a 1 mg/mL stock solution of D3-BAIBA in water.
-
Prepare a working internal standard solution of 1 µg/mL D3-BAIBA in water.
3. Sample Preparation and Derivatization: [15][16][17]
-
To 100 µL of urine, standard, or quality control, add 10 µL of the working internal standard solution.
-
Evaporate the samples to dryness under a stream of nitrogen at 60°C.
-
Esterification: Add 100 µL of 2M HCl in methanol. Cap the vials tightly and heat at 80°C for 60 minutes.
-
Cool the samples to room temperature and evaporate the reagent to dryness under nitrogen.
-
Acylation: Add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate. Cap the vials and heat at 65°C for 30 minutes.
-
Cool the samples and evaporate the reagent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of toluene for GC-MS analysis.
4. GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (example m/z, needs to be confirmed experimentally):
Compound Quantifier Ion (m/z) Qualifier Ion (m/z) BAIBA derivative [M-R]+ [M-R-R']+ | D3-BAIBA derivative | [M-R]+3 | [M-R-R']+3 |
5. Method Validation Parameters (Typical):
| Parameter | Typical Value |
|---|---|
| Linearity Range | 50 - 10000 ng/mL |
| LLOQ | 50 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Method 3: Quantification of 3-Amino-2-methylpropanoic Acid in Biological Fluids by HPLC with Fluorescence Detection
This method provides a cost-effective alternative for the quantification of BAIBA using widely available HPLC instrumentation with a fluorescence detector. The protocol involves a pre-column derivatization step with o-phthalaldehyde (OPA) and a thiol to render the amino acid fluorescent.
Principle and Expertise-Driven Insights
Many amino acids, including BAIBA, do not possess native fluorescence. Pre-column derivatization with OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid) is a classic and reliable method to form highly fluorescent isoindole derivatives with primary amines.[18][19][20] This reaction is rapid and can be automated in modern autosamplers. Reversed-phase HPLC is then used to separate the derivatized BAIBA from other derivatized amino acids and matrix components. Fluorescence detection provides high sensitivity and selectivity.
Experimental Workflow: HPLC-FLD
Caption: Workflow for BAIBA quantification by HPLC-FLD.
Detailed Protocol: HPLC-FLD
1. Materials and Reagents:
-
3-Amino-2-methylpropanoic acid (BAIBA) standard
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid (MPA)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium acetate buffer
-
Deproteinized plasma or diluted urine samples
2. Derivatization Reagent Preparation:
-
Dissolve 50 mg of OPA in 1 mL of methanol.
-
Add 50 µL of MPA.
-
Add 9 mL of 0.4 M boric acid buffer (pH 10.4).
-
Mix well. This reagent is stable for about one week when stored at 4°C in the dark.
3. Sample Preparation and Derivatization: [18][19]
-
Prepare deproteinized plasma by adding 3 volumes of acetonitrile to 1 volume of plasma, vortexing, and centrifuging. Collect the supernatant.
-
Dilute urine samples 1:10 with water.
-
In an autosampler vial, mix 10 µL of the sample (or standard) with 40 µL of the OPA/MPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
4. HPLC-FLD Conditions:
-
HPLC System: HPLC with a fluorescence detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM sodium acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 1.0 90 10 20.0 1.0 50 50 22.0 1.0 90 10 | 30.0 | 1.0 | 90 | 10 |
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Settings:
-
Excitation: 340 nm
-
Emission: 450 nm
-
5. Method Validation Parameters (Typical):
| Parameter | Typical Value |
|---|---|
| Linearity Range | 1 - 500 µM |
| LLOQ | 1 µM |
| Accuracy | 90 - 110% |
| Precision (CV%) | < 10% |
Chiral Separation of D- and L-BAIBA
The differential biological activities of D- and L-BAIBA necessitate their individual quantification. Chiral separation can be achieved using chiral stationary phases in LC-MS/MS.
Principle and Expertise-Driven Insights
Chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides, can resolve enantiomers without the need for derivatization.[21][22] Alternatively, chiral derivatization with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to form diastereomers that can be separated on a standard reversed-phase column.[23][24]
Protocol for Chiral LC-MS/MS
A chiral LC-MS/MS method for D- and L-BAIBA has been reported using a chiral stationary phase column.[8][25] The sample preparation is similar to the achiral LC-MS/MS method.
-
LC System: UHPLC system
-
Column: Chiral column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing a low concentration of ammonium formate and formic acid. The exact composition needs to be optimized for the specific column and isomers.
-
Mass Spectrometer: Same as the achiral LC-MS/MS method.
Conclusion
The quantification of 3-Amino-2-methylpropanoic acid in biological samples is a critical aspect of research into its role in health and disease. The methods presented here, ranging from the highly sensitive and specific LC-MS/MS to the cost-effective HPLC-FLD, provide a comprehensive toolkit for researchers. The choice of method should be guided by the specific research question, available resources, and the required level of analytical detail, such as the need for chiral separation. Adherence to the detailed protocols and quality control measures outlined in this guide will ensure the generation of accurate and reliable data, furthering our understanding of this important signaling molecule.
References
- Blake, A. B., et al. (2022). Stability of serum concentrations (µM) in naïve serum stored at −80 °C for up to 4 weeks and deproteinized serum stored for 61 weeks.
- [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study].
- Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Direct Analysis of Amino Acids by HILIC–ESI-MS.
- Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
- Anumol, T., & Bivens, A. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent Technologies, Inc.
- [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study].
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- Sample Preparation. SPARC BioCentre Molecular Analysis, SickKids Research Institute.
- Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific.
- l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age.
- Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. University of Florida.
- Sample preparation for Amino Acid Analaysis. Bio-Synthesis Inc. (2009).
- Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Direct Quantification of Amino Acids in Plasma using LC-MS/MS. Technology Networks.
- Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydr
- Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent.
- LC/MS/MS Method Package for D/L Amino Acids. LabRulez LCMS.
- Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age.
- HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization.
- Rapid determination of beta-aminoisobutyric acid by reversed-phase high-performance liquid chromatography.
- HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SciSpace.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- β-Amino-isobutyr
- HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Derivatization Methods in GC and GC/MS. IntechOpen.
- HPLC-FLD analysis of amino acids content in Chrysanthemum morifolium.
- LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments.
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- (PDF) Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
- Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
- Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers.
- Amino acid analysis in biological fluids by GC-MS. University of Washington.
- Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS.
Sources
- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 2. β-Amino-isobutyrate - BEVITAL AS [bevital.no]
- 3. mdpi.com [mdpi.com]
- 4. halocolumns.com [halocolumns.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 12. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 13. weber.hu [weber.hu]
- 14. mdpi.com [mdpi.com]
- 15. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 23. Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. l-β-aminoisobutyric acid, L-BAIBA, a marker of bone mineral density and body mass index, and D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Amino-2-methylpropanoic Acid in Neuroscience Research
Introduction: A Paradigm Shift from Neurotransmitter to Neuromodulator
3-Amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic β-amino acid that is emerging as a significant player in neuroscience research.[1][2] Initially characterized as a catabolite of thymine and the amino acid valine, recent investigations have unveiled its broader physiological roles, particularly as a myokine released during exercise.[3][4] While its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) might suggest a role in direct synaptic transmission, current research points towards a more nuanced function within the central nervous system (CNS). This guide provides an in-depth exploration of the applications of BAIBA in neuroscience, focusing on its recently discovered anti-inflammatory and neuroprotective properties, and offers detailed protocols for its use in experimental settings.
Contrary to initial hypotheses, there is a lack of substantial evidence supporting a direct interaction of BAIBA with GABA receptors. Instead, the scientific community is now focusing on its role as a signaling molecule that modulates key cellular processes underlying neuronal health and disease. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of BAIBA in the context of neurological disorders.
Core Application: A Novel Modulator of Neuroinflammation
A primary and compelling application of BAIBA in neuroscience is its ability to quell neuroinflammation, a pathological hallmark of numerous neurodegenerative diseases and acute brain injuries. The resident immune cells of the brain, microglia, are key mediators of the inflammatory response. In a pro-inflammatory state, activated microglia release cytotoxic factors that can lead to neuronal damage.
Mechanism of Action: Reversing Microglial Activation
Research has demonstrated that BAIBA can effectively reverse the activation of microglia.[5][6][7] In studies using in vivo models of diet-induced obesity, a condition associated with hypothalamic inflammation, BAIBA treatment was shown to significantly reduce the activation of microglia in the hypothalamus.[5][6][7] This was evidenced by a decrease in the expression of microglial activation markers such as Iba-1 and CD11b, as well as a reduction in the production of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2).[5]
The anti-inflammatory effects of BAIBA are not limited to in vivo models. In vitro studies using the BV-2 microglial cell line have shown that BAIBA can ameliorate the inflammatory response induced by palmitic acid, a saturated fatty acid known to promote neuroinflammation.[5]
Signaling Pathway Visualization
The following diagram illustrates the proposed anti-inflammatory action of BAIBA on microglia.
Caption: Proposed mechanism of BAIBA's anti-inflammatory effect on microglia.
Application in Neuroprotection: Combating Oxidative Stress and Apoptosis
Beyond its anti-inflammatory properties, BAIBA has demonstrated direct neuroprotective effects against oxidative stress and apoptosis, two critical factors in the pathogenesis of neurodegenerative diseases.
Mechanism of Action: Activation of Pro-Survival Pathways
Studies utilizing the rat pheochromocytoma (PC12) cell line, a common model for neuronal cells, have shown that L-BAIBA can protect against hydrogen peroxide-induced oxidative stress and apoptosis.[8][9] This protective effect is mediated through the activation of two key pro-survival signaling pathways:
-
AMP-activated protein kinase (AMPK): AMPK is a crucial energy sensor that, when activated, promotes cellular homeostasis and survival. L-BAIBA has been shown to increase the phosphorylation and activation of AMPK.[8]
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. L-BAIBA also promotes the phosphorylation and activation of Akt.[8]
The inhibition of either AMPK or PI3K/Akt signaling has been shown to abolish the protective effects of L-BAIBA against oxidative stress-induced apoptosis, confirming the critical role of these pathways.[8]
Signaling Pathway Visualization
The following diagram illustrates the neuroprotective signaling cascade initiated by L-BAIBA.
Caption: L-BAIBA's neuroprotective signaling pathways in neuronal cells.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 3-Amino-2-methylpropanoic acid in neuroscience research. These are general guidelines and should be optimized for specific experimental needs.
Protocol 1: In Vitro Neuroinflammation Assay using BV-2 Microglial Cells
Objective: To assess the anti-inflammatory effects of BAIBA on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-Amino-2-methylpropanoic acid (BAIBA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide (NO) quantification (Griess Reagent)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qRT-PCR (for analyzing gene expression of inflammatory markers)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates (for NO and viability assays) or 6-well plates (for ELISA and qRT-PCR) at an appropriate density and allow them to adhere overnight.
-
BAIBA Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of BAIBA (e.g., 10, 50, 100 µM). A vehicle control (medium without BAIBA) should be included. Incubate for 2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS (e.g., 100 ng/mL) to the wells (except for the control group) to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine analysis, 6 hours for gene expression analysis).
-
Analysis:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the level of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of inflammatory genes such as Nos2, Tnf, and Il6.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity of BAIBA.
-
Experimental Workflow Visualization
Caption: Workflow for in vitro neuroinflammation assay using BAIBA.
Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of BAIBA in a mouse model of systemic inflammation-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
3-Amino-2-methylpropanoic acid (BAIBA)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Animal handling and injection equipment
-
Anesthesia and perfusion reagents
-
Equipment for tissue homogenization and analysis (e.g., qRT-PCR, Western blotting, immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping: Divide the mice into four groups:
-
Group 1: Vehicle (Saline) + Saline
-
Group 2: Vehicle (Saline) + LPS
-
Group 3: BAIBA + LPS
-
Group 4: BAIBA + Saline
-
-
BAIBA Administration: Administer BAIBA (e.g., 50 mg/kg) or vehicle via oral gavage or intraperitoneal (IP) injection daily for a specified period (e.g., 7 days) before the LPS challenge.
-
LPS Challenge: On the final day of BAIBA administration, inject LPS (e.g., 1 mg/kg, IP) to induce systemic inflammation and subsequent neuroinflammation. Control groups receive a saline injection.
-
Tissue Collection: At a predetermined time point after the LPS injection (e.g., 4 or 24 hours), euthanize the mice under deep anesthesia.
-
Brain Tissue Processing:
-
For molecular analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and process for sectioning.
-
-
Analysis:
-
Gene Expression: Homogenize the brain tissue, extract RNA, and perform qRT-PCR to measure the expression of inflammatory markers (e.g., Tnf, Il1b, Il6) and microglial activation markers (e.g., Aif1 (Iba-1), Itgam (CD11b)).
-
Protein Expression: Perform Western blotting on brain tissue homogenates to quantify the protein levels of key inflammatory mediators.
-
Immunohistochemistry: Stain brain sections with antibodies against Iba-1 to visualize and quantify microglial activation and morphology.
-
Experimental Workflow Visualization
Caption: Workflow for in vivo neuroinflammation study with BAIBA.
Quantitative Data Summary
| Parameter | Model System | Treatment | Outcome | Reference |
| Microglial Activation (Iba-1, CD11b mRNA) | High-Fat Diet Mouse Model | BAIBA | Significantly reversed the increase in Iba-1 and CD11b mRNA levels in the hypothalamus. | [5] |
| Pro-inflammatory Enzyme (COX-2) | High-Fat Diet Mouse Model | BAIBA | Significantly reduced the number of COX-2 positive cells in the hypothalamus. | [5] |
| Cell Viability | PC12 Cells | L-BAIBA + H2O2 | Pretreatment with L-BAIBA suppressed H2O2-induced apoptosis. | [8] |
| AMPK Phosphorylation | PC12 Cells | L-BAIBA | Significantly increased the phosphorylation of AMPK. | [8] |
| Akt Phosphorylation | PC12 Cells | L-BAIBA | Significantly increased the phosphorylation of Akt. | [8] |
Blood-Brain Barrier Permeability
A critical consideration for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). While direct studies on BAIBA's BBB transport are limited, research on a structurally similar neurotoxic amino acid, β-N-methylamino-L-alanine (BMAA), has shown a low but measurable permeability.[10][11] The transport of amino acids across the BBB is a complex process involving various carrier systems.[12][13][14] Further research is warranted to fully characterize the transport kinetics of BAIBA across the BBB and to determine its brain bioavailability after systemic administration.
Analytical Methodologies
Accurate quantification of BAIBA in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
-
Cerebrospinal Fluid (CSF) and Brain Tissue Analysis: Mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the sensitive and specific quantification of amino acids like BAIBA in CSF and brain homogenates.[2][15][16][17][18] Sample preparation typically involves protein precipitation followed by derivatization to enhance chromatographic separation and detection.
Conclusion and Future Directions
3-Amino-2-methylpropanoic acid represents a promising research tool and a potential therapeutic lead in the field of neuroscience. Its established anti-inflammatory and neuroprotective properties, mediated through the modulation of microglial activation and the activation of pro-survival signaling pathways, offer a compelling rationale for its investigation in the context of a wide range of neurological disorders characterized by these pathological features. Future research should focus on elucidating the precise molecular targets of BAIBA within the CNS, characterizing its transport across the blood-brain barrier, and evaluating its efficacy in preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The application notes and protocols provided herein offer a solid foundation for researchers to embark on these important investigations.
References
-
Park, B. S., Tu, T. H., Lee, H., Jeong, D. Y., Yang, S., Lee, B. J., & Kim, J. G. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. Cells, 8(12), 1609. [Link]
-
Park, B. S., Tu, T. H., Lee, H., Jeong, D. Y., Yang, S., Lee, B. J., & Kim, J. G. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. PubMed, 31835617. [Link]
-
Park, B. S., Tu, T. H., Lee, H., Jeong, D. Y., Yang, S., Lee, B. J., & Kim, J. G. (2019). Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation. MDPI, 8(12), 1609. [Link]
-
Li, Y., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cardiovascular Medicine. [Link]
-
Tanianskii, D. A., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. ResearchGate. [Link]
-
Tanianskii, D. A., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology. [Link]
-
Duncan, M. W., Kopin, I. J., Garruto, R. M., Lavine, L., & Markey, S. P. (1991). 2-Amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. Journal of Pharmacology and Experimental Therapeutics, 258(1), 27–35. [Link]
-
Nakamura, T., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. ResearchGate. [Link]
-
Zhang, R., et al. (2014). Aβ-induced microglial cell activation is inhibited by baicalin through the JAK2/STAT3 signaling pathway. International Journal of Neuroscience, 124(8), 609-20. [Link]
-
Duncan, M. W., Kopin, I. J., Garruto, R. M., Lavine, L., & Markey, S. P. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. PubMed, 2072299. [Link]
-
Gelfanova, V., et al. (2007). Quantitative analysis of amyloid-beta peptides in cerebrospinal fluid using immunoprecipitation and MALDI-Tof mass spectrometry. PubMed, 17584762. [Link]
-
Schousboe, A., et al. (2013). Aspects of astrocyte energy metabolism, amino acid neurotransmitter homoeostasis and metabolic compartmentation. Journal of Neurochemistry. [Link]
-
Nakamura, T., et al. (2021). β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway. Neuroscience Letters. [Link]
-
Sofroniew, M. V., & Vinters, H. V. (2010). Astrocytes: biology and pathology. Acta Neuropathologica. [Link]
-
Shirasu, N., et al. (1987). Neutral Amino Acid Transport in Astrocytes: Characterization of Na + ‐Dependent and Na + ‐Independent Components of α‐Aminoisobutyric Acid Uptake. Journal of Neurochemistry. [Link]
-
Daniele, A., et al. (2014). Altered brain protein expression profiles are associated with molecular neurological dysfunction in the PKU mouse model. Journal of Neurochemistry. [Link]
-
Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Metabolism. [Link]
-
Tanianskii, D. A., et al. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomedicines. [Link]
-
PubChem. (R)-3-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
Duelli, R., & Kuschinsky, W. (2001). Blood–Brain Barrier. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Cialdella, A., et al. (2020). Design of an Innovative Methodology for Cerebrospinal Fluid Analysis: Preliminary Results. Sensors. [Link]
-
Malfacini, D., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules. [Link]
-
Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Journal of Experimental Biology. [Link]
-
An, Y., et al. (2021). Blood–Brain Barrier Solute Carrier Transporters and Motor Neuron Disease. Pharmaceutics. [Link]
-
Vallejo, J. A., et al. (2025). L-BAIBA Plus Exercise Boosts Muscle and Bone Health in Aging. Technology Networks. [Link]
-
Vallejo, J. A., et al. (2022). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. Aging. [Link]
-
Duncan, M. W., et al. (1988). 2-Amino-3 (methylamino)-propionic acid in cycad-derived foods is an unlikely cause of amyotrophic lateral sclerosis/parkinsonism. The Lancet. [Link]
-
dos Santos, J. F., et al. (2021). Cerebrospinal fluid analysis: current diagnostic methods in central nervous system infectious diseases. Brazilian Journal of Infectious Diseases. [Link]
-
Al-Lahham, S., & Peppelenbosch, M. P. (2020). Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers in Neuroscience. [Link]
-
Ngo, J. P., et al. (2020). Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. International Journal of Molecular Sciences. [Link]
-
He, W., & Wu, G. (2020). Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake. Advances in Experimental Medicine and Biology. [Link]
-
St-Pierre, M. K., et al. (2022). Brain Metabolism in Health and Neurodegeneration: The Interplay Among Neurons and Astrocytes. International Journal of Molecular Sciences. [Link]
-
Nave, K. A., & Werner, H. B. (2014). Diseases Involving Myelin. Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). [Link]
-
Yudkoff, M., et al. (1997). Brain metabolism of branched-chain amino acids. Glia. [Link]
-
Mondo, K., et al. (2017). A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans. Critical Reviews in Toxicology. [Link]
-
Ivanisevic, J., et al. (2019). Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies. Metabolites. [Link]
-
Kita, Y., et al. (2021). Neurodegenerative processes accelerated by protein malnutrition and decelerated by essential amino acids in a tauopathy mouse model. Science Advances. [Link]
-
Kultima, K., et al. (2017). Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid. Journal of Visualized Experiments. [Link]
-
Nunn, P. B., & O'Donovan, M. (2014). Non-protein amino acids and neurodegeneration: the enemy within. Neurobiology of Disease. [Link]
-
Hermes, G., et al. (2009). Neurological and behavioral abnormalities, ventricular dilatation, altered cellular functions, inflammation, and neuronal injury in brains of mice due to common, persistent, parasitic infection. Journal of Neuroinflammation. [Link]
Sources
- 1. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of an Innovative Methodology for Cerebrospinal Fluid Analysis: Preliminary Results [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 5. Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood—Brain Barrier - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative analysis of amyloid-beta peptides in cerebrospinal fluid using immunoprecipitation and MALDI-Tof mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cerebrospinal fluid analysis: current diagnostic methods in central nervous system infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-2,2-dimethylpropanoic Acid and its Derivatives from 3-Bromo-2,2-dimethylpropanoic Acid: An Application and Protocol Guide
Introduction: The Significance of β-Amino Acids
β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. The specific target of this guide, 3-amino-2,2-dimethylpropanoic acid, also known as β-homoalanine or 2,2-dimethyl-β-alanine, is a valuable scaffold for synthesizing a variety of pharmacologically active molecules. This document provides a detailed guide for the synthesis of 3-amino-2,2-dimethylpropanoic acid and its derivatives, starting from the readily available precursor, 3-bromo-2,2-dimethylpropanoic acid. We will explore the mechanistic rationale behind the synthetic choices, provide detailed, step-by-step protocols, and address potential challenges and troubleshooting strategies.
Reaction Mechanism: Nucleophilic Substitution at the β-Carbon
The core transformation in the synthesis of 3-amino-2,2-dimethylpropanoic acid from its bromo-precursor is a nucleophilic substitution reaction. The bromine atom at the β-position is a good leaving group, and the carbon to which it is attached is electrophilic. A nitrogen nucleophile, such as ammonia, can attack this carbon, displacing the bromide and forming a new carbon-nitrogen bond.
Two primary approaches for this transformation will be discussed:
-
Direct Amination with Ammonia: This is the most straightforward approach, involving the reaction of 3-bromo-2,2-dimethylpropanoic acid with a large excess of ammonia.
-
Gabriel Synthesis: This method offers a more controlled approach to forming the primary amine, avoiding the potential for over-alkylation that can occur with direct amination.
Below is a diagram illustrating the general reaction pathway for the direct amination.
Caption: General reaction scheme for the synthesis of 3-amino-2,2-dimethylpropanoic acid.
Experimental Protocols
Protocol 1: Direct Amination with Aqueous Ammonia
This protocol is adapted from procedures used for similar substrates and is designed to favor the formation of the primary amine through the use of a large excess of the aminating agent.[1]
Materials and Equipment:
-
3-bromo-2,2-dimethylpropanoic acid
-
Concentrated aqueous ammonia (28-30%)
-
Toluene
-
Hydrochloric acid (HCl), concentrated and 1M
-
Sodium hydroxide (NaOH), pellets and 1M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Drying tube (e.g., with calcium chloride)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2,2-dimethylpropanoic acid (1.0 eq).
-
Addition of Ammonia: In a well-ventilated fume hood, carefully add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up - Removal of Excess Ammonia: After the reaction is complete, cool the mixture to room temperature. The excess ammonia can be removed by distillation or by bubbling nitrogen through the solution in a fume hood.
-
Work-up - Acidification and Extraction:
-
Carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This will protonate the amino acid and any remaining ammonia.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
-
Work-up - Basification and Isolation:
-
Adjust the pH of the aqueous layer to the isoelectric point of 3-amino-2,2-dimethylpropanoic acid (around pH 7) with a sodium hydroxide solution. The amino acid will be least soluble at this pH and may precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, the water can be removed under reduced pressure. The resulting solid can then be purified.
-
-
Purification: The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol).
Expected Yield: 70-85%
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. The use of a sealed pressure vessel (autoclave) can allow for higher temperatures and pressures, potentially improving the yield and reducing reaction time.
-
Formation of Side Products: Over-alkylation, leading to the formation of secondary and tertiary amines, is a potential side reaction. Using a very large excess of ammonia helps to minimize this. Elimination to form 2,2-dimethyl-2-propenoic acid is another possibility, which can be favored by high temperatures and a less nucleophilic, more basic environment.
-
Difficulty in Isolation: Amino acids can be challenging to isolate due to their high polarity and zwitterionic nature. Careful pH control during the work-up is critical. Ion-exchange chromatography can be a powerful purification technique if recrystallization is not effective.
Protocol 2: Gabriel Synthesis of 3-Amino-2,2-dimethylpropanoic Acid Derivatives
The Gabriel synthesis provides a more controlled method for preparing primary amines and can be adapted for the synthesis of derivatives.[1][2][3][4][5]
Caption: Workflow for the Gabriel synthesis of 3-amino-2,2-dimethylpropanoic acid derivatives.
Part A: Synthesis of Ethyl 3-Phthalimido-2,2-dimethylpropanoate
Materials and Equipment:
-
3-bromo-2,2-dimethylpropanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous ethanol
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for reflux and distillation
Procedure:
-
Esterification of the Starting Material:
-
Convert 3-bromo-2,2-dimethylpropanoic acid to its ethyl ester. This can be achieved by reacting the acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or by first converting the acid to its acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with ethanol.
-
Purify the resulting ethyl 3-bromo-2,2-dimethylpropanoate by distillation under reduced pressure.
-
-
Alkylation of Potassium Phthalimide:
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.
-
Add the ethyl 3-bromo-2,2-dimethylpropanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice water.
-
The solid product, ethyl 3-phthalimido-2,2-dimethylpropanoate, will precipitate.
-
Collect the solid by filtration, wash it with water, and recrystallize from a suitable solvent like ethanol.
-
Part B: Deprotection to Yield 3-Amino-2,2-dimethylpropanoic Acid
Materials and Equipment:
-
Ethyl 3-phthalimido-2,2-dimethylpropanoate
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Hydrazinolysis:
-
In a round-bottom flask, dissolve the ethyl 3-phthalimido-2,2-dimethylpropanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
-
Work-up and Isolation of the Amino Ester:
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3-amino-2,2-dimethylpropanoate.
-
-
Hydrolysis to the Amino Acid:
-
To the crude amino ester, add 6M hydrochloric acid and heat to reflux for several hours to hydrolyze the ester.
-
Cool the solution and remove the solvent under reduced pressure.
-
The resulting solid is the hydrochloride salt of 3-amino-2,2-dimethylpropanoic acid.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point as described in Protocol 1.
-
Collect the precipitated amino acid by filtration, wash with cold water, and dry.
-
Expected Yield: 60-75% over two parts.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Bromo-2,2-dimethylpropanoic acid | C₅H₉BrO₂ | 181.03 | Solid |
| 3-Amino-2,2-dimethylpropanoic acid | C₅H₁₁NO₂ | 117.15 | Solid |
| Ethyl 3-bromo-2,2-dimethylpropanoate | C₇H₁₃BrO₂ | 209.08 | Liquid |
| Ethyl 3-phthalimido-2,2-dimethylpropanoate | C₁₅H₁₇NO₄ | 275.30 | Solid |
Characterization of 3-Amino-2,2-dimethylpropanoic Acid
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the two methyl groups (singlet), the methylene group adjacent to the amino group (singlet), and the amine and carboxylic acid protons (broad singlets, may exchange with D₂O).
-
¹³C NMR: Expect signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.
Conclusion
The synthesis of 3-amino-2,2-dimethylpropanoic acid from 3-bromo-2,2-dimethylpropanoic acid can be achieved through direct amination or via the Gabriel synthesis. The choice of method will depend on the desired scale, purity requirements, and the availability of reagents and equipment. Direct amination is a more atom-economical and straightforward approach, while the Gabriel synthesis offers greater control and can be advantageous for the synthesis of derivatives. Careful control of reaction conditions and meticulous purification are key to obtaining a high yield of the desired product. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable β-amino acid and its derivatives for applications in drug discovery and development.
References
-
Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
-
Wikipedia, Gabriel synthesis. Available at: [Link]
- Google Patents, CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Chemistry LibreTexts, Gabriel Synthesis. Available at: [Link]
-
Master Organic Chemistry, The Gabriel Synthesis. Available at: [Link]
-
Sketchy, Synthesis of Alpha-Amino Acids. Available at: [Link]
Sources
- 1. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2843-19-8|3-Amino-2,2-dimethylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Amino-2,2-dimethylpropanoic acid hydrochloride | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 3-Amino-2-methylpropanoic Acid Peptide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging peptide coupling of 3-Amino-2-methylpropanoic acid and other sterically hindered β-amino acids. Our goal is to equip you with the knowledge and practical protocols to overcome common experimental hurdles and achieve successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with 3-Amino-2-methylpropanoic acid so challenging?
The primary challenge lies in the significant steric hindrance posed by the methyl group on the β-carbon, adjacent to the amino group. This bulky substituent physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or even preventing the formation of the peptide bond.[1][2] This increased steric bulk around the nitrogen nucleophile makes the reaction kinetically challenging compared to couplings with standard α-amino acids.[2]
Q2: My standard coupling protocol with DCC/HOBt is failing. What should I do?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for coupling sterically hindered amino acids like 3-Amino-2-methylpropanoic acid, leading to low yields.[1][3][4] It is highly recommended to switch to more potent coupling reagents.
Q3: Which coupling reagents are most effective for sterically hindered β-amino acids?
For challenging couplings involving sterically hindered amino acids, high-reactivity onium-salt-based reagents are the preferred choice.[1] These include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1][3] COMU, a newer generation uronium salt, offers comparable efficiency to HATU with the added benefits of being less hazardous and having better solubility.[1][5]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][3] PyAOP, in particular, often demonstrates higher coupling yields.[3] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[1]
Q4: What is racemization and how can I minimize it during the coupling of chiral 3-Amino-2-methylpropanoic acid?
Racemization is the loss of stereochemical integrity at a chiral center during the reaction, leading to a mixture of diastereomers that can be difficult to separate.[1] To minimize racemization:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[1] These additives form active esters that are less prone to racemization.[1] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1]
-
Choose the Right Base: The choice and amount of base can significantly influence racemization.[1] A weaker base like N-methylmorpholine (NMM) or collidine is often preferred over a stronger, more hindered base like N,N-diisopropylethylamine (DIPEA).[1][5][6]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]
Troubleshooting Guides
Issue 1: Low Coupling Yields
Symptom: Low yield of the desired peptide confirmed by LC-MS analysis, and/or a positive ninhydrin or bromophenol blue test after the coupling step, indicating the presence of unreacted free amine.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inadequate Coupling Reagent | Solution: Switch from standard carbodiimide reagents (DCC, EDC) to a more powerful onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[1][7] Rationale: These reagents generate highly reactive activated esters, which are more effective at overcoming the steric barrier. |
| Insufficient Reaction Time | Solution: Extend the coupling reaction time. For sterically hindered couplings, 2-24 hours may be necessary.[1] Rationale: The increased steric hindrance slows down the reaction kinetics, requiring more time for the reaction to proceed to completion. |
| Suboptimal Reaction Temperature | Solution: Consider increasing the reaction temperature. Microwave-assisted peptide synthesis (MW-SPPS) can be particularly effective.[1][2] Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance. However, be cautious as elevated temperatures can also increase the risk of racemization and other side reactions.[1][2] |
| Peptide Aggregation | Solution: Change the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[1] Rationale: Aggregation of the growing peptide chain on the solid support can block reactive sites. Solvents like NMP are better at disrupting secondary structures and improving solvation.[1] |
Workflow for Optimizing Low-Yield Couplings
Caption: Troubleshooting workflow for low coupling yields.
Issue 2: Epimerization/Racemization Detected
Symptom: Presence of diastereomeric impurities in the final product, as detected by chiral HPLC or NMR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inappropriate Base | Solution: Replace strong, sterically hindered bases like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[1][6] Rationale: Strong bases can more readily abstract the α-proton of the activated amino acid, leading to racemization via enolization or oxazolone formation.[5][8] |
| Over-activation of the Carboxylic Acid | Solution: Reduce the pre-activation time before adding the amine component. Rationale: Prolonged activation can increase the concentration of the highly reactive intermediate, providing more opportunity for racemization to occur. |
| Inadequate Racemization Suppressor | Solution: Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1][9] Rationale: These additives form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone.[1] |
| Elevated Reaction Temperature | Solution: If using heat to improve coupling efficiency, optimize for the shortest time necessary to achieve a good yield. If possible, perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[1] Rationale: Higher temperatures accelerate the rate of racemization. |
Mechanism of Racemization and Suppression
Caption: Racemization pathways and suppression mechanism.
Issue 3: Side Reactions
Symptom: Presence of unexpected byproducts in the crude product, such as a mass corresponding to the peptide chain plus a guanidinyl group.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps & Rationale |
| Guanidinylation of the N-terminus | Solution: This is a known side reaction with uronium/aminium reagents like HATU and HBTU.[10] To avoid this, pre-activate the carboxylic acid with the coupling reagent for a short period (1-5 minutes) before adding the mixture to the deprotected amine on the resin. Avoid using a large excess of the uronium reagent.[11] Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[1] Rationale: The uronium reagent can react directly with the free N-terminal amine, forming a stable guanidinium group that terminates the peptide chain.[10] |
Recommended Protocol for Coupling 3-Amino-2-methylpropanoic Acid (Solid-Phase)
This protocol is a starting point and may require optimization based on the specific peptide sequence.
Reagents and Materials:
-
Fmoc-protected 3-Amino-2-methylpropanoic acid
-
Resin with deprotected N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-methylmorpholine (NMM) or Collidine
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in the chosen solvent (DMF or NMP) for at least 30 minutes.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-3-Amino-2-methylpropanoic acid and 3-5 equivalents of HOAt in the reaction solvent.
-
Add 3-5 equivalents of HATU to the solution and mix briefly.
-
Add 6-10 equivalents of NMM or collidine to the mixture. Allow the activation to proceed for 1-5 minutes.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.
-
-
Monitoring the Reaction:
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with the reaction solvent (3-5 times) to remove any excess reagents and byproducts.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of 3-Amino-2-methylpropanoic Acid in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when incorporating 3-Amino-2-methylpropanoic acid into your peptide synthesis workflows. As a β-amino acid with steric hindrance at the α-carbon, this building block can present unique hurdles to achieving high coupling efficiency. This resource is designed to equip you with the knowledge and practical strategies to overcome these obstacles and ensure the successful synthesis of your target peptides.
Troubleshooting Guide: Improving Low Coupling Yields
This section addresses specific issues you may encounter during the synthesis of peptides containing 3-Amino-2-methylpropanoic acid. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: My coupling reaction with Fmoc-3-amino-2-methylpropanoic acid is resulting in a low yield, as indicated by a positive Kaiser test and mass spectrometry data showing a significant amount of the truncated peptide. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low coupling yields with 3-Amino-2-methylpropanoic acid are primarily due to the steric hindrance created by the methyl group on the α-carbon, which is adjacent to the carboxylic acid. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Additionally, as a β-amino acid, its reactivity can differ from that of standard α-amino acids.
Here are several strategies to overcome this challenge, ranging from simple adjustments to more robust method changes:
Strategy 1: Optimization of Coupling Reagents and Additives
Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier. It is often necessary to employ more potent activating agents.
-
Recommended Reagents: Onium salt-based reagents are highly effective for sterically hindered couplings.[1]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[2] HATU is often considered superior for many difficult couplings.[3]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling reagents.[1]
-
-
Additives: The use of additives is crucial to enhance the reaction rate and suppress side reactions like racemization.
| Coupling Reagent | Additive | Base | Key Advantages for Hindered Couplings |
| HATU | (internal HOAt) | DIPEA, NMM | Forms highly reactive OAt esters, generally considered one of the most effective reagents for difficult couplings.[1][3] |
| HBTU/HCTU | (internal HOBt/6-Cl-HOBt) | DIPEA, NMM | Widely used and effective for many sterically hindered couplings.[2] |
| PyBOP | (internal HOBt) | DIPEA, NMM | A robust phosphonium salt-based reagent with a lower tendency for guanidinylation compared to uronium salts.[1] |
| DIC/Oxyma Pure® | Oxyma Pure® | (optional, depending on protocol) | A modern carbodiimide approach that is safer than HOBt and highly efficient.[4] |
Strategy 2: Modifying Reaction Conditions
-
Double Coupling: This is a straightforward and often effective method. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated amino acid.[5]
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can allow the sterically hindered reaction to proceed to completion.[5]
-
Increased Temperature: Gently heating the reaction vessel to 40-50°C can provide the necessary kinetic energy to overcome the activation barrier. Microwave peptide synthesizers are particularly effective at this, allowing for rapid and efficient heating.[6]
Strategy 3: Optimizing Reagent Concentration and Solvents
-
Higher Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents relative to the resin loading) can drive the reaction forward.[7]
-
Solvent Choice: The solvent plays a critical role in solvating the growing peptide chain and the resin. Poor solvation can lead to peptide aggregation, which further hinders coupling.
-
NMP (N-Methyl-2-pyrrolidone) is often superior to DMF (Dimethylformamide) for its enhanced solvating properties, especially for difficult sequences.[8]
-
Experimental Protocol: Double Coupling of Fmoc-3-amino-2-methylpropanoic acid using HATU
This protocol provides a robust starting point for achieving high coupling efficiency.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, thoroughly wash the resin with DMF (5 x 1 min).
-
Amino Acid Activation (First Coupling):
-
In a separate vessel, dissolve Fmoc-3-amino-2-methylpropanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (Diisopropylethylamine) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of activated Fmoc-3-amino-2-methylpropanoic acid.
-
-
Washing: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and by-products.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful completion of the coupling.[8] If the test is still positive, a third coupling may be considered.
Question 2: I'm observing side products in my mass spectrometry analysis after coupling 3-Amino-2-methylpropanoic acid. What are the possible side reactions and how can I minimize them?
Answer:
Side reactions during the coupling of sterically hindered amino acids are often related to the prolonged reaction times or more forceful conditions required for complete coupling.
-
Racemization: While the chiral center of 3-Amino-2-methylpropanoic acid is at the β-position, racemization at the preceding α-amino acid can be a concern with prolonged activation times and the use of strong bases.
-
Mitigation:
-
Use additives known to suppress racemization, such as HOAt or Oxyma Pure®.[3]
-
Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if the preceding residue is susceptible to racemization.[9]
-
Minimize the pre-activation time before adding the activated amino acid to the resin.
-
-
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, prolonged exposure to basic conditions during coupling can promote the formation of a cyclic aspartimide intermediate, which can lead to the formation of piperidide adducts and racemization of the aspartic acid.[9]
-
Mitigation:
-
Use a protecting group on the aspartic acid side chain that is less prone to this side reaction.
-
Adding HOBt to the piperidine solution during Fmoc deprotection can also help to suppress aspartimide formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-2-methylpropanoic acid considered a "difficult" amino acid to couple in peptide synthesis?
A1: The primary challenge arises from steric hindrance. The methyl group on the α-carbon (the carbon adjacent to the carboxylic acid) physically blocks the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This makes the formation of the peptide bond more difficult compared to sterically unhindered amino acids.
Q2: Are there any benefits to incorporating 3-Amino-2-methylpropanoic acid into a peptide sequence?
A2: Yes, β-amino acids like 3-Amino-2-methylpropanoic acid are of great interest in medicinal chemistry. Their incorporation can:
-
Increase Proteolytic Stability: The altered backbone structure makes peptides more resistant to degradation by proteases, which can improve their in vivo half-life.[10]
-
Induce Stable Secondary Structures: β-peptides can fold into stable helical and sheet-like structures, which can be designed to mimic the secondary structures of natural proteins and peptides.[11]
-
Modulate Biological Activity: The conformational constraints imposed by β-amino acids can lead to peptides with enhanced binding affinity and selectivity for their biological targets.[12]
Q3: What are the best practices for handling and storing Fmoc-3-amino-2-methylpropanoic acid?
A3: Like other amino acid derivatives, Fmoc-3-amino-2-methylpropanoic acid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to allow the container to warm to room temperature before opening to avoid moisture condensation.
Q4: Can I use standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols for peptides containing 3-Amino-2-methylpropanoic acid?
A4: While the fundamental principles of Fmoc-SPPS apply, you will likely need to modify the coupling step as outlined in the Troubleshooting Guide. Standard coupling protocols are often insufficient to achieve high yields with this sterically hindered amino acid. Expect to use more potent coupling reagents, potentially longer reaction times, and/or double coupling.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Coupling Yields
This diagram illustrates a logical progression of steps to take when troubleshooting low coupling yields with 3-Amino-2-methylpropanoic acid.
Caption: A step-by-step guide to troubleshooting low coupling yields.
Diagram 2: Mechanism of HATU-mediated Coupling
This diagram shows the activation of the carboxylic acid by HATU to form a highly reactive OAt-ester, which then reacts with the N-terminal amine.
Caption: HATU activation and subsequent peptide bond formation.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Cheng, R. P., & Koyack, M. J. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 25-46.
- Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739.
- Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785.
- Szakal, B., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(55), 32087–32095.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246.
-
Wikipedia. (2023, December 1). Beta-peptide. In Wikipedia. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544–7550.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Cárdenas, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 104.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. (n.d.).
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beta-peptide - Wikipedia [en.wikipedia.org]
- 12. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 3-Amino-2-methylpropanoic acid
Technical Support Center: Synthesis of 3-Amino-2-methylpropanoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA). This molecule is a crucial building block in pharmaceutical development and a biologically active compound in its own right.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
This document is structured to provide direct answers to challenges you may encounter. We will explore the most common synthetic strategies and delve into a question-and-answer format to address specific experimental problems.
Part 1: Strategic Synthesis - Choosing Your Pathway
The selection of a synthetic route is the most critical decision, dictated by factors such as the desired stereochemistry, production scale, cost, and available starting materials. Common strategies include Michael additions, Hofmann rearrangements, and various asymmetric approaches.[3]
Below is a decision-making workflow to help you select the most appropriate pathway for your needs.
Caption: Decision workflow for selecting a synthetic route.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Method 1: The Michael Addition Pathway
The conjugate addition of an amine source to an α,β-unsaturated carbonyl compound like methacrylic acid is a direct and common approach.[4][5]
Q1: My Michael addition of ammonia to methacrylic acid is resulting in very low yields and a significant amount of polymer. What's happening and how can I fix it?
A1: This is a classic challenge with this reaction. Methacrylic acid and its esters are highly susceptible to polymerization, especially under basic conditions or at elevated temperatures. The ammonia, acting as a base, can catalyze this unwanted side reaction.
-
Causality: The primary cause is the competition between the desired 1,4-conjugate addition and the undesired vinyl polymerization of the methacrylic acid monomer. High concentrations of reactants and elevated temperatures accelerate both reactions, but often favor polymerization.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0-5 °C and slowly allow the reaction to warm to room temperature.
-
Concentration Management: Use a dilute solution. Adding the methacrylic acid slowly to a solution of aqueous ammonia can help maintain a low instantaneous concentration of the monomer, disfavoring polymerization.
-
Inhibitor Addition: Introduce a radical inhibitor (e.g., hydroquinone or MEHQ) in a small quantity (ppm level) to suppress polymerization without significantly interfering with the Michael addition.
-
Alternative Amine Source: Consider using a protected amine source, such as benzylamine. The resulting N-benzyl product can be deprotected via hydrogenolysis. This avoids the strong basicity of ammonia.
-
Q2: I'm struggling to purify the final 3-Amino-2-methylpropanoic acid product from the reaction mixture. It seems to be soluble in everything and nothing.
A2: The zwitterionic nature of amino acids at their isoelectric point gives them high polarity, making them highly soluble in water but poorly soluble in most organic solvents. This makes standard extraction and purification difficult.
-
Purification Strategy 1: Ion-Exchange Chromatography
-
This is the most robust method. Load your crude, aqueous solution onto a cation-exchange resin (e.g., Dowex 50W). Wash with deionized water to remove unreacted starting materials and anionic impurities. Then, elute your product with an aqueous ammonia solution. Evaporation of the ammonia and water will yield the purified amino acid.
-
-
Purification Strategy 2: Crystallization
-
This method is effective if the crude product is relatively clean. The key is to find a solvent system in which the amino acid has low solubility.
-
Protocol: Dissolve the crude product in a minimum amount of hot water. Add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes turbid. Heat gently to redissolve, then allow it to cool slowly. The product should crystallize out.
-
-
Purification Strategy 3: Derivatization
-
For particularly challenging purifications, you can temporarily protect the functional groups. For example, reacting the crude product with an aromatic aldehyde (like benzaldehyde) can form a Schiff base, which is often a crystalline solid that is easier to purify.[6] The purified Schiff base can then be hydrolyzed under acidic conditions to regenerate the pure amino acid.[6]
-
Method 2: The Hofmann Rearrangement Pathway
The Hofmann rearrangement provides an alternative route, typically starting from 2-methylsuccinamide. It converts a primary amide to a primary amine with the loss of one carbon atom as CO2.[7][8]
Q3: My Hofmann rearrangement is not going to completion, and I'm isolating a mixture of starting material and product. How can I drive the reaction forward?
A3: Incomplete reaction is often due to insufficient stoichiometry of the reagents or non-optimal reaction conditions. The mechanism involves several steps, including N-bromination and rearrangement, each with specific requirements.[7][9]
-
Reagent Stoichiometry: The reaction requires at least 1 equivalent of Br₂ and 2 equivalents of strong base (like NaOH or KOH) for the initial steps, plus another 2 equivalents of base to hydrolyze the intermediate isocyanate and neutralize the resulting HBr. Ensure you are using a slight excess of both bromine and base.
-
Temperature: The rearrangement step (migration of the alkyl group) is thermally induced.[8] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) may be required. However, be cautious, as excessive heat can lead to side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
-
Base Strength & Solubility: Ensure your base is fully dissolved and that the N-bromoamide intermediate is accessible. Using a co-solvent like methanol or THF can sometimes improve solubility and reaction rates.
Q4: I'm observing a side product that I suspect is a urethane or a urea derivative. Why is this forming?
A4: This is a common issue and points directly to the isocyanate intermediate. The isocyanate is highly electrophilic and can be trapped by nucleophiles other than water.
-
Causality:
-
Urethane Formation: If your reaction is run in an alcohol solvent (e.g., methanol), the alcohol will trap the isocyanate to form a stable carbamate (urethane).[7]
-
Urea Formation: If some of the product amine is already formed, it can act as a nucleophile and attack another molecule of the isocyanate intermediate, leading to the formation of a disubstituted urea impurity.
-
-
Preventative Measures:
-
Solvent Choice: Use water as the solvent with a strong base like NaOH to ensure the isocyanate is hydrolyzed to the carbamic acid, which then decarboxylates to the desired amine.[7]
-
Reaction Conditions: Ensure rapid and efficient hydrolysis of the isocyanate by maintaining a sufficient concentration of hydroxide ions and water.
-
Workup: A carefully planned workup can sometimes remove these impurities. Ureas are often less soluble and may precipitate, while urethanes can sometimes be removed chromatographically.
-
Part 3: Protocols & Data
Protocol 1: Racemic Synthesis via Michael Addition
This protocol details the synthesis of racemic 3-Amino-2-methylpropanoic acid from methacrylic acid and aqueous ammonia.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 200 mL of 28% aqueous ammonium hydroxide. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition: Slowly add 43.0 g (0.5 mol) of methacrylic acid dropwise from the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition to minimize polymerization.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48-72 hours. Monitor the reaction's progress by TLC or ¹H NMR by taking small aliquots.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess ammonia and water. This will yield a viscous oil or a semi-solid crude product.
-
Purification (Crystallization): Dissolve the crude residue in a minimum amount of boiling water (e.g., 50-75 mL). While hot, add isopropanol until the solution becomes persistently cloudy. Add a few drops of hot water to clarify, then allow the solution to cool slowly to room temperature, and finally in a refrigerator overnight.
-
Isolation: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold isopropanol and then with diethyl ether. Dry the product under vacuum to yield pure 3-Amino-2-methylpropanoic acid.
Quantitative Data Summary
The table below summarizes typical parameters and expected outcomes for the described synthetic routes.
| Parameter | Michael Addition | Hofmann Rearrangement | Asymmetric Synthesis (General) |
| Starting Materials | Methacrylic acid, Ammonia | 2-Methylsuccinamide | Prochiral substrate, Chiral catalyst/auxiliary |
| Key Reagents | - | Br₂, NaOH | Rh/Ru complexes, Chiral ligands[10] |
| Typical Solvent | Water | Water, Methanol | Dichloromethane, THF, Methanol |
| Temperature Range | 0 - 25 °C | 0 - 60 °C | -20 to 50 °C |
| Typical Yield | 50 - 70% | 60 - 80% | 70 - 95% |
| Stereochemistry | Racemic | Racemic | Enantiomerically enriched (>95% ee) |
| Key Advantages | Atom economical, few steps | Good yields, different starting material | Produces single enantiomer |
| Key Challenges | Polymerization, purification | Use of bromine, potential side products | Catalyst cost, optimization of enantioselectivity |
Part 4: Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and solving issues related to low product yield, a frequent problem in organic synthesis.
Caption: A logical guide for troubleshooting low reaction yields.
References
-
Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]
-
Hofmann rearrangement. Wikipedia. Available at: [Link]
-
Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PubMed Central (PMC) - NIH. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
-
A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. ResearchGate. Available at: [Link]
-
3-Aminoisobutyric acid. Wikipedia. Available at: [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino...Google Patents.
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available at: [Link]
-
22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. Available at: [Link]
Sources
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Michael Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Preventing racemization during the activation of 3-Amino-2-methylpropanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization During Carboxyl Group Activation
Welcome to the technical support center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into maintaining the stereochemical integrity of (R)- or (S)-3-Amino-2-methylpropanoic acid during its activation for peptide synthesis or other conjugation chemistries. The chirality of this β-amino acid is paramount, as the biological activity of the final molecule is intrinsically linked to its precise three-dimensional structure.[1][2] Loss of this stereochemical purity through racemization can lead to inactive conformers or diastereomeric impurities that are difficult to separate, compromising therapeutic efficacy and creating regulatory hurdles.[3]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Mechanism of Racemization
The primary vulnerability to racemization occurs upon activation of the carboxylic acid. This activation, which is necessary for amide bond formation, increases the acidity of the proton on the chiral α-carbon (the C2 position bearing the methyl group). A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of the original stereochemistry.[3][4]
Caption: Mechanism of base-catalyzed racemization during carboxyl activation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem Observed | Potential Root Cause | Recommended Solution & Rationale |
| Significant ( >2%) Racemization Detected by Chiral HPLC/SFC | Inappropriate Base Selection: Use of a strong, sterically unhindered base (e.g., triethylamine, DIEA) is highly efficient at abstracting the α-proton.[4][5] | Switch to a weaker or more sterically hindered base. Use N-methylmorpholine (NMM) or, for highly sensitive couplings, 2,4,6-collidine (TMP).[4] These bases are sufficient to catalyze the reaction but are less likely to cause deprotonation at the chiral center. |
| Suboptimal Coupling Reagent: Carbodiimides (DCC, DIC, EDC) alone generate highly reactive intermediates that are very prone to racemization.[6][7][8] | Use a uronium/aminium or phosphonium-based reagent. COMU, HATU, and PyBOP are designed for rapid coupling, which shortens the lifetime of the activated intermediate and reduces the opportunity for racemization.[6][9][10] If using a carbodiimide, always include an additive like OxymaPure or HOAt.[4][11] | |
| High Reaction Temperature: The rate of enolization and racemization increases significantly with temperature.[12][13] | Maintain low reaction temperatures. Start couplings at 0 °C and allow them to slowly warm to room temperature. Avoid prolonged heating or microwave-assisted synthesis unless specifically optimized with low-racemization conditions.[14] | |
| Prolonged Reaction Time: Leaving the activation mixture for an extended period before adding the nucleophile allows more time for the activated species to racemize. | Minimize the pre-activation time. Ideally, generate the active ester in situ or add the nucleophile as soon as possible after the activating agent. | |
| Batch-to-Batch Inconsistency in Enantiomeric Purity | Reagent Quality/Age: Old or improperly stored coupling reagents and bases can degrade, affecting performance. Anhydrous conditions are critical. | Use fresh, high-purity, anhydrous reagents and solvents. Store coupling reagents under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled solvents. |
| Inconsistent Stoichiometry: Using a large excess of base can accelerate racemization. | Carefully control stoichiometry. Use the minimum amount of base required for the reaction, typically 1.1 to 2.0 equivalents depending on the salt form of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to prevent racemization with 3-Amino-2-methylpropanoic acid?
A1: While no single reagent is perfect for all substrates, modern uronium-type reagents are highly recommended. COMU is an excellent first choice due to its high efficiency and low tendency for racemization, often outperforming older reagents like HBTU and HATU.[9][10] The reason for its effectiveness lies in the formation of an Oxyma-based active ester, which is highly reactive towards the desired nucleophile but less prone to forming the problematic enolate intermediate.[9] If using a carbodiimide like DIC for cost or availability reasons, it is essential to use it with an additive such as OxymaPure or HOAt to suppress racemization.[4][8]
Q2: How critical is the choice of base? Can I just use DIEA?
A2: The choice of base is extremely critical. The rate of racemization is directly related to the ability of the base to abstract the proton from the chiral center.[4][5] While N,N-Diisopropylethylamine (DIEA) is a common workhorse base, its high basicity (pKa ~10.1) can promote racemization. For sensitive substrates like protected 3-Amino-2-methylpropanoic acid, weaker bases are superior.
-
N-Methylmorpholine (NMM) (pKa ~7.4) provides a good balance of reactivity and safety against racemization.[4]
-
2,4,6-Collidine (pKa ~7.4) is even better due to its significant steric hindrance, which makes it a poor proton abstractor at the congested chiral center while still acting as a necessary acid scavenger.[4][5]
Q3: My protocol involves a pre-activation step. How long can I wait before adding my amine?
A3: The activated state is a transient, high-energy state where the molecule is most vulnerable to racemization. Therefore, the pre-activation time should be as short as possible. For most modern coupling reagents (COMU, HATU), a pre-activation of 1-5 minutes at 0 °C is sufficient before adding the nucleophile. Avoid preparing "stock solutions" of activated amino acids for use over several hours.
Q4: Does the N-terminal protecting group on the 3-Amino-2-methylpropanoic acid matter?
A4: Yes. Urethane-based protecting groups like Fmoc and Boc are standard and generally effective at preventing a key racemization pathway known as oxazolone formation, which is more prevalent in α-amino acids.[5] However, the electronic nature of the protecting group can still influence the acidity of the α-proton. The key takeaway is that even with these protecting groups in place, the other factors (base, coupling reagent, temperature) remain the dominant variables controlling direct, base-catalyzed racemization.[15]
Recommended Experimental Protocol
This protocol provides a robust starting point for the low-racemization coupling of N-Boc-(R)-3-Amino-2-methylpropanoic acid.
Objective: To couple N-Boc-(R)-3-Amino-2-methylpropanoic acid to a primary amine (R'-NH₂) with minimal racemization.
Reagents & Materials:
-
N-Boc-(R)-3-Amino-2-methylpropanoic acid (1.0 eq)
-
Amine coupling partner (as HCl salt, 1.1 eq)
-
COMU (1.1 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous DMF (or other suitable aprotic solvent like NMP or DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and ice bath
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere, dissolve N-Boc-(R)-3-Amino-2-methylpropanoic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Base Addition: Add 2,4,6-collidine (2.5 eq) to the solution and stir for 2 minutes to neutralize the hydrochloride salt.
-
Activation & Coupling: Add COMU (1.1 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by LC-MS or TLC until the starting amino acid is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Critically, analyze the enantiomeric or diastereomeric purity of the final product using a suitable chiral HPLC or SFC method to verify that racemization has been suppressed.
Caption: A troubleshooting workflow for addressing racemization issues.
References
- A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. Benchchem.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Perich, J. W., & Reynolds, E. C. (1991). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 56(23), 5739-5742.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com.
- Coupling Reagents. ResearchGate.
- El-Faham, A., & Albericio, F. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(9), 14597-14609.
- Coupling Reagents. Luxembourg Bio Technologies.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Mechanisms of base-catalyzed racemization during activation step. ResearchGate.
- The Importance of Chiral Building Blocks in Peptide Synthesis. Biosynth.
- Uronium/Guanidinium Salts. Science of Synthesis.
- Epimerisation in Peptide Synthesis. MDPI.
- Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5381.
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg. PMC - PubMed Central.
- Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. (2021).
- Kuroboshi, M., & Hiyama, T. (1997). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 62(18), 6330-6334.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. National Center for Biotechnology Information. (2010).
- Chirality control of inorganic materials and metals by peptides or amino acids. Materials Advances (RSC Publishing).
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers.
- (R)-3-Amino-2-methylpropanoic acid. Benchchem.
- Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chirality control of inorganic materials and metals by peptides or amino acids - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Amino-2-methylpropanoic acid hydrochloride in aqueous solution for assays
Welcome to the technical support guide for 3-Amino-2-methylpropanoic acid hydrochloride. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios encountered when working with aqueous solutions of this compound for analytical assays. Our goal is to provide you with the foundational knowledge and practical steps to ensure the stability and integrity of your experimental solutions, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, preparation, and storage of 3-Amino-2-methylpropanoic acid hydrochloride solutions.
Q1: Why is this compound supplied as a hydrochloride salt?
A: The hydrochloride (HCl) salt form is used for several practical reasons that enhance its utility in a research setting. Primarily, it improves the compound's stability and solubility in aqueous solutions compared to its free base form.[1] The presence of the chloride counter-ion helps protect the molecule from certain types of degradation, ensuring a longer shelf life.[1] Furthermore, the salt form facilitates the creation of solutions with a controlled pH, which is crucial for both stability and compatibility with various analytical methods.[1]
Q2: What is the recommended solvent for creating a stock solution?
A: For most analytical applications, such as HPLC, the recommended starting solvent is a dilute acidic solution. A common choice is 0.1 N Hydrochloric Acid (HCl).[2][3][4] This choice is based on two principles:
-
Solubility: The acidic environment ensures the primary amine group is protonated, enhancing the molecule's solubility in water.
-
Stability: While prolonged exposure to strong acids can degrade some amino acids, a dilute acidic environment (pH ~1-2) generally provides a stable short-to-medium term storage medium by inhibiting microbial growth and preventing certain side reactions.[5][6]
For applications requiring a neutral pH, high-purity water (e.g., Milli-Q® or 18 MΩ·cm) can be used, but the long-term stability may be reduced. Always prepare fresh or validate the stability for your specific storage duration at neutral pH.
Q3: How should I store the solid compound and my prepared aqueous stock solutions?
A: Proper storage is critical to maintaining the integrity of the compound. The recommendations below are designed to minimize degradation from environmental factors.
| Form | Recommended Storage Conditions | Rationale |
| Solid Powder | Store in a cool, dry, well-ventilated place.[7][8] Keep container tightly sealed. | Minimizes moisture absorption and exposure to atmospheric contaminants. Protects from thermal degradation. |
| Aqueous Stock (0.1 N HCl) | Short-term (1-2 weeks): 2-8°C. Long-term (>2 weeks): Aliquot and store at -20°C or below. Protect from light.[9] | Refrigeration slows down potential hydrolytic degradation. Freezing prevents microbial growth and significantly reduces chemical degradation rates. Aliquoting avoids repeated freeze-thaw cycles. |
| Aqueous Stock (Neutral pH) | Prepare fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24-48 hours. | Neutral pH solutions are more susceptible to microbial growth and may have different degradation pathways. Stability must be verified for the intended use. |
Q4: Is 3-Amino-2-methylpropanoic acid hydrochloride sensitive to light or oxidation?
A: While the core structure is relatively stable, photostability and oxidative stability should not be overlooked, especially for long-term studies or when developing a stability-indicating method.[10] It is good laboratory practice to store stock solutions in amber vials or otherwise protected from light.[9] While not highly susceptible to oxidation, exposure to strong oxidizing agents or metal ions can potentially initiate degradation.[10][11] For sensitive assays, preparing solutions with degassed solvents can provide an extra layer of protection.
Troubleshooting Guide: Assay Variability and Degradation
This guide provides a systematic approach to diagnosing and resolving common issues that may be related to solution stability.
Problem: I am seeing inconsistent results (e.g., peak area drift, new impurity peaks) in my chromatography assay over time.
This is a classic sign that the analyte may be degrading in your prepared solution. Follow this troubleshooting workflow to diagnose the issue.
Caption: Workflow for preparing a stable stock solution.
Detailed Steps:
-
Preparation: Assemble a calibrated analytical balance, a 10 mL Class A volumetric flask, and a container of 0.1 N HCl (prepared with 18 MΩ·cm water).
-
Weighing: Carefully weigh approximately 10 mg of 3-Amino-2-methylpropanoic acid hydrochloride and record the exact weight. Transfer the solid quantitatively into the volumetric flask.
-
Dissolution: Add approximately 7 mL of 0.1 N HCl to the flask. Gently swirl, then place in an ultrasonic bath for 5-10 minutes or vortex until the solid is fully dissolved.
-
Dilution: Allow the solution to return to room temperature. Carefully add 0.1 N HCl to the calibration mark on the flask.
-
Homogenization: Cap the flask securely and invert it at least 10 times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution into an appropriate storage container (e.g., an amber glass vial). Label clearly with the compound name, concentration, solvent, date, and your initials. Store as recommended in the table above.
Protocol 2: Designing a Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of the molecule and for developing a robust, stability-indicating analytical method. [10][12][13]The goal is to achieve 5-20% degradation of the parent compound to identify potential degradants. [12][13] Experimental Design Overview:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 N to 1 N HCl [11] | 24-72 hours at 60-80°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 N to 1 N NaOH [11] | 2-24 hours at Room Temp or 40°C | To assess stability in alkaline environments. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) [10][11] | 24 hours at Room Temperature | To identify potential oxidative degradation products. |
| Thermal | 60-80°C in a calibrated oven | 24-72 hours | To evaluate the effect of heat on the compound in solution. |
| Photolytic | High-intensity visible and UV light (ICH Q1B guidelines) | Expose until sufficient degradation is observed | To determine light sensitivity. |
| Control | Sample in solution, protected from light, at 2-8°C | Same duration as the longest stress test | To provide a baseline for comparison. |
Procedure:
-
Prepare a bulk solution of 3-Amino-2-methylpropanoic acid hydrochloride in your intended assay solvent (e.g., 0.1 N HCl or water).
-
Aliquot this solution into separate, clearly labeled vials for each stress condition listed in the table.
-
Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. For thermal and photolytic studies, place the vials in the appropriate environment.
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a sample from each condition.
-
If necessary, neutralize the acid/base samples before analysis.
-
Analyze all samples (including the control) using your analytical method (e.g., HPLC-UV, LC-MS).
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks, which represent potential degradation products.
By systematically evaluating these conditions, you can confidently establish appropriate preparation, storage, and handling procedures for your specific assay, ensuring the integrity and accuracy of your results.
References
- Capot Chemical. (2025, December 28). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride.
- Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
- AK Scientific, Inc.
- Sigma-Aldrich. (2024, September 6).
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20. Available at: [Link]
- Rani, S., & Singh, R. (2018). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 150, 246-264.
- Klick, S., et al. (2005). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 870-880.
-
ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Available at: [Link]
-
Rowe, W. A., et al. (1981). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Hospital Pharmacy, 38(11), 1735-1738. Available at: [Link]
- Sigma-Aldrich. Material Safety Data Sheet - MEM Non-Essential Amino Acids Solution 100X.
- Enamine. Safety data sheet - 2-(2-aminobutoxy)propanoic acid hydrochloride.
-
Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. Available at: [Link]
- Sherekar, D. P., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research, 6(5), 633-649.
-
Human Metabolome Database. (2021, September 10). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). Available at: [Link]
-
Bullock, C. A., et al. (1993). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Hospital Pharmacy, 50(10), 2073-2076. Available at: [Link]
-
NIST. Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Available at: [Link]
- Luminix Health. (R)-3-Amino-2-methylpropanoic acid hydro.
-
Carl ROTH. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 50 mg. Available at: [Link]
-
FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Available at: [Link]
-
ACS Publications. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ACS Publications. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
- US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
-
MDPI. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. Available at: [Link]
- US Pharmacopeia (USP). (2016, October 26).
-
ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. Available at: [Link]
-
Biomedical Chemistry. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids. Available at: [Link]
- Agilent. Amino Acid Analysis.
- Agilent.
- Google Patents. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same.
Sources
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-2-methylpropanoic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common and complex purification challenges. The unique zwitterionic nature of these β-amino acids, combined with potential stereoisomers and synthesis-related impurities, often necessitates a multi-step and carefully optimized purification strategy.
This center is structured to provide direct, actionable advice through a series of frequently asked questions and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about purification strategies for 3-amino-2-methylpropanoic acid derivatives.
Q1: What are the primary challenges in purifying 3-amino-2-methylpropanoic acid derivatives?
A1: The primary challenges stem from three core properties of these molecules:
-
Amphoteric Nature: As amino acids, they possess both a basic amino group and an acidic carboxylic acid group. This makes their solubility and charge highly dependent on pH, which can complicate techniques like extraction and crystallization.
-
Chirality: The presence of at least one chiral center (at the C2 methyl-substituted carbon) means that diastereomers or enantiomers are often present. Separating these stereoisomers requires specialized chiral chromatography techniques.[1][2]
-
Synthesis-Related Impurities: Depending on the synthetic route, common impurities can include unreacted starting materials, by-products from side reactions, and residual protecting groups or their cleavage products.[][4][5]
Q2: What is a good starting point for developing a purification strategy?
A2: A robust initial strategy involves a multi-step approach that leverages the compound's physicochemical properties.
Logical Workflow for Purification Strategy
Caption: A general workflow for purifying 3-amino-2-methylpropanoic acid derivatives.
-
Aqueous Extraction: Begin by dissolving the crude product in a suitable solvent and performing pH-adjusted aqueous extractions to remove non-ionizable impurities.
-
Crystallization: Attempt recrystallization from various solvent systems. This is often the most efficient method for removing large quantities of impurities and isolating a solid product.
-
Chromatography: If impurities persist, employ column chromatography. Ion-exchange chromatography is particularly effective for amino acids.[6][7][8]
-
Chiral Separation: If stereoisomers are present, final purification will likely require chiral chromatography (HPLC or SFC).[9]
Q3: How does the choice of protecting groups affect purification?
A3: Protecting groups are essential during synthesis but can introduce purification challenges.[][5]
-
Boc (tert-butoxycarbonyl): Commonly used for the amino group. Deprotection with strong acid (like TFA) can sometimes lead to side reactions. The by-product, tert-butanol, is volatile and usually easy to remove.
-
Cbz (benzyloxycarbonyl): Another common N-protecting group. It is removed by catalytic hydrogenation. Impurities can include residual catalyst and benzyl alcohol.
-
Ester Protecting Groups (e.g., Methyl, Ethyl, Benzyl): Used for the carboxylic acid. Their removal via hydrolysis (acidic or basic) can sometimes be incomplete, leaving residual ester that must be separated.
Incomplete deprotection is a common source of impurities that are structurally very similar to the target compound, often requiring chromatography for removal.[4]
Part 2: Troubleshooting Guide
This guide provides specific, in-depth solutions to problems you may encounter during your purification experiments.
Issue 1: Poor Recovery After Recrystallization
Q: I am losing a significant amount of my 3-amino-2-methylpropanoic acid derivative during recrystallization. What can I do to improve the yield?
A: Poor recovery is often a solubility issue. Because these compounds are zwitterionic, their solubility is highly dependent on the solvent's polarity and pH.
Causality and Solution Pathway:
Troubleshooting Recrystallization Yield
Caption: Decision tree for troubleshooting low yield in recrystallization.
Detailed Protocol: Improving Recrystallization Yield
-
Determine the Isoelectric Point (pI): If not known, estimate the pI of your derivative. The solubility of an amino acid is at its minimum at its isoelectric point.
-
Solvent System Screening:
-
Use a highly polar solvent in which your compound is soluble when hot (e.g., water, methanol, ethanol).
-
Use a less polar co-solvent in which your compound is poorly soluble (e.g., isopropanol, acetone, acetonitrile).
-
-
Experimental Procedure:
-
Dissolve the crude compound in a minimum amount of the hot primary solvent.
-
If the compound is in a salt form (e.g., HCl salt), carefully add a base (like triethylamine) dropwise to approach the pI. If it is a free base, add a dilute acid. This should decrease its solubility.
-
Slowly add the co-solvent until the solution becomes slightly turbid.
-
Add a drop or two of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Issue 2: Inability to Separate Diastereomers by Silica Gel Chromatography
Q: My product is a mixture of diastereomers, but they co-elute on my silica gel column. How can I achieve separation?
A: Diastereomers often have very similar polarities, making separation on standard silica gel challenging. The key is to enhance the subtle differences in their stereochemistry.
Strategies for Diastereomer Separation:
| Strategy | Principle | Typical Implementation |
| Derivative Formation | Convert the diastereomers into new derivatives where the steric differences are magnified, leading to greater chromatographic separation.[10][11] | Esterify the carboxylic acid with a bulky alcohol (e.g., menthol) and separate the new diastereomeric esters.[10] |
| Chiral Stationary Phase (CSP) | Use a chiral column (HPLC) where the stationary phase can interact stereoselectively with the enantiomers. | This is the most direct method. Columns like those based on polysaccharide derivatives or macrocyclic glycopeptides are common.[12] |
| Ion-Pair Chromatography | Add a chiral ion-pairing agent to the mobile phase to form transient diastereomeric salts that can be resolved on a standard reverse-phase column. | This is less common for preparative work but can be effective for analytical separations. |
Detailed Protocol: Chiral HPLC Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for separating stereoisomers.
-
Column Selection:
-
For underivatized amino acids, macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC T) are highly effective.
-
For N-protected derivatives (e.g., Boc, Cbz), polysaccharide-based phases (e.g., CHIRALPAK series) are a good choice.[12]
-
-
Mobile Phase Screening:
-
A typical starting mobile phase for a polysaccharide column is a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like ethanol or isopropanol), often with a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) to improve peak shape.[12]
-
For CHIROBIOTIC columns, polar organic or reversed-phase conditions are used. A common mobile phase is Methanol/Acetonitrile with small amounts of acetic acid and triethylamine.[9]
-
-
Optimization:
-
Systematically vary the ratio of alcohol to hydrocarbon. Increasing the alcohol content generally reduces retention time.
-
Experiment with different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
Optimize the concentration of the acidic/basic additive.
-
Example HPLC Conditions for a Boc-protected Derivative:
| Parameter | Value |
| Column | CHIRALPAK AD |
| Mobile Phase | 85:15:0.2 Heptane:Ethanol:Trifluoroacetic Acid |
| Flow Rate | 1 mL/min |
| Detection | UV at 235-240 nm |
| (Based on similar separations described in the literature)[12] |
Issue 3: Removing Residual Synthesis Reagents and By-products
Q: My final product is contaminated with what appears to be unreacted starting materials or by-products from a coupling reaction. Standard chromatography is not working well.
A: This is a common issue when impurities have similar polarity and functional groups as the desired product. Ion-exchange chromatography (IEX) is an excellent technique to solve this problem because it separates based on charge state, which can be finely controlled by pH.[6][7][13]
Principle of Ion-Exchange Chromatography for Amino Acids:
-
At a pH below its isoelectric point (pI), the amino acid is protonated and carries a net positive charge (cation).
-
At a pH above its pI, the amino acid is deprotonated and carries a net negative charge (anion).
-
By carefully selecting the buffer pH and the type of IEX resin (cation or anion exchange), you can make your target compound bind to the column while impurities wash through, or vice-versa.[8][13]
Detailed Protocol: Cation-Exchange Chromatography for Purification
This protocol is designed to bind the positively charged amino acid derivative to a cation-exchange resin.
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex 50) or a weak cation exchange resin (e.g., Biorex-70).[6]
-
Prepare the resin by washing it sequentially with NaOH, water, HCl, and then equilibrating it with the starting buffer.
-
-
Buffer Selection:
-
Loading/Binding Buffer: Choose a buffer with a pH at least 1-2 units below the pKa of the amino group (and below the pI) to ensure the compound is positively charged. A volatile buffer like ammonium formate or ammonium acetate is ideal as it can be removed by lyophilization.[14]
-
Elution Buffer: Use a buffer with a higher pH or a higher salt concentration to elute the bound compound. A gradient of increasing pH or salt concentration is often used for optimal separation. A dilute solution of ammonia or ammonium hydroxide is a common eluent.[8]
-
-
Chromatography Procedure:
-
Dissolve the crude product in the loading buffer.
-
Load the solution onto the equilibrated cation-exchange column.
-
Wash the column with several column volumes of the loading buffer to remove neutral and anionic impurities.
-
Elute the desired product using the elution buffer.
-
Collect fractions and analyze by TLC or HPLC to identify the pure product.
-
Combine the pure fractions and remove the volatile buffer by lyophilization.
-
References
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Anion Exchange Chromatography. Bio-Rad. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Journal of Biochemical and Biophysical Methods. [Link]
-
Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. The Journal of Biological Chemistry. [Link]
-
Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. Biomedical Chromatography. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. ACS Publications. [Link]
-
Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]
-
Separation and Refining of Amino acids. DIAION. [Link]
- Resolution of racemic amino acids.
-
Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Chemical Biology. [Link]
-
Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester. [Link]
-
Enantioseparation of chiral amino acids as the N(O,S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. The Analyst. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Chiral Separation of Amino Acid Enantiomers. CRC Press. [Link]
- Chiral separations of amino acids.
Sources
- 1. Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 193.16.218.141 [193.16.218.141]
- 8. diaion.com [diaion.com]
- 9. hplc.eu [hplc.eu]
- 10. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 11. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fmoc Deprotection Issues with Sterically Hindered Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that navigating the complexities of Solid-Phase Peptide Synthesis (SPPS) can be challenging, particularly when dealing with sterically hindered amino acids. Incomplete N-terminal Fmoc deprotection is a frequent and frustrating issue that can lead to failed syntheses, the formation of deletion sequences, and difficult purification processes.[1][2]
This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the underlying chemical principles to overcome these hurdles.
The Challenge of Steric Hindrance in Fmoc Deprotection
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS. It is a base-catalyzed β-elimination reaction, typically carried out using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4][5] The mechanism proceeds through the abstraction of a proton from the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF), which is then scavenged by the amine base to form a stable adduct.[6][7][8]
However, when sterically bulky amino acid side chains are present near the N-terminus, they can physically obstruct the piperidine base from accessing the Fmoc group, leading to slow or incomplete deprotection.[1][9] This problem is often compounded by peptide aggregation on the resin, where the growing peptide chain folds into secondary structures like β-sheets, further hindering reagent access.[1][9][10]
Caption: Fmoc deprotection mechanism and the impact of steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the Fmoc deprotection of sterically hindered amino acids in a question-and-answer format.
Q1: My Kaiser test is negative (or yellow/brown) after standard deprotection. What's the first thing I should check?
A negative Kaiser test indicates the absence of free primary amines, meaning the Fmoc group has not been removed.[1][11] Before altering your core protocol, consider these preliminary checks:
-
Reagent Quality: Piperidine can degrade over time. Ensure you are using a fresh, high-quality solution.[11]
-
Reagent Concentration: The standard concentration is 20% piperidine in DMF. Verify that your solution was prepared correctly.[3][11]
-
Resin Swelling: Inadequate swelling of the resin can limit reagent accessibility.[1][2] Ensure the resin is fully swollen in DMF for at least 30 minutes before deprotection.[1]
Q2: I've confirmed my reagents and resin swelling are optimal, but deprotection is still incomplete. What are my next steps?
If the basics are covered, the issue likely lies with the "difficult" nature of your peptide sequence. Here’s a systematic approach to troubleshooting:
Caption: A systematic workflow for troubleshooting incomplete Fmoc deprotection.
-
Extend Deprotection Time: For sterically hindered residues, the standard 10-20 minute deprotection may be insufficient.[11] Try increasing the second deprotection time to 30 minutes or performing a third 15-20 minute deprotection.
-
Increase Reaction Temperature: Gently heating the reaction vessel to 30-40°C can increase the kinetic energy of the molecules and help overcome the activation barrier imposed by steric hindrance.[12] However, be cautious, as higher temperatures can sometimes promote side reactions.[9]
-
Change the Solvent: N-Methylpyrrolidone (NMP) is a more polar solvent than DMF and can be more effective at disrupting peptide aggregation and improving reagent penetration.[3][4] Consider substituting DMF with NMP for the deprotection step.
-
Use a Stronger Base Cocktail: For particularly stubborn sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[9][13] DBU rapidly removes the Fmoc group, but it does not scavenge the resulting dibenzofulvene.[14][15] Therefore, it is typically used in a cocktail with a small amount of piperidine.
Q3: How do I choose between a standard piperidine protocol and a DBU-based one?
The choice of deprotection reagent depends on the specific amino acid sequence and the severity of the steric hindrance.
| Reagent Cocktail | Typical Concentration | Recommended Use Cases | Cautions |
| Piperidine/DMF | 20% (v/v) | Standard, non-hindered sequences. | Can be slow or incomplete for hindered residues or aggregating sequences.[10] |
| Piperidine/NMP | 20% (v/v) | Sequences prone to aggregation. | NMP is more viscous and expensive than DMF. |
| DBU/Piperidine/DMF | 2% DBU, 2% Piperidine (v/v) | Highly sterically hindered residues (e.g., Aib), "difficult" sequences.[1] | DBU can promote aspartimide formation in sequences containing aspartic acid.[13][16] |
| Morpholine/DMF | 50% (v/v) | Sensitive glycopeptides where milder conditions are required.[14] | Slower deprotection kinetics compared to piperidine. |
Q4: How can I quantitatively monitor Fmoc deprotection?
While the Kaiser test is a good qualitative indicator, UV-Vis spectrophotometry provides a quantitative measure of Fmoc removal.[11] This method relies on measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301 nm.[11][17]
By collecting the deprotection solution and measuring its absorbance, you can calculate the amount of Fmoc group cleaved from the resin using the Beer-Lambert law (A = εcl).[11][18] This is particularly useful for optimizing deprotection times for difficult sequences and for determining the initial loading of your resin.[19][20]
Experimental Protocols
Here are detailed, step-by-step methodologies for standard and advanced Fmoc deprotection, as well as for monitoring the reaction.
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes.[1] Drain the solvent.
-
Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-2 minutes. Drain the deprotection solution.[1]
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.[1]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[1]
-
Proceed to the amino acid coupling step.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Swell the peptide-resin: Swell the resin in DMF. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitate: Agitate the resin for 2-5 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash: Wash the resin thoroughly with DMF (5-7 times).[1]
-
Proceed to the amino acid coupling step.
Protocol 3: Quantitative Fmoc Monitoring by UV-Vis Spectroscopy
-
Collect Effluent: After the deprotection step(s), collect all the piperidine/DMF effluent in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).
-
Dilute: Dilute the solution to the mark with DMF or absolute ethanol.[11][19]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the solution at ~301 nm.[11] Use the deprotection solution (e.g., 20% piperidine in DMF) as the blank.
-
Calculate Loading: Calculate the resin loading (in mmol/g) using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × path length [cm] × resin mass [g])
-
The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[20]
-
Conclusion
Overcoming Fmoc deprotection challenges with sterically hindered amino acids requires a systematic and informed approach. By understanding the underlying chemical principles and having a clear troubleshooting strategy, you can significantly improve the success rate of your peptide syntheses. Always begin by verifying your reagents and basic conditions before moving to more advanced techniques like elevated temperatures or stronger base cocktails. Quantitative monitoring via UV-Vis spectroscopy can provide invaluable data for optimizing your protocols for these "difficult" sequences.
References
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schümann, M., Carpino, L. A., & Bienert, M. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(26), 8654–8662.
-
Luxembourg Bio Technologies. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
- Fields, G. B. (2025). Methods for Removing the Fmoc Group. In Methods in Molecular Biology.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
- Gzella, A., & Balan, L. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
-
The Royal Society of Chemistry. (n.d.). Materials and methods. The Royal Society of Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. Retrieved from [Link]
- Re-Lao, K., & Miller, S. J. (2018). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(12), 1581–1585.
- de la Torre, B. G., & Albericio, F. (2021). In situ Fmoc removal. Green Chemistry, 23(11), 3955–3961.
- Vergel Galeano, C. F., Rivera Monroy, Z. J., & Sierra, L. A. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504.
- Le, P. T. S. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- Jad, Y. E., Govender, T., Kruger, H. G., El-Faham, A., de la Torre, B. G., & Albericio, F. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(11), 3962–3969.
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Biotage. Retrieved from [Link]
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis.
- Sierra, L. A., Vergel Galeano, C. F., & Rivera Monroy, Z. J. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Pedersen, S. L., Qu, H., & Nielsen, T. E. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14213–14222.
- ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417–104425.
- Pedersen, S. L., Qu, H., & Nielsen, T. E. (2021). Screening of bases for Fmoc-removal in DMF. (A) Mechanism for... [Image].
- Vergel Galeano, C. F., Rivera Monroy, Z. J., & Sierra, L. A. (2016).
- Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Letters in Peptide Science, 7(2), 107–111.
- The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube.
- Kar, A., & Gellman, S. H. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1–9.
- Kumar, A., & Jadhav, H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2631–2636.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. biotage.com [biotage.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Amino-2,2-dimethylpropionic Acid Peptides
Welcome to the technical support center for the synthesis of peptides containing 3-amino-2,2-dimethylpropionic acid (β³-homoalanine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the unique challenges presented by this sterically hindered β-amino acid.
Introduction
3-Amino-2,2-dimethylpropionic acid is a fascinating building block in medicinal chemistry. The gem-dimethyl substitution on the α-carbon restricts conformational flexibility, making it a valuable tool for designing peptides and peptidomimetics with specific secondary structures and enhanced proteolytic stability. However, this steric bulk also presents significant challenges during peptide synthesis, leading to a range of potential side reactions and incomplete couplings. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions to ensure the successful synthesis of your target peptides.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of peptides containing 3-amino-2,2-dimethylpropionic acid in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: I am observing extremely low coupling efficiency when trying to incorporate Fmoc-3-amino-2,2-dimethylpropionic acid onto my peptide-resin. What is the primary cause, and how can I overcome this?
A1: The primary cause of low coupling efficiency is significant steric hindrance. The gem-dimethyl group at the Cα position, adjacent to the carboxyl group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] Standard coupling conditions are often insufficient to overcome this high activation energy barrier.
Solutions:
-
Choice of Coupling Reagent: This is the most critical factor. Standard carbodiimide reagents like DCC or DIC alone are often ineffective. More potent activating agents are required.
-
Uronium/Aminium Salts: Reagents such as HATU , HCTU , and COMU are highly recommended.[2] These reagents rapidly form highly reactive activated esters (OAt or Oxyma esters) that can overcome the steric barrier.
-
Phosphonium Salts: PyAOP and PyBOP are also excellent choices, known for their high reactivity.[3]
-
Carbodiimides with Additives: If using a carbodiimide like DIC , it is essential to use it in combination with a nucleophilic additive such as Oxyma Pure or HOAt .[4] The combination of DIC/Oxyma has been shown to be effective for hindered couplings.[4]
-
-
Reaction Time and Temperature:
-
Extended Coupling Times: For sterically hindered residues, a single, short coupling may be insufficient. It is advisable to perform a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid.[5]
-
Increased Temperature: Microwave-assisted peptide synthesis can be particularly effective for driving difficult couplings to completion by providing localized heating.[5] If using conventional heating, carefully increasing the temperature to 40-50°C can improve the reaction rate, but this must be balanced against the increased risk of racemization.
-
-
Solvent Choice:
-
N-methylpyrrolidone (NMP): NMP is often a better solvent than DMF for hindered couplings due to its superior solvating properties, which can help to reduce peptide aggregation.[6]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[5]
-
Q2: After successfully coupling 3-amino-2,2-dimethylpropionic acid, I am struggling to couple the next amino acid onto its β-amino group. What could be the issue?
A2: The β-amino group of an incorporated 3-amino-2,2-dimethylpropionic acid residue is also sterically hindered. The gem-dimethyl group can restrict access to the N-terminus. Additionally, the growing peptide chain may be aggregating.
Solutions:
-
Potent Coupling Reagents: As with incorporating the hindered amino acid, use of powerful coupling reagents like HATU, COMU, or PyAOP is crucial for the subsequent coupling step.
-
Double Coupling: Perform a double coupling of the incoming amino acid to ensure the reaction goes to completion.
-
Disrupt Peptide Aggregation:
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to break up secondary structures.[5]
-
Structure-Breaking Elements: If synthesizing a long peptide, consider the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids in other parts of the sequence to disrupt aggregation.
-
Q3: I am concerned about racemization at the β-carbon of 3-amino-2,2-dimethylpropionic acid during activation and coupling. How can I minimize this?
A3: While racemization is a common side reaction in peptide synthesis, it is less of a concern for 3-amino-2,2-dimethylpropionic acid. This is because the chiral center is at the β-carbon, which is not directly involved in the oxazolone formation, the primary mechanism for racemization of α-amino acids.[3][7] However, direct enolization through abstraction of the β-proton by a strong base can still occur, although it is generally less favorable.
Preventative Measures:
-
Choice of Base: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger, less hindered bases.[7]
-
Minimize Pre-activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. A short pre-activation time of 1-5 minutes is generally sufficient.[5]
-
Use of Additives: Incorporating additives like Oxyma Pure or HOAt is highly effective in suppressing racemization.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: Can diketopiperazine (DKP) formation occur with 3-amino-2,2-dimethylpropionic acid?
A1: While diketopiperazine formation is a common side reaction at the dipeptide stage of α-amino acid synthesis, it is not a significant concern with β-amino acids like 3-amino-2,2-dimethylpropionic acid. DKP formation involves the intramolecular cyclization of a dipeptide to form a stable six-membered ring. A similar cyclization involving a β-amino acid at the N-terminus would lead to a larger, seven-membered ring, which is thermodynamically less favorable. However, other intramolecular cyclizations, such as the formation of aminosuccinyl derivatives from aspartic acid, can occur in peptides.[8]
Q2: Are there any other specific side reactions I should be aware of when using 3-amino-2,2-dimethylpropionic acid?
A2: The primary side reactions are related to incomplete reactions due to steric hindrance, leading to deletion sequences.[9] However, depending on the sequence and reaction conditions, other general peptide synthesis side reactions can occur:
-
Guanidinylation: Uronium/aminium coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide to form a guanidinium group, which terminates the chain. This can be avoided by pre-activating the amino acid with a stoichiometric amount of the coupling reagent before adding it to the resin.[10]
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, it can undergo base- or acid-catalyzed cyclization to form a succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides.[10]
Q3: Where can I source Fmoc-3-amino-2,2-dimethylpropionic acid, or how can I synthesize it?
A3: Fmoc-3-amino-2,2-dimethylpropionic acid is commercially available from several suppliers. If you need to synthesize it in-house, a standard procedure for the Fmoc protection of amines can be used. A general protocol is provided in the Experimental Protocols section of this guide.
Part 3: Data Presentation & Visualization
Table 1: Comparative Yields of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for 3-amino-2,2-dimethylpropionic acid is limited in the literature, the following table provides a representative comparison of coupling reagent efficiency for other sterically hindered amino acids, which can guide reagent selection.
| Coupling Reagent | Hindered Residue | Yield (%) | Comments | Reference |
| HBTU (excess) | (NMe)Aib | Significant | Superior to mixed anhydride and acyl fluoride methods. | [11] |
| PyBroP (excess) | (NMe)Aib | Significant | Comparable to HBTU. | [11] |
| COMU | - | High | Comparable to HATU at room temperature, superior with microwave heating. | [2] |
| HCTU | - | High | Efficient for fast Fmoc SPPS. | [2] |
| DIC/Oxyma | Aib | High | Outperformed HOBt as an additive. | [12] |
| Mixed Anhydride | (NMe)Aib | < 10% | Inefficient for highly hindered couplings. | [11] |
| Acyl Fluoride | (NMe)Aib | < 10% | Inefficient for highly hindered couplings. | [11] |
Diagrams
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General mechanism of racemization for α-amino acids.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Fmoc-3-amino-2,2-dimethylpropionic acid
This protocol is a general method for the Fmoc protection of amino acids and can be adapted for 3-amino-2,2-dimethylpropionic acid.[13]
Materials:
-
3-Amino-2,2-dimethylpropionic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-2,2-dimethylpropionic acid (1.0 equivalent) in an aqueous solution of sodium bicarbonate (2.0 equivalents).
-
Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.
Protocol 2: Double Coupling of Fmoc-3-amino-2,2-dimethylpropionic acid in SPPS
This protocol outlines a robust method for incorporating the sterically hindered amino acid into a peptide sequence on a solid support.[5]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-amino-2,2-dimethylpropionic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
Procedure: First Coupling:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
In a separate vessel, pre-activate the Fmoc-3-amino-2,2-dimethylpropionic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF or NMP. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF or NMP.
Second Coupling: 6. Repeat steps 2-5 with a fresh solution of activated amino acid. 7. After the second coupling, wash the resin thoroughly with DMF or NMP to remove all excess reagents and byproducts. 8. Perform a Kaiser test or other qualitative test to confirm the absence of free amines, indicating a complete coupling reaction. If the test is positive, a third coupling may be necessary.
References
Sources
- 1. Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. biotage.com [biotage.com]
- 7. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 3-Amino-2-methylpropanoic acid hydrochloride by LC-MS
Introduction: The Imperative for Purity in Pharmaceutical Development
3-Amino-2-methylpropanoic acid, a beta-amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. The hydrochloride salt form is often preferred for its stability and solubility. In the rigorous landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (USFDA) and the International Council for Harmonisation (ICH) mandate stringent purity requirements, necessitating the identification and quantification of all impurities.[1][2]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic 3-Amino-2-methylpropanoic acid hydrochloride, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method selection, present a detailed experimental protocol, and contrast the performance of LC-MS with orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge: Understanding the Analyte
3-Amino-2-methylpropanoic acid is a small, polar, zwitterionic molecule. These intrinsic properties present several analytical challenges:
-
Poor Retention in Reversed-Phase Chromatography: The high polarity of the molecule leads to minimal interaction with traditional C18 stationary phases, resulting in poor retention and separation from other polar impurities.[3][4]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which limits the sensitivity of HPLC with standard UV detection.[5]
-
Non-Volatile Nature: As a salt, the compound is non-volatile, making direct analysis by Gas Chromatography (GC) impossible without a derivatization step to increase its volatility.[6]
These challenges necessitate analytical strategies that can effectively retain, separate, and sensitively detect the target compound and its potential impurities.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard
LC-MS has emerged as the premier technique for impurity profiling in pharmaceutical analysis.[1][7][8] Its hyphenated nature combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
-
Expertise & Causality: For a polar analyte like 3-Amino-2-methylpropanoic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. HILIC columns retain polar compounds that are poorly retained in reversed-phase LC.[3] This allows for the analysis of the underivatized amino acid, simplifying sample preparation and avoiding potential artifacts from derivatization reactions.[3][4] Coupling HILIC with a mass spectrometer provides unparalleled sensitivity and specificity, allowing for the detection of trace-level impurities and confirming their identity by their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8]
-
Expertise & Causality: To analyze 3-Amino-2-methylpropanoic acid by GC-MS, a mandatory derivatization step is required to block the polar functional groups (-NH2 and -COOH) and increase volatility.[9] Common derivatization reagents include silylating agents like MTBSTFA. While effective, this adds complexity and potential for variability in the sample preparation workflow. GC can offer very high chromatographic resolution, but the added derivatization step makes it less direct and potentially more time-consuming for this specific application compared to a well-designed LC-MS method.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can be used for quantitative analysis (qNMR).[10][11][12]
-
Expertise & Causality: NMR's primary strength is in providing detailed structural information about the main compound and any impurities present at sufficient concentration.[8][13] Absolute quantitative NMR (qNMR) can determine the purity of a substance without the need for a specific reference standard for each impurity.[12][14] However, NMR generally has lower sensitivity compared to mass spectrometry, making it less suitable for detecting and quantifying trace-level impurities that may be critical from a regulatory standpoint.[15] It serves as an excellent orthogonal method to confirm the identity and purity determined by LC-MS.[14]
Data Summary: Comparison of Analytical Techniques
| Feature | LC-MS (HILIC) | GC-MS (with Derivatization) | NMR Spectroscopy |
| Specificity | Very High (Separation + Mass) | High (Separation + Mass) | Very High (Structural Info) |
| Sensitivity | Very High (sub-µg/mL) | High (ng/mL) | Moderate to Low |
| Sample Prep | Simple (Dilute and Shoot) | Complex (Derivatization) | Simple (Dissolve in Solvent) |
| Impurity ID | Tentative (by Mass) | Tentative (by Mass) | Definitive (Structural) |
| Quantification | Relative or Absolute (with standards) | Relative or Absolute (with standards) | Absolute (qNMR) |
| Throughput | High | Moderate | Low to Moderate |
| Best For | Routine purity testing, impurity profiling | Volatile impurity analysis | Structural confirmation, absolute purity |
In-Depth Guide: LC-MS Purity Analysis Workflow
This section provides a comprehensive, self-validating protocol for the purity analysis of 3-Amino-2-methylpropanoic acid hydrochloride using HILIC-MS.
Experimental Workflow Diagram
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. bachem.com [bachem.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methods for Amino Acids Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. azooptics.com [azooptics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea | MDPI [mdpi.com]
A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Amino-2-methylpropanoic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid that has garnered significant attention in recent years for its role as a myokine—a molecule secreted by muscle cells in response to exercise. It exists as two stereoisomers, (R)-BAIBA and (S)-BAIBA, which originate from distinct metabolic pathways and, as emerging research reveals, possess unique biological activities. While much of the early research focused on the racemic mixture, a growing body of evidence underscores the importance of studying the enantiomers separately to fully understand their physiological and pharmacological potential. This guide provides a comprehensive comparative analysis of the biological activities of (R)- and (S)-3-Amino-2-methylpropanoic acid, offering insights into their distinct mechanisms of action, supporting experimental data, and detailed methodologies for their investigation.
Metabolic Origins: A Tale of Two Enantiomers
The two enantiomers of BAIBA are synthesized through different metabolic routes, a fundamental distinction that influences their tissue-specific production and potential roles in intercellular communication.
-
(S)-3-Amino-2-methylpropanoic acid ((S)-BAIBA or L-BAIBA) is primarily a product of the catabolism of the branched-chain amino acid valine , which mainly occurs in the mitochondria of skeletal muscle.[1][2]
-
(R)-3-Amino-2-methylpropanoic acid ((R)-BAIBA or D-BAIBA) , in contrast, is derived from the catabolism of thymine , a pyrimidine base of DNA. This process predominantly takes place in the cytosol of liver and kidney cells.[1][3]
This differential origin suggests that the circulating levels of each enantiomer may be influenced by different physiological states, such as exercise-induced muscle activity for (S)-BAIBA and cellular turnover for (R)-BAIBA.
Comparative Biological Activities and Mechanisms of Action
Recent studies have begun to unravel the distinct biological effects of the (R) and (S) enantiomers of BAIBA, revealing a fascinating case of stereospecificity in cellular signaling. Both enantiomers have been shown to exert their effects, at least in part, through the Mas-related G-protein-coupled receptor type D (MRGPRD). However, upon binding to this common receptor, they trigger divergent downstream signaling cascades, leading to different physiological outcomes.[1][4][5]
Regulation of Fibroblast Growth Factor 23 (Fgf23)
One of the most well-characterized differential effects of the BAIBA enantiomers is their regulation of Fgf23, a key hormone in phosphate and vitamin D metabolism, in osteocytes.
-
(S)-BAIBA rapidly increases Fgf23 expression through the activation of Gαs and Gαq signaling pathways. This leads to the downstream activation of protein kinase A (PKA), protein kinase C (PKC), and the transcription factors β-catenin and CREB.[1][4][6]
-
(R)-BAIBA also induces Fgf23 expression, but through a delayed and indirect mechanism. It activates the Gαi signaling pathway, leading to the upregulation of sclerostin, which in turn increases Fgf23 expression via NF-κB signaling.[1][4][6]
This differential regulation of Fgf23 highlights the nuanced control that BAIBA enantiomers can exert on mineral metabolism, with potential implications for conditions such as chronic kidney disease and osteoporosis.
Metabolic Regulation
The racemic mixture of BAIBA has been shown to improve glucose tolerance and reduce body fat in mice.[7] While the specific contributions of each enantiomer to these metabolic benefits are still being fully elucidated, some distinctions are emerging.
-
(S)-BAIBA has been shown to protect against oxidative stress and apoptosis in various cell types, including cardiomyocytes and neuronal cells, through the activation of the AMPK and PI3K/Akt pathways.[6][8] This suggests a role in cellular protection and metabolic health.
-
(R)-BAIBA has also been implicated in metabolic regulation, with some studies suggesting it is the predominant enantiomer in plasma and urine.[3]
Further research is needed to fully dissect the individual roles of (R)- and (S)-BAIBA in glucose homeostasis, lipid metabolism, and the browning of white adipose tissue.
Anti-inflammatory Effects
BAIBA has been reported to possess anti-inflammatory properties.[9] The activation of AMPK and PPARα by BAIBA can lead to the downregulation of pro-inflammatory cytokines.[9] The stereospecificity of these anti-inflammatory effects is an active area of investigation.
Quantitative Comparison of Biological Activity
| Biological Effect | (S)-3-Amino-2-methylpropanoic acid | (R)-3-Amino-2-methylpropanoic acid | Key Findings |
| Fgf23 mRNA Expression in Osteocytes | Increases expression approximately 5-fold at 24 hours with 10-20 µM.[2] | Increases expression at 72 hours with 10-20 µM.[2] | (S)-BAIBA has a rapid and direct effect, while (R)-BAIBA has a delayed and indirect effect on Fgf23 expression. |
| Sost mRNA Expression in Osteocytes | Decreases expression at 72 hours with 20 µM.[2] | Increases expression at early time points (before 72 hours).[2] | The enantiomers have opposing effects on the expression of sclerostin, a key regulator of bone formation. |
| Signaling Pathway Activation | Gαs/cAMP/PKA/β-catenin and Gαq/PKC/CREB.[1][4][6] | Gαi/NF-κB (indirectly via sclerostin).[1][4][6] | Both enantiomers act on the same receptor (MRGPRD) but trigger distinct downstream signaling cascades. |
Experimental Protocols
Chiral Separation and Quantification of BAIBA Enantiomers
Objective: To separate and quantify the (R) and (S) enantiomers of BAIBA in biological samples (e.g., plasma, urine, cell culture media).
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a commonly used method.[3][10]
Materials:
-
HPLC system with a fluorescence or mass spectrometry detector
-
Chiral column (e.g., a polysaccharide-based or cyclodextrin-based chiral stationary phase)
-
Mobile phase (e.g., a mixture of organic solvent and aqueous buffer, optimized for the specific column)
-
(R)-BAIBA and (S)-BAIBA analytical standards
-
Internal standard (e.g., a deuterated analog of BAIBA)
-
Sample preparation reagents (e.g., protein precipitation agents, derivatization reagents if necessary for detection)
Procedure:
-
Sample Preparation:
-
For plasma or serum, precipitate proteins using a suitable agent (e.g., acetonitrile or methanol).
-
Centrifuge to remove precipitated proteins.
-
Collect the supernatant.
-
If necessary, derivatize the sample to enhance detection (e.g., with a fluorescent tag).
-
-
Chromatographic Separation:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Run the HPLC with an isocratic or gradient elution program to separate the enantiomers.
-
-
Detection and Quantification:
-
Detect the eluted enantiomers using a fluorescence or mass spectrometry detector.
-
Create a standard curve using known concentrations of the (R)- and (S)-BAIBA standards.
-
Quantify the concentration of each enantiomer in the sample by comparing its peak area to the standard curve.
-
Investigation of Signaling Pathways
Objective: To determine if (S)-BAIBA activates the Gαs/cAMP and Gαq/PKC signaling pathways.
Methodology: Use of specific inhibitors and downstream activation assays in a relevant cell line (e.g., osteocytes).[1]
Materials:
-
Cell line expressing MRGPRD (e.g., IDG-SW3 osteocyte cell line)
-
(S)-BAIBA
-
Gαs inhibitor (e.g., Melittin)[1]
-
Gαq inhibitor (e.g., ebselen)[1]
-
PKA inhibitor (e.g., PKI 5-24)[1]
-
PKC inhibitor (e.g., Go6983)[1]
-
cAMP assay kit
-
Western blot reagents for detecting phosphorylated PKA and PKC substrates (e.g., phospho-CREB)
-
RT-qPCR reagents for measuring Fgf23 mRNA expression
Procedure:
-
Cell Culture and Treatment:
-
cAMP Assay:
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells and perform western blotting to detect the phosphorylation of downstream targets such as CREB.
-
-
RT-qPCR Analysis:
-
Extract RNA from the cells and perform RT-qPCR to measure the expression of Fgf23 mRNA.
-
Objective: To determine if (R)-BAIBA activates the Gαi/NF-κB signaling pathway.
Methodology: Use of a specific Gαi inhibitor and an NF-κB activation assay.[1]
Materials:
-
Cell line expressing MRGPRD
-
(R)-BAIBA
-
Gαi inhibitor (e.g., Pertussis toxin)[1]
-
NF-κB reporter assay kit (e.g., luciferase-based) or western blot reagents for detecting phosphorylated NF-κB subunits (e.g., p-p65)
-
RT-qPCR reagents for measuring Sost and Fgf23 mRNA expression
Procedure:
-
Cell Culture and Treatment:
-
NF-κB Activation Assay:
-
If using a reporter assay, transfect the cells with the NF-κB reporter construct prior to treatment and measure luciferase activity.
-
Alternatively, perform western blotting to detect the phosphorylation of NF-κB p65.
-
-
RT-qPCR Analysis:
-
Extract RNA from the cells and perform RT-qPCR to measure the expression of Sost and Fgf23 mRNA.
-
Visualizing the Divergent Signaling Pathways
Figure 1. Divergent signaling pathways of (S)-BAIBA and (R)-BAIBA through the MRGPRD receptor.
Conclusion
The study of (R)- and (S)-3-Amino-2-methylpropanoic acid is a compelling example of how stereochemistry can dictate biological function. While both enantiomers are generated endogenously and are influenced by physiological processes such as exercise, they exhibit distinct mechanisms of action, leading to different cellular and physiological responses. The elucidation of their shared receptor, MRGPRD, and their divergent downstream signaling pathways provides a crucial foundation for understanding their specific roles in health and disease. For researchers and drug development professionals, this knowledge opens up new avenues for targeting specific pathways with enantiomerically pure compounds to achieve more precise therapeutic effects in areas such as metabolic disorders, bone diseases, and inflammatory conditions. Future research should continue to explore the full spectrum of their biological activities, their pharmacokinetic and pharmacodynamic profiles, and their potential as therapeutic agents.
References
-
Sakamoto, E., Kitase, Y., Fitt, A. J., Zhu, Z., Awad, K., Brotto, M., ... & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. Cell Reports, 43(7), 114397. [Link]
-
Tanianskii, D. A., Jarzebska, N., & Birkenfeld, A. L. (2019). β-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 9(11), 257. [Link]
-
Sakamoto, E., Kitase, Y., Fitt, A. J., Zhu, Z., Awad, K., Brotto, M., ... & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. PubMed. [Link]
-
Sakamoto, E., Kitase, Y., Fitt, A. J., Zhu, Z., Awad, K., Brotto, M., ... & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. IU Indianapolis ScholarWorks. [Link]
-
Kitase, Y., Sakamoto, E., Fitt, A. J., Zhu, Z., Awad, K., Brotto, M., ... & Bonewald, L. F. (2024). Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes. ResearchGate. [Link]
-
Abildaev, K. A., & Yili, A. (2018). Analytical and preparative scale separation of enantiomers of chiral drugs by chromatography and related methods. Current Pharmaceutical Analysis, 14(1), 4-16. [Link]
-
Stautemas, J., Van Kuilenburg, A. B. P., Stroomer, A. E. M., Ruiter, J. P. N., Everaert, I., Van der Meijden, S., ... & Derave, W. (2019). Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans. Frontiers in Physiology, 10, 1240. [Link]
-
Begriche, K., Massart, J., & Fromenty, B. (2011). Effects of β-aminoisobutyric acid on leptin production and lipid homeostasis: mechanisms and possible relevance for the prevention of obesity. Fundamental & Clinical Pharmacology, 25(4), 425-436. [Link]
-
Kitase, Y., Vallejo, J. A., Gutheil, W., & Bonewald, L. F. (2018). The L-enantiomer of β-aminoisobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. Scientific Reports, 8(1), 1-11. [Link]
-
Duncan, M. W., Kopin, I. J., & Markey, S. P. (1991). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. The Journal of pharmacology and experimental therapeutics, 258(1), 27-35. [Link]
-
O'Donnell, S. L., & Ghosh, S. (2016). Signaling via the NFκB system. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 8(3), 227-241. [Link]
-
Hoffmann, A., Levchenko, A., Scott, M. L., & Baltimore, D. (2002). The IκB-NF-κB signaling module: temporal control and selective gene activation. Science, 298(5596), 1241-1245. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor perspectives in biology, 1(4), a000034. [Link]
-
An, J., & Kim, J. (2017). An experimental strategy to probe Gq contribution to signal transduction in living cells. Journal of Biological Chemistry, 292(35), 14614-14627. [Link]
-
Smrcka, A. V. (2013). Strike a Pose: Gαq Complexes at the Membrane. Trends in pharmacological sciences, 34(11), 620-630. [Link]
-
Li, D., Zhang, Y., Xu, A., & Wu, T. (2021). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Cell and Developmental Biology, 9, 695991. [Link]
-
PubChem. (n.d.). (R)-3-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Link]
-
ChemBK. (2024, April 9). 3-amino-2-methylpropanoic acid. [Link]
-
Roberts, L. D., Boström, P., O'Sullivan, J. F., Schinzel, R. T., Lewis, G. D., Dejam, A., ... & Spiegelman, B. M. (2014). β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors. Cell metabolism, 19(1), 96-108. [Link]
Sources
- 1. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes [scholarworks.indianapolis.iu.edu]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Differentiating GABA Analogues: A Comparative Analysis of Receptor Binding Profiles
In the landscape of neuroscience and pharmacology, compounds classified as "GABA analogues" represent a diverse group of molecules with profound therapeutic effects. However, this classification, based on structural similarity to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), belies a striking divergence in their mechanisms of action. Understanding these differences at the molecular level is paramount for researchers and drug developers aiming to selectively target pathways implicated in neurological and psychiatric disorders.
This guide provides an in-depth comparison of the receptor binding profiles of four notable GABA analogues: 3-Amino-2-methylpropanoic acid hydrochloride, gabapentin, pregabalin, and baclofen. We will dissect their interactions with key molecular targets, present the supporting experimental data, and provide a validated protocol for conducting the receptor binding assays that generate these critical insights.
The Molecular Targets: More Than Just GABA Receptors
The physiological effects of these analogues are dictated by their affinity for specific protein targets within the central nervous system (CNS). While GABA itself primarily interacts with GABA-A and GABA-B receptors, the analogues exhibit a more varied and selective binding landscape.
-
GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel. Their activation leads to a rapid influx of chloride, hyperpolarizing the neuron and producing fast synaptic inhibition.[1]
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[2] Upon activation, they mediate slower, more prolonged inhibitory effects by modulating K+ and Ca2+ channels and inhibiting adenylyl cyclase.[1][3][4]
-
Voltage-Gated Calcium Channel (VGCC) α2δ Subunit: This is an auxiliary subunit of high-voltage activated calcium channels.[5] It plays a crucial role in the trafficking and function of the channel's pore-forming α1 subunit. The α2δ subunit, particularly the α2δ-1 and α2δ-2 isoforms, has emerged as the primary target for a class of drugs known as gabapentinoids.[5][6][7][8]
Comparative Binding Profile Analysis
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target. These assays measure the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. The data clearly demonstrates that these four GABA analogues interact with fundamentally different molecular targets.
As the data reveals, the term "GABA analogue" is a structural descriptor, not a functional one.
-
3-Amino-2-methylpropanoic Acid (β-aminoisobutyric acid, BAIBA): Despite its structural similarity to GABA, extensive literature review reveals no significant, high-affinity binding to classical GABA-A, GABA-B, or VGCC α2δ subunits. Its primary biological role is recognized as a myokine, a substance released by muscle cells, that is involved in metabolic regulation and the browning of white adipose tissue, a mechanism entirely distinct from synaptic modulation.[9]
-
Baclofen: This compound is a highly selective and potent agonist for the GABA-B receptor.[3][4] The (R)-(-)-enantiomer is the pharmacologically active form, exhibiting over 100-fold higher affinity than its (S)-(+)-counterpart.[10] This specificity makes baclofen an invaluable tool for probing GABA-B receptor function and the basis for its clinical use as a muscle relaxant for spasticity.[11] It does not bind with any significant affinity to GABA-A receptors or the α2δ subunit.[12]
-
Gabapentin and Pregabalin: These compounds, collectively known as gabapentinoids, represent a paradigm shift in the understanding of GABA analogues. They exert their therapeutic effects not through direct interaction with GABA receptors, but by binding with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs.[7][8][13] This binding is crucial for their analgesic and anticonvulsant activities, as demonstrated in mutant mice where this interaction is abolished.[7][14] By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the trafficking of calcium channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate.[6] Pregabalin generally exhibits a higher or similar binding affinity compared to gabapentin and is considered more potent clinically.[15]
Table 1: Comparative Binding Affinities of GABA Analogues
| Compound | Primary Target | GABA-A (Ki/Kd) | GABA-B (Ki/Kd) | α2δ-1 (Ki/Kd) | α2δ-2 (Ki/Kd) |
| 3-Amino-2-methylpropanoic acid HCl | Metabolic enzymes | No significant binding | No significant binding | No significant binding | No significant binding |
| (R)-Baclofen | GABA-B Receptor | > 100,000 nM | ~15 - 40 nM[10][12] | No significant binding | No significant binding |
| Gabapentin | α2δ Subunit (VGCC) | No significant binding[8] | No significant binding[8] | ~40 - 59 nM[5][8][15] | ~153 nM[5][8] |
| Pregabalin | α2δ Subunit (VGCC) | No significant binding[13][15] | No significant binding[13][15] | ~32 nM[15] | Similar to α2δ-1[13] |
Note: Binding values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand, buffer composition).
Experimental Protocol: Competitive Radioligand Binding Assay for the GABA-B Receptor
To ensure scientific integrity and trustworthiness, a detailed, self-validating protocol is essential. The following method describes how to determine the inhibitory constant (Ki) of a test compound (e.g., Baclofen) at the GABA-B receptor in rat brain membranes.
Causality Behind Experimental Choices:
-
Tissue Source: Whole rat brain is used as it has a high density of GABA-B receptors.[3]
-
Membrane Preparation: Extensive washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce its binding.[16]
-
Buffer Composition: The assay buffer must contain divalent cations (e.g., 2.5 mM CaCl₂) as they are essential for ligand binding to the GABA-B receptor.[12]
-
Radioligand: [³H]GABA or [³H]Baclofen are common choices. We will use [³H]GABA as it is the endogenous ligand.
-
Non-Specific Binding: This is determined using a high concentration of a known, potent, unlabeled ligand (e.g., (R)-Baclofen) to saturate all specific binding sites. This allows for the quantification of radioligand that is bound to non-receptor components (e.g., filters, lipids), which must be subtracted for accurate analysis.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize frozen whole rat brains in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in 100 volumes of fresh, ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
Repeat the centrifugation and resuspension steps three more times to thoroughly wash the membranes.[16]
-
After the final wash, resuspend the pellet in a known volume of assay buffer to achieve a final protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
Set up assay tubes (or a 96-well plate) in triplicate for each condition: Total Binding, Non-Specific Binding, and each concentration of the test compound.
-
Total Binding: Add 100 µL membrane suspension, 50 µL of a fixed concentration of [³H]GABA (e.g., 5 nM), and 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 100 µL membrane suspension, 50 µL of [³H]GABA, and 50 µL of a saturating concentration of unlabeled (R)-Baclofen (e.g., 100 µM).
-
Test Compound: Add 100 µL membrane suspension, 50 µL of [³H]GABA, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubate all tubes at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes.
-
Immediately wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[17]
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental procedures.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Molecular targets of different GABA analogues at the synapse.
Discussion and Conclusion
-
Specificity Dictates Function: The high selectivity of Baclofen for the GABA-B receptor directly explains its utility in treating conditions of hyperexcitability linked to this system, such as spasticity. In contrast, the selective binding of Gabapentin and Pregabalin to the α2δ subunit of VGCCs underpins their efficacy in neuropathic pain and epilepsy, conditions driven by neuronal hyperexcitability and excessive neurotransmitter release.[6][7][14]
-
A Historical Misnomer: The discovery that gabapentinoids do not interact with GABA receptors was a pivotal moment in pharmacology. It underscores the importance of empirical validation over assumptions based on chemical structure. Researchers should approach the term "GABA analogue" with caution, recognizing it as a historical classification rather than a mechanistic one.
-
The Outlier: 3-Amino-2-methylpropanoic Acid: This compound serves as a crucial control in this comparison. Its lack of affinity for the primary molecular targets of the other analogues highlights its distinct biological role. For scientists investigating GABAergic neurotransmission, it is not a suitable tool. However, for those in the field of metabolism and exercise physiology, it is a molecule of significant interest.
References
-
Enna, S. J., & McCarson, K. E. (2006). The GABA-A Receptor. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. [Link]
-
Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]
-
Wikipedia contributors. (2024, December 22). Gabapentin. In Wikipedia, The Free Encyclopedia. [Link]
-
Olsen, R. W., & Snowman, A. M. (1982). [3H]Bicuculline methochloride binding to GABA receptor-ionophores in rat brain. Journal of neurochemistry, 38(6), 1644–1652. [Link]
-
Houghton, A. K., & Currie, G. (2014). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 5, 24. [Link]
-
Ménes-Arzate, M., et al. (2019). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. Neuroscience, 406, 379-388. [Link]
-
Klugbauer, N., Marais, E., & Hofmann, F. (2001). Calcium Channel α2/δ subunits – Structure and Gabapentin Binding. ResearchGate. [Link]
-
Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
-
Wang, M., et al. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. The Biochemical journal, 342 ( Pt 2), 313–320. [Link]
-
Belliotti, T. R., et al. (2006). Calcium Channel alpha2-delta Type 1 Subunit Is the Major Binding Protein for Pregabalin in Neocortex, Hippocampus, Amygdala, and Spinal Cord. Brain research, 1075(1), 93–103. [Link]
-
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
-
Patel, M. K. (2015). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pain, 156 Suppl 1, S2–S3. [Link]
-
Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of neurochemistry, 47(3), 898–903. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Frølund, B., et al. (2018). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules (Basel, Switzerland), 23(11), 2775. [Link]
-
Al-Khatib, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International journal of molecular sciences, 23(2), 929. [Link]
-
Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British journal of pharmacology, 72(2), 201P–202P. [Link]
-
Wikipedia contributors. (2024, December 22). Pregabalin. In Wikipedia, The Free Encyclopedia. [Link]
-
Lecca, D., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in psychiatry, 9, 506. [Link]
-
Malpass, A., et al. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 57(14), 5885–5899. [Link]
-
Eaton, J. B., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific reports, 7(1), 6333. [Link]
-
Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in neurobiology, 46(5), 423–462. [Link]
-
Evans, S. M., & Bisaga, A. (2016). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in psychiatry, 7, 18. [Link]
-
Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors. Cell metabolism, 19(1), 96–108. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures [frontiersin.org]
- 12. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pregabalin - Wikipedia [en.wikipedia.org]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Validating the Enantiomeric Purity of 3-Amino-2-methylpropanoic Acid Using Chiral Chromatography
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. This is particularly true for chiral building blocks like 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid, a compound of increasing interest in metabolic research and as a precursor for complex pharmaceutical agents. Ensuring the enantiomeric purity of this molecule is paramount, as the biological activity often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to off-target effects. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of 3-Amino-2-methylpropanoic acid, grounded in experimental data and established scientific principles.
The Imperative of Enantiomeric Purity in Drug Development
The synthesis of chiral molecules can often result in a racemic mixture, containing equal amounts of both enantiomers. The "why" behind the rigorous validation of enantiomeric purity is rooted in the stereospecific nature of biological systems. Enzymes and receptors, themselves chiral, interact differently with each enantiomer of a drug molecule. An illustrative example of the importance of stereochemistry is the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic.
For 3-Amino-2-methylpropanoic acid, its role as a chiral synthon means that the stereochemical integrity of the final active pharmaceutical ingredient (API) is dependent on the purity of this starting material. Asymmetric synthesis routes are designed to produce a single enantiomer, but side reactions or incomplete stereoselectivity can introduce the undesired enantiomer as an impurity[1][2][3]. Therefore, a robust and validated analytical method to confirm enantiomeric excess (% ee) is a non-negotiable aspect of quality control and regulatory compliance.
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times and, thus, separation. The choice of CSP is the most critical decision in method development. Here, we compare the performance of three major classes of CSPs for the analysis of underivatized β-amino acids like 3-Amino-2-methylpropanoic acid: Zwitterionic, Macrocyclic Glycopeptide, and Polysaccharide-based CSPs.
Zwitterionic CSPs: The Recommended Approach
Zwitterionic CSPs, such as those based on cinchona alkaloids and sulfonic acid derivatives, are specifically designed for the separation of zwitterionic molecules like amino acids. These phases operate on a dual ion-pairing mechanism, providing excellent selectivity for underivatized amino acids.
A prime example is the CHIRALPAK® ZWIX(+) column. Experimental data for the separation of 3-Amino-2-methylpropanoic acid on this CSP demonstrates its efficacy. With a mobile phase of methanol/acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid, a baseline separation of the enantiomers is achieved. The (R)-enantiomer elutes before the (S)-enantiomer, a predictable elution order that is valuable for peak identification.
Macrocyclic Glycopeptide CSPs: A Viable Alternative
Macrocyclic glycopeptide CSPs, like those based on teicoplanin (Chirobiotic™ T ) and vancomycin, are known for their broad enantioselectivity.[4][5][6][7][8] They possess a complex structure with multiple chiral centers and functional groups, allowing for a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexation.[5][6][8]
While direct experimental data for 3-Amino-2-methylpropanoic acid on these columns is not as readily available in the literature, studies on analogous β-amino acids show that Chirobiotic™ T and its aglycone version, Chirobiotic™ TAG, are highly effective.[4][7] For many β-amino acids, these columns provide excellent resolution in both reversed-phase and polar organic modes.[4][7] A key advantage is their compatibility with LC-MS friendly mobile phases, which can be beneficial for trace-level impurity identification.[5]
Polysaccharide-based CSPs: Broad Applicability with Caveats
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® IA, IB, IC ), are the most widely used chiral selectors due to their remarkable versatility.[9][10][11][12][13] They function through a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve separation.
However, for underivatized amino acids, polysaccharide-based CSPs can be challenging. The zwitterionic nature of these analytes often leads to poor solubility in the non-polar mobile phases typically used with these columns.[5] While derivatization can overcome this, it adds a step to the sample preparation process and can introduce potential sources of error. For some β-blockers with amino acid-like structures, separations have been achieved on these columns, often requiring additives like acids or bases in the mobile phase to improve peak shape and resolution.[11]
Performance Comparison of Chiral Stationary Phases
The following table summarizes the comparative performance of the discussed CSPs for the analysis of 3-Amino-2-methylpropanoic acid and related β-amino acids.
| Chiral Stationary Phase (CSP) | Principle of Separation | Mobile Phase Compatibility | Performance for 3-Amino-2-methylpropanoic acid | Key Advantages |
| CHIRALPAK® ZWIX(+) | Zwitterionic (Dual Ion-Pairing) | Polar Organic | Excellent: Baseline separation, predictable elution order. | High selectivity for underivatized amino acids, robust method. |
| Chirobiotic™ T/TAG | Macrocyclic Glycopeptide | Reversed-Phase, Polar Organic | Good (Inferred): Effective for analogous β-amino acids. | Broad enantioselectivity, LC-MS compatibility. |
| Chiralpak® IA/IB/IC | Polysaccharide-based | Normal Phase, Polar Organic | Moderate (Potentially): May require derivatization or additives. | Wide range of applications for diverse chiral compounds. |
Recommended Experimental Protocol
Based on the available data, the following protocol for the enantiomeric purity validation of 3-Amino-2-methylpropanoic acid using a CHIRALPAK® ZWIX(+) column is recommended. This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of each analysis.
Materials and Reagents
-
Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)
-
Mobile Phase: Methanol/Acetonitrile (50/50, v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Sample Diluent: Mobile Phase
-
Standard: Racemic 3-Amino-2-methylpropanoic acid, (R)- and (S)-enantiomer standards.
Sample Preparation
-
Prepare a stock solution of racemic 3-Amino-2-methylpropanoic acid at 1.0 mg/mL in the mobile phase.
-
Prepare a sample solution of the test article at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a spiked sample by adding a known amount of the undesired enantiomer to the test article solution to demonstrate specificity and accuracy.
Chromatographic Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the racemic standard solution to determine the retention times of the (R)- and (S)-enantiomers and to perform system suitability checks.
-
Inject the sample solution.
-
Inject the spiked sample solution.
System Suitability
Before sample analysis, the following system suitability criteria must be met:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the peak areas from six replicate injections of the standard should be less than 2.0%.
Method Validation: A Trustworthy System
A chiral separation method is only as reliable as its validation. The validation of this analytical procedure should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[14]
Caption: Workflow for chiral method validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by achieving baseline resolution between the enantiomers and any other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for the undesired enantiomer over a range that includes its specification limit.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for controlling chiral impurities at low levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the undesired enantiomer (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The validation of the enantiomeric purity of 3-Amino-2-methylpropanoic acid is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. While several chiral chromatography techniques can be employed, the use of a zwitterionic CSP, specifically the CHIRALPAK® ZWIX(+), offers a direct, robust, and highly selective method for the underivatized analyte. This guide provides a framework for comparing available technologies and implementing a scientifically sound and defensible analytical method. By following a rigorous validation protocol based on ICH guidelines, researchers and drug development professionals can have high confidence in the enantiomeric purity data for this important chiral building block.
References
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Conference on Harmonisation of Technical Requirements for the Registration of Drugs for Human Use. [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyd. (2020). J-Stage. [Link]
-
Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
-
Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. (2004). Journal of Separation Science. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. (2014). ResearchGate. [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. (2014). afmps. [Link]
-
Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (2012). ResearchGate. [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2019). National Institutes of Health. [Link]
-
[Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases]. (2009). PubMed. [Link]
-
Method development with CHIRALPAK® IA. (n.d.). Chiral Technologies. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). National Institutes of Health. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]
-
Recent trends in chiral separations on immobilized polysaccharides CSPs. (2014). PubMed. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). National Institutes of Health. [Link]
-
Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). White Rose Research Online. [Link]
-
Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed. [Link]
Sources
- 1. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. researchgate.net [researchgate.net]
- 11. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for the Neuroprotective Effects of 3-Amino-2-methylpropanoic Acid
This guide provides a comprehensive framework for the rigorous in vitro validation of the neuroprotective potential of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA). As a myokine produced during exercise, BAIBA has emerged as a promising endogenous molecule with multifocal physiological activities, including the potential to protect neuronal cells.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the causal logic behind experimental design, ensuring a self-validating and robust assessment of neuroprotective efficacy.
Introduction: The Scientific Premise for BAIBA as a Neuroprotective Agent
3-Amino-2-methylpropanoic acid (BAIBA) is a catabolite of thymine and the amino acid valine, secreted by skeletal muscle in response to physical exercise.[1][2] Initially recognized for its role in the "browning" of white adipose tissue and improving glucose metabolism, recent evidence has illuminated its protective functions in other tissues.[1][3] Crucially, studies have demonstrated that BAIBA can protect neuron-like cells from oxidative stress-induced apoptosis, a cornerstone of neurodegenerative pathology.[1][4] The proposed mechanisms involve the activation of key survival signaling pathways, including the AMP-activated protein kinase (AMPK) and PI3K/Akt pathways, which are central regulators of cellular energy homeostasis and resilience against stress.[1][4]
The validation of such a compound requires more than a single assay. A scientifically sound approach necessitates a matrix of in vitro models that recapitulate distinct facets of neurodegenerative disease. This guide will compare BAIBA's performance against well-established neuroprotective agents across three validated stress paradigms: glutamate-induced excitotoxicity, oxidative stress, and beta-amyloid-induced toxicity.
The Validation Framework: A Multi-Pronged Approach to In Vitro Neuroprotection
To build a compelling preclinical data package, we must challenge the compound of interest in multiple, mechanistically distinct models of neuronal injury. This approach ensures that the observed neuroprotective effect is not an artifact of a single pathway but a robust phenomenon. Our validation workflow is designed as a self-validating system, where results from different assays should logically converge.
Caption: General workflow for in vitro neuroprotection assay validation.
Comparative Guide: BAIBA vs. Alternatives in Modeled Neurodegeneration
We will utilize the human neuroblastoma SH-SY5Y cell line, a well-established and versatile model for studying neurodegenerative processes, including glutamate toxicity, oxidative stress, and the effects of beta-amyloid.[5][6][7][8]
Model 1: Glutamate-Induced Excitotoxicity
Excessive glutamate leads to neuronal damage through a process called excitotoxicity, a key pathological event in stroke and several neurodegenerative diseases.[7] While SH-SY5Y cells lack a full complement of NMDA receptors, glutamate can induce toxicity through oxidative damage via the cystine/glutamate antiporter system.[6][7][9]
Caption: Glutamate-induced oxidative toxicity pathway and potential BAIBA intervention points.
-
Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 2x10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Pre-treatment: Replace the medium with a fresh medium containing BAIBA (e.g., 10-100 µM), a positive control (e.g., the antioxidant Edaravone, 10 µM), or a vehicle control (e.g., sterile PBS). Incubate for 2 hours. The causality here is to allow the compound to permeate the cells and initiate its protective mechanisms before the insult.
-
Insult: Introduce high-concentration glutamate (e.g., 40-100 mM final concentration) to all wells except the untreated control wells.[8][11]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Endpoint Analysis: Perform MTT, LDH, and Caspase-3 assays as detailed in Section 4.
Model 2: Oxidative Stress-Induced Neuronal Damage
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a common denominator in neurodegeneration.[12] Hydrogen peroxide (H₂O₂) is a widely used agent to model this stress in vitro.[12][13][14]
Sources
- 1. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. jeoct.com [jeoct.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - East China Normal University [pure.ecnu.edu.cn:443]
- 10. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-management.mq.edu.au [research-management.mq.edu.au]
- 12. Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro effects of H2O2 on neural stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Investigating the Cross-Reactivity of 3-Amino-2-methylpropanoic Acid with Key Amino Acid Transporters
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential interactions of 3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), with a panel of crucial amino acid transporters. As a signaling molecule derived from the catabolism of valine and thymine, understanding the transport mechanism of BAIBA is paramount to elucidating its physiological roles and therapeutic potential.[1][2][3] This document outlines the scientific rationale for selecting key transporters, detailed experimental protocols for robust cross-reactivity assessment, and a framework for data analysis and interpretation.
Introduction: The Enigma of BAIBA Transport
3-Amino-2-methylpropanoic acid (BAIBA) has emerged as a significant myokine, with studies highlighting its role in the browning of white adipose tissue, improving insulin sensitivity, and protecting against metabolic diseases.[4][5] While the downstream signaling pathways of BAIBA are being actively investigated, a critical gap in our knowledge is how this molecule traverses the cell membrane to exert its effects. Identifying the specific transporters involved is a crucial step in understanding its bioavailability, tissue-specific effects, and potential as a therapeutic agent. This guide proposes a systematic approach to screen for BAIBA's interaction with key members of the Solute Carrier (SLC) superfamily of transporters.
Selecting the Candidate Transporters: A Rationale-Driven Approach
The selection of candidate amino acid transporters for this investigation is based on their known substrate specificities, particularly their affinity for branched-chain and neutral amino acids, given that BAIBA is a metabolite of valine. The following transporters are proposed for initial screening:
-
SLC7A5 (LAT1): As a transporter of large neutral amino acids, including branched-chain amino acids like leucine and valine, LAT1 is a primary candidate for BAIBA interaction.[6][7][8][9] It is highly expressed in various tissues, including the brain, placenta, and cancer cells.[9]
-
SLC1A5 (ASCT2): This transporter mediates the exchange of neutral amino acids such as alanine, serine, cysteine, and glutamine.[10][11][12] Its broad substrate specificity and widespread expression make it a plausible candidate for BAIBA transport.
-
SLC38A2 (SNAT2): A sodium-coupled neutral amino acid transporter, SNAT2 is responsible for the uptake of small neutral amino acids like alanine, glutamine, and proline.[13][14][15][16][17] Its regulation by amino acid availability suggests a role in cellular nutrient sensing.[16]
-
SLC6A12 (BGT-1): Known as the betaine/GABA transporter, BGT-1 transports betaine and γ-aminobutyric acid (GABA).[18][19][20][21] Given the structural similarity of BAIBA to GABA (both are β-amino acids), BGT-1 presents an intriguing possibility for cross-reactivity.[3]
Experimental Design: A Two-Pronged Approach to Uncover Interactions
To comprehensively assess the interaction of BAIBA with the selected transporters, a two-pronged experimental approach is recommended: direct uptake assays and inhibition assays . These experiments can be conducted in two well-established heterologous expression systems: Xenopus laevis oocytes and human embryonic kidney (HEK293) cells.
Experimental Workflow
Figure 1: General experimental workflow for assessing BAIBA-transporter interactions.
Methodology 1: Radiolabeled Amino Acid Uptake Assays in Xenopus laevis Oocytes
Xenopus oocytes provide a robust and low-background system for characterizing transporter function.[22][23][24][25]
Protocol:
-
Oocyte Preparation: Harvest stage V-VI oocytes from mature female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase.
-
cRNA Injection: Inject oocytes with cRNA encoding the human transporter of interest (e.g., SLC7A5, SLC1A5, SLC38A2, or SLC6A12). As a negative control, inject a separate group of oocytes with water.
-
Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for transporter expression.
-
Uptake Assay:
-
Wash the oocytes with transport buffer (e.g., ND96).
-
Incubate groups of oocytes (10-15 per group) in transport buffer containing a radiolabeled substrate of the transporter being tested (e.g., [³H]-Leucine for LAT1, [¹⁴C]-Glutamine for ASCT2/SNAT2, [³H]-GABA for BGT-1) at a concentration close to its Km.
-
To test for direct transport of BAIBA, incubate a separate group of transporter-expressing oocytes with radiolabeled BAIBA (if available).
-
After a defined incubation period (e.g., 10-30 minutes), stop the uptake by washing the oocytes multiple times with ice-cold transport buffer.
-
-
Lysis and Scintillation Counting: Lyse individual oocytes in a scintillation vial with SDS. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the average counts per minute (CPM) of the water-injected oocytes (background) from the CPM of the transporter-expressing oocytes.
Methodology 2: Uptake and Inhibition Assays in HEK293 Cells
HEK293 cells are a widely used mammalian cell line for heterologous expression of transporters and are amenable to higher-throughput screening.[26][27]
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transfect the cells with a plasmid vector containing the cDNA for the human transporter of interest. Use an empty vector for mock transfection (control).
-
Seeding: 24-48 hours post-transfection, seed the cells into multi-well plates (e.g., 24-well or 96-well plates).
-
Uptake Assay:
-
Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[28]
-
Initiate the uptake by adding the transport buffer containing the radiolabeled substrate.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.[29]
-
Terminate the transport by aspirating the uptake solution and washing the cells rapidly with ice-cold transport buffer.
-
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of unlabeled BAIBA in transport buffer for a short period (e.g., 5-10 minutes).
-
Initiate the uptake by adding the radiolabeled substrate in the presence of the corresponding concentration of BAIBA.
-
Follow the same incubation and termination steps as the uptake assay.
-
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well and measure the radioactivity.
-
Data Analysis: Normalize the radioactivity to the protein content in each well. For inhibition assays, calculate the percentage of inhibition at each BAIBA concentration and determine the IC₅₀ value.
Figure 2: Logic diagram of the competitive inhibition assay.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Known Kinetic Parameters of Candidate Transporters for their Primary Substrates
| Transporter | Substrate | Km (µM) | Vmax (relative units) | Reference(s) |
| SLC7A5 (LAT1) | L-Leucine | 13-28 | 2-6 pmol/10⁶ cells/min | [6] |
| L-Phenylalanine | 10-160 | - | [7] | |
| SLC1A5 (ASCT2) | L-Glutamine | External: ~97, Internal: ~1800 | - | [11] |
| L-Alanine | Inward: ~µM range | - | [12] | |
| SLC38A2 (SNAT2) | L-Glutamine | ~1540 | ~2.92 nmol/mg/min | [13] |
| L-Alanine | - | - | ||
| SLC6A12 (BGT-1) | GABA | Lower affinity than GAT1/GAT3 | - | [19] |
| Betaine | - | - |
Table 2: Proposed Experimental Matrix for BAIBA Cross-Reactivity Studies
| Transporter | Direct Uptake of Radiolabeled BAIBA (CPM over background) | Inhibition of Prototypical Substrate Uptake by BAIBA (IC₅₀ in µM) |
| SLC7A5 (LAT1) | Experimental Value | Experimental Value |
| SLC1A5 (ASCT2) | Experimental Value | Experimental Value |
| SLC38A2 (SNAT2) | Experimental Value | Experimental Value |
| SLC6A12 (BGT-1) | Experimental Value | Experimental Value |
| Mock/Control | Baseline | No Inhibition |
Interpretation of Results:
-
Significant uptake of radiolabeled BAIBA in transporter-expressing systems compared to controls would strongly suggest that BAIBA is a substrate for that transporter.
-
A dose-dependent inhibition of the uptake of a known substrate by BAIBA would indicate that BAIBA interacts with the transporter, either as a substrate or a competitive inhibitor. The IC₅₀ value will provide a measure of the potency of this interaction.
-
No significant uptake or inhibition would suggest that BAIBA is unlikely to be a substrate or a potent inhibitor of the tested transporter under the experimental conditions.
Concluding Remarks
The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to systematically investigate the cross-reactivity of 3-Amino-2-methylpropanoic acid with key amino acid transporters. The findings from these proposed studies will be instrumental in filling a critical knowledge gap in BAIBA's pharmacology and physiology. Identifying the specific transporters for BAIBA will not only enhance our understanding of its biological functions but also pave the way for the development of novel therapeutic strategies targeting metabolic and other related diseases.
References
- Ahmed, A., et al. (1995). Amino-Acid-Dependent Modulation of Amino Acid Transport in Xenopus Laevis Oocytes. Journal of Experimental Biology, 198(Pt 10), 2149–2157.
- Augustine, S. M., et al. (2020). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Pharmaceutics, 12(11), 1084.
- Caputo, M., et al. (2024). Bacterial over-production of the functionally active human SLC38A2 (SNAT2) exploiting the mistic tag: a cheap and fast tool for testing ligands. Amino Acids, 56(1), 29.
- Cui, H., et al. (2023). Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs. Molecular Pharmaceutics, 20(3), 1649–1661.
- Oppedisano, F., et al. (2007). Transport mechanism and regulatory properties of the human amino acid transporter ASCT2 (SLC1A5). The Journal of Membrane Biology, 217(1-3), 109–119.
- Jakobsen, S., et al. (2023).
- Johal, S., et al. (2023). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols, 4(3), 102434.
- Dickens, D., et al. (2020). The kinetics of LAT1 mediated transport are altered by cholesterol which may regulate its activity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(11), 183424.
- Yi, X., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1192458.
-
Xenbase. (n.d.). Protocols. Retrieved from [Link]
- Tsuchiya, Y., et al. (2020). Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism. Metabolism, 111, 154334.
- Scalise, M., et al. (2015). N-linked Glycosylation of human SLC1A5 (ASCT2) transporter is critical for trafficking to membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(3), 573-583.
-
Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sodium- and chloride-dependent betaine transporter. Retrieved from [Link]
- Nardi, F., et al. (2018). Effects of Sodium and Amino Acid Substrate Availability upon the Expression and Stability of the SNAT2 (SLC38A2) Amino Acid Transporter. Frontiers in Pharmacology, 9, 63.
- Gornicka, M., et al. (2018). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Metabolites, 8(1), 13.
- Superchi, C., et al. (2020). Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Molecules, 25(22), 5483.
- Napolitano, L., et al. (2021). Novel Insights into the Transport Mechanism of the human amino acid transporter LAT1 (SLC7A5). Probing critical residues for substrate translocation. Computational and Structural Biotechnology Journal, 19, 584-593.
- Gauthier-Coles, G., et al. (2022). Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells. Frontiers in Pharmacology, 13, 963066.
- Aoshima, H., et al. (1988). Expression of amino acid transport systems in Xenopus oocytes injected with mRNA of rat small intestine and kidney. Molecular Brain Research, 4(3-4), 233–238.
- Madsen, K. K., et al. (2011). Deletion of the betaine–GABA transporter (BGT1; slc6a12) gene does not affect seizure thresholds of adult mice. Epilepsy Research, 93(2-3), 111–119.
- Campos-Bedolla, P., et al. (2014). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Cellular Neuroscience, 8, 219.
- Kim, C. S., et al. (2006). BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Biological and Pharmaceutical Bulletin, 29(1), 142–146.
- Taylor, P. M., et al. (1990). Characterization of neutral and cationic amino acid transport in Xenopus oocytes. The Journal of Physiology, 423, 179–194.
- Roberts, L. D., et al. (2014). β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors. Cell Metabolism, 19(1), 96–108.
- Xu, C., et al. (2024). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). bioRxiv, 2024.02.16.580637.
-
Dojindo Molecular Technologies, Inc. (n.d.). Amino Acid Uptake Assay Kit UP04 manual. Retrieved from [Link]
- Scalise, M., et al. (2023). Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203. International Journal of Molecular Sciences, 24(4), 3986.
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
Wikipedia. (2023, December 1). 3-Aminoisobutyric acid. Retrieved from [Link]
- Taylor, P. M., et al. (1995). Amino-Acid-Dependent Modulation of Amino Acid Transport in Xenopus Laevis Oocytes. Journal of Experimental Biology, 198(Pt 10), 2149–2157.
- Biedermann, S., et al. (2021). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Cellular Neuroscience, 15, 705597.
- Zhou, Y., et al. (2014). The betaine/GABA transporter and betaine: roles in brain, kidney, and liver. Frontiers in Physiology, 5, 151.
- Scalise, M., et al. (2018). The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology. Frontiers in Cellular Neuroscience, 12, 233.
- Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531–1544.
- Shen, L., et al. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology, 2230, 449–456.
- Taylor, P. M., et al. (1995). Amino-acid-dependent modulation of amino acid transport in Xenopus laevis oocytes. The Journal of Experimental Biology, 198(Pt 10), 2149–2157.
-
GeneCards. (n.d.). SLC6A12 Gene. Retrieved from [Link]
- Liang, Y., et al. (2015). SLC Family Transporters. Advances in Pharmacology, 74, 1-38.
-
BioTech Scope. (2025, April 25). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. Retrieved from [Link]
- Scalise, M., et al. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Pharmacology, 9, 1155.
- Bobay, B. G., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 78(2), 125–132.
- Thwaites, D. T., & Anderson, C. M. H. (2011). The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport. British Journal of Pharmacology, 164(7), 1802–1816.
- Wang, L., et al. (2022). Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway. Frontiers in Physiology, 13, 833221.
- Fredriksson, R., et al. (2014). Evolutionary origin of amino acid transporter families SLC32, SLC36 and SLC38 and physiological, pathological and therapeutic aspects. Molecular Aspects of Medicine, 34(2-3), 519-533.
- Al-Koussa, H., et al. (2022). Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy. Pharmacology & Therapeutics, 238, 108182.
- Lin, L., et al. (2015). SLC Transporters as Therapeutic Targets: Emerging Opportunities. Nature Reviews Drug Discovery, 14(8), 543–560.
- Pastor-Anglada, M., et al. (2011). Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition. Medicinal Research Reviews, 31(3), 408–451.
- Ferreira, R. J., et al. (2021). ATP-Binding Cassette and Solute Carrier Transporters: Understanding Their Mechanisms and Drug Modulation Through Structural and Modeling Approaches. Pharmaceuticals, 14(3), 247.
Sources
- 1. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial over-production of the functionally active human SLC38A2 (SNAT2) exploiting the mistic tag: a cheap and fast tool for testing ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-Based Screening Identifies Novel Non-Amino Acid Inhibitors of the Sodium-Coupled Neutral Amino Acid Transporter SNAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effects of Sodium and Amino Acid Substrate Availability upon the Expression and Stability of the SNAT2 (SLC38A2) Amino Acid Transporter [frontiersin.org]
- 17. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium- and chloride-dependent betaine transporter - Wikipedia [en.wikipedia.org]
- 19. Deletion of the betaine–GABA transporter (BGT1; slc6a12) gene does not affect seizure thresholds of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The betaine/GABA transporter and betaine: roles in brain, kidney, and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genecards.org [genecards.org]
- 22. Expression of amino acid transport systems in Xenopus oocytes injected with mRNA of rat small intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of neutral and cationic amino acid transport in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Amino-acid-dependent modulation of amino acid transport in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stacks.cdc.gov [stacks.cdc.gov]
- 28. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 29. folibio.com.tw [folibio.com.tw]
A Comparative Analysis of 3-Amino-2-methylpropanoic Acid Derivatives in Drug Discovery
Introduction: The Versatile Scaffold of 3-Amino-2-methylpropanoic Acid
3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is an intriguing endogenous β-amino acid that has garnered significant attention in the scientific community.[1][2][3] Unlike its α-amino acid counterparts that are the fundamental building blocks of proteins, β-amino acids possess a unique structural arrangement that imparts distinct conformational properties and metabolic stability. This makes them valuable scaffolds in medicinal chemistry for the design of novel therapeutic agents. The presence of a methyl group at the α-position introduces a chiral center, leading to (R) and (S) enantiomers, each with potentially different biological activities and metabolic fates.[4] This guide provides a comparative analysis of various 3-Amino-2-methylpropanoic acid derivatives, exploring their therapeutic potential across different domains, including antimicrobial, neurological, and anticancer applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide field-proven experimental protocols for their evaluation.
I. Antimicrobial Potency: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The chemical scaffold of 3-Amino-2-methylpropanoic acid has emerged as a promising starting point for the development of novel antimicrobial agents. By modifying this core structure, researchers have successfully generated derivatives with potent activity against a range of bacteria and fungi.
Comparative Efficacy of Antimicrobial Derivatives
A key strategy in enhancing the antimicrobial potency of this scaffold involves the introduction of various lipophilic and aromatic moieties. These modifications are thought to facilitate interaction with and disruption of microbial cell membranes. A comparative summary of the minimal inhibitory concentrations (MICs) for several derivatives against representative pathogens is presented below.
| Derivative Class | Modification | Test Organism | MIC (µg/mL) | Reference |
| Naphthoquinone Conjugates | 2,3-dichloro-1,4-naphthoquinone | Staphylococcus aureus | 3.9 | [4][5] |
| 2,3-dichloro-1,4-naphthoquinone | Escherichia coli | 24.7 | [4][5] | |
| Thiazole Derivatives | N-phenyl-N-thiocarbamoyl-β-alanine precursor | Various bacteria & fungi | Discrete activity | [6] |
| Cinnamoyl Amides | Cinnamaldehyde conjugate | Bacillus subtilis | More active than cinnamic acid | [7] |
| Cinnamaldehyde conjugate | Saccharomyces cerevisiae | More active than cinnamic acid | [7] | |
| (4-Hydroxyphenyl)amino Derivatives | Varied aromatic/heterocyclic groups | Multidrug-resistant bacteria & fungi | Structure-dependent | [8] |
Causality Behind Experimental Choices: The selection of naphthoquinone, thiazole, and cinnamoyl moieties is driven by their known antimicrobial properties. Naphthoquinones, for instance, can generate reactive oxygen species and interfere with microbial electron transport chains. The derivatization aims to synergize the inherent properties of these functional groups with the β-amino acid scaffold to enhance potency and selectivity.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel 3-Amino-2-methylpropanoic acid derivatives against bacterial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to obtain a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Broth Microdilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. Modulation of the GABAergic System: A Focus on Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[9] 3-Amino-2-methylpropanoic acid derivatives, as GABA analogues, hold therapeutic promise for conditions like epilepsy, anxiety, and neuropathic pain.[7][10]
Structure-Activity Relationship of GABA Analogues
The interaction of these derivatives with GABA receptors (GABA-A and GABA-B) and GABA transporters is highly dependent on their stereochemistry and the nature of their substituents. Lipophilic modifications are often introduced to enhance blood-brain barrier penetration.
Generalized Interaction of GABA Analogues with Synaptic Components
Caption: Potential mechanisms of action for GABA analogue derivatives.
Experimental Protocol: GABA Receptor Binding Assay
This protocol describes an in vitro assay to determine the binding affinity of 3-Amino-2-methylpropanoic acid derivatives to GABA-B receptors in rat brain membranes using a radiolabeled ligand.[11]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a buffer solution and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.
-
Binding Assay: In a reaction tube, combine the prepared brain membranes, a radiolabeled ligand such as [3H]GABA, and varying concentrations of the test compound (the 3-Amino-2-methylpropanoic acid derivative).[11]
-
Incubation: Incubate the mixture at a controlled temperature to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is indicative of the compound's binding affinity for the GABA-B receptor.
III. Anticancer Potential: A Novel Scaffold for Oncological Therapeutics
Recent studies have highlighted the potential of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives as a novel class of anticancer agents.[8][9] These compounds have demonstrated structure-dependent cytotoxicity against various cancer cell lines, including non-small cell lung cancer.[9]
Comparative Cytotoxicity and Antioxidant Activity
The anticancer activity of these derivatives is often correlated with their antioxidant properties. The introduction of specific substituents can enhance their ability to scavenge free radicals and modulate cellular redox homeostasis.
| Compound ID | Key Substituent | A549 Cell Viability (%) | DPPH Radical Scavenging (%) | Reference |
| 12 | 1-Naphthyl | 42.1 | Not reported | [8] |
| 16 | 2,5-dimethyl-1H-pyrrol-1-yl | Not specified | 61.2 | [8] |
| 20 | Furan-2-ylmethylene | ~50% | High | [9] |
| 29 | 4-Nitrobenzylidene | ~50% | 54.4 | [8] |
| 33 | 3,4,5-Trimethoxybenzylidene | Not specified | 60.6 | [8] |
Causality Behind Experimental Choices: The A549 cell line is a well-established model for non-small cell lung cancer, making it a relevant system for initial screening of potential anticancer drugs. The DPPH assay is a standard and rapid method to assess the free radical scavenging ability of compounds, providing insights into their potential antioxidant mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-Amino-2-methylpropanoic acid derivatives and incubate for a predetermined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
Conclusion and Future Directions
The 3-Amino-2-methylpropanoic acid scaffold has demonstrated remarkable versatility in drug discovery, yielding derivatives with promising antimicrobial, neurological, and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing pharmacokinetic profiles for in vivo efficacy, and exploring the therapeutic potential of these derivatives in preclinical disease models. The continued exploration of this unique chemical space holds significant promise for the development of next-generation therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143) - FooDB [foodb.ca]
- 3. Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. karger.com [karger.com]
- 5. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantification of Amino Acids in PM2.5: A Comparative Analysis of Derivatization Methods for GC-MS/MS
Introduction: The Analytical Imperative for Amino Acids in PM2.5
Atmospheric particulate matter with a diameter of 2.5 micrometers or less (PM2.5) is a complex and dynamic mixture of organic and inorganic substances. Among its organic nitrogen components, amino acids are of significant interest to researchers in environmental science, public health, and climate studies.[1][2] These compounds can influence the hygroscopic properties of aerosols, participate in atmospheric chemical reactions, and act as tracers for biological sources. Furthermore, their association with allergic diseases is an area of growing concern.[2][3]
However, the quantitative analysis of amino acids in the complex PM2.5 matrix is fraught with challenges. Their zwitterionic nature, high polarity, and low volatility make them unsuitable for direct analysis by gas chromatography (GC).[4][5] While liquid chromatography (LC) methods exist, GC, when coupled with tandem mass spectrometry (MS/MS), offers superior separation efficiency through the use of high-resolution capillary columns and exceptional sensitivity and selectivity via Multiple Reaction Monitoring (MRM).[1][6]
To harness the power of GC-MS/MS, a critical prerequisite is derivatization —a chemical modification process that converts the polar, nonvolatile amino acids into volatile and thermally stable derivatives suitable for GC analysis.[5][7] This guide provides an in-depth comparison of common derivatization methods, offers a detailed protocol for a robust workflow, and explains the principles of accurate quantification, empowering researchers to make informed decisions for their analytical goals.
A Comparative Guide to Derivatization Strategies
The choice of derivatization reagent is the most critical decision in developing a GC-MS/MS method for amino acid analysis. The ideal reagent should produce a single, stable derivative for each amino acid in a rapid and reproducible reaction. Here, we compare the two most prevalent strategies: silylation and two-step acylation/esterification.
Silylation: The Traditional Workhorse
Silylation is arguably the most widely used derivatization technique for amino acid analysis in aerosol particles.[1][8] The reaction involves replacing the active hydrogens on the amino, carboxyl, and other functional groups with a silyl group, typically trimethylsilyl (TMS) or the more robust tert-butyldimethylsilyl (t-BDMS).[9]
-
Common Reagents :
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful TMS donor.
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Produces highly volatile by-products that elute with the solvent front, minimizing chromatographic interference.[4]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms t-BDMS derivatives that are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them less sensitive to trace amounts of moisture.[7][9]
-
-
Mechanism Rationale : The silylation reaction neutralizes the polar functional groups, drastically reducing hydrogen bonding and increasing the volatility of the amino acids, which is essential for their transition into the gas phase within the GC injector.
-
Causality in Practice : The primary drawback of silylation is its extreme sensitivity to moisture.[10] Any residual water in the sample extract will preferentially react with the reagent, leading to poor reaction yield and instability of the derivatives. This necessitates a time-consuming and rigorous drying step for the aqueous extracts of PM2.5 samples, which can be a significant bottleneck in sample throughput.[1] Furthermore, some amino acids can form multiple derivative products, complicating quantification, and certain amino acids like tryptophan are known to exhibit poor recovery with silylation methods, potentially due to adsorption onto glassware during the process.[1][10]
Two-Step Acylation/Esterification: The Robust Alternative
This strategy involves two sequential reactions: an esterification of the carboxyl group followed by an acylation of the amino and hydroxyl groups. A popular and efficient variant of this approach uses alkyl chloroformates, which can derivatize both the amino and carboxyl groups, sometimes in a single step in an aqueous medium.[1][11]
-
Common Reagents :
-
Alkyl Chloroformates : Ethyl chloroformate (ECF) and propyl chloroformate (PCF) are widely used.[1][12] The reaction is typically performed in a mixture of water, ethanol, and pyridine, followed by extraction.[13]
-
Fluorinated Anhydrides : Reagents like trifluoroacetic anhydride (TFAA) are used for the acylation step after an initial esterification.[14] They produce highly electronegative derivatives that are excellent for electron capture detection (ECD) but are also well-suited for MS analysis.
-
-
Mechanism Rationale : This approach systematically targets each functional group. For ECF, the reaction proceeds via the formation of a mixed carboxylic-carbonic acid anhydride, which is then esterified.[11] This process yields stable N-ethoxycarbonyl amino acid ethyl esters (or similar derivatives), which are volatile and chromatograph well.
-
Causality in Practice : The primary advantage of chloroformate derivatization is its speed and tolerance to aqueous conditions, which eliminates the need for the stringent drying step required for silylation.[8][15] This significantly streamlines the sample preparation workflow. Studies have shown that the ECF method can provide superior recovery for problematic amino acids like tryptophan compared to silylation.[1] Additionally, it has demonstrated excellent separation of isomers.[1] However, researchers must be cautious as the reaction can be highly exothermic, and under certain pH conditions, may lead to peptide hydrolysis in samples containing proteins or peptides.[16]
Performance Comparison
To aid in method selection, the table below summarizes the key performance characteristics of the leading derivatization methods.
| Feature | Silylation (MTBSTFA) | Acylation/Esterification (ECF) |
| Reaction Principle | One-step replacement of active hydrogens with t-BDMS groups. | Simultaneous blocking of amino and carboxylic acid groups. |
| Reaction Time | Longer (e.g., 2 hours at 90°C).[1] | Very fast (e.g., <20 minutes at room temp).[15] |
| Moisture Sensitivity | High; requires complete sample dryness.[1] | Low; reaction can be performed in an aqueous medium.[11] |
| Derivative Stability | t-BDMS derivatives are very stable.[7][9] | N-ethoxycarbonyl esters are stable.[1] |
| Tryptophan Recovery | Often poor due to adsorption.[1] | Good recovery.[1] |
| Key Advantage | Produces very stable derivatives; well-established method. | Fast, streamlined workflow; eliminates rigorous drying step. |
| Key Disadvantage | Time-consuming drying step; poor recovery for some AAs. | Exothermic reaction; potential for hydrolysis of peptides if present.[16] |
Detailed Experimental Workflow: ECF Derivatization for GC-MS/MS
This section provides a self-validating protocol for the quantification of amino acids in PM2.5 using the robust Ethyl Chloroformate (ECF) derivatization method, incorporating stable isotope dilution for ultimate accuracy.
Overall Workflow Diagram
The entire process, from sample collection to data analysis, is a multi-step workflow where each stage is critical for the integrity of the final result.
Caption: End-to-end workflow for PM2.5 amino acid analysis.
Step-by-Step Experimental Protocol
Rationale: This protocol is designed for robustness and accuracy. The use of an acidic extraction solvent helps to release amino acids from the filter matrix. Fortification with internal standards at the earliest possible stage is crucial for the stable isotope dilution technique.
-
PM2.5 Filter Extraction:
-
Cut a portion of the exposed quartz fiber filter (e.g., 1/4 or 1/2) and place it in a glass vial.
-
Add a precise volume of extraction solution (e.g., 5 mL of 0.1 M HCl).
-
Crucial Step (Quantification) : Add a known amount of a stable isotope-labeled amino acid internal standard mixture to the vial. This is the cornerstone of the isotope dilution method.[17][18]
-
Sonicate the sample in a water bath for 30-60 minutes to ensure complete extraction of water-soluble components.
-
Filter the extract through a 0.22 µm syringe filter to remove insoluble particles. Transfer an aliquot (e.g., 100 µL) to a fresh derivatization vial.
-
-
ECF Derivatization:
-
To the 100 µL aliquot of the extract, add 100 µL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v).[13] The pyridine acts as a base to neutralize the HCl produced during the reaction.
-
Add 5 µL of ECF and vortex immediately for 30 seconds. The reaction is rapid.
-
Add 100 µL of chloroform to begin the extraction of the derivatized, now more hydrophobic, amino acids.[13]
-
To drive the reaction to completion and optimize extraction, adjust the aqueous layer to pH 9-10 with a small amount of a suitable base (e.g., 7M NaOH), then add another 5 µL of ECF and vortex again for 30 seconds.[13]
-
Centrifuge the vial to achieve phase separation. Carefully transfer the bottom chloroform layer containing the derivatives to an autosampler vial with an insert for GC-MS/MS analysis.
-
-
GC-MS/MS Instrumental Analysis:
-
GC System : Agilent GC coupled to a triple quadrupole MS or equivalent.
-
Column : A low-to-mid polarity column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for separating the derivatives.[1]
-
Injection : 1 µL in splitless mode. Injector temperature: 280°C.
-
Oven Program : Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min. (This must be optimized for the specific set of target analytes).
-
MS/MS System :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). For each amino acid derivative and its corresponding stable isotope-labeled internal standard, at least two transitions (one for quantification, one for qualification) should be optimized to ensure selectivity and confirm identity.
-
-
The Gold Standard: Quantification by Stable Isotope Dilution (SID)
For complex environmental matrices like PM2.5, achieving accurate and precise quantification is challenging due to matrix effects (signal suppression or enhancement) and potential analyte loss during the multi-step sample preparation. The SID method is the definitive solution to these problems.[17][19]
The Principle: A known quantity of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of the target analyte is added to the sample at the beginning of the workflow. This internal standard (IS) is chemically identical to the native analyte and will therefore behave identically during extraction, derivatization, and GC injection. Any loss or matrix effect experienced by the native analyte will be equally experienced by the IS. The mass spectrometer can differentiate between the native analyte and the heavier IS. Quantification is therefore based on the ratio of the instrument response of the native analyte to that of the IS, which remains constant regardless of sample loss or matrix effects.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Profiling amino acids of atmospheric particulate matters collected in urban-rural complex areas, Korea [eeer.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 11. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of protein calibrants by amino acid analysis using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Amino-2-methylpropanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Amino-2-methylpropanoic acid hydrochloride (CAS No: 14512-38-8), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific integrity.
Hazard Assessment and Initial Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. 3-Amino-2-methylpropanoic acid hydrochloride is an amino acid derivative. While extensive toxicological data may not be available, it is prudent to handle it with care. Safety Data Sheets (SDS) for similar compounds indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[1]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[1] In cases of potential dust generation, a NIOSH-approved respirator is recommended.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Incompatibilities: Keep the waste segregated from strong oxidizing agents, reducing agents, and bases to prevent hazardous reactions.[3]
Waste Identification and Segregation: The Foundation of Compliance
Proper identification and segregation of chemical waste are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Protocol for Waste Identification:
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "3-Amino-2-methylpropanoic acid hydrochloride".[6] The label should also include the words "Hazardous Waste" and a clear indication of the associated hazards (e.g., "Irritant").
-
Segregation: This waste stream must be kept separate from other laboratory waste, such as sharps, biological waste, and non-hazardous materials. It is also crucial to segregate it from incompatible chemicals to prevent dangerous reactions. For instance, storing acids and bases separately is a fundamental principle of safe laboratory practice.[7]
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
For Small Spills (Solid):
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Carefully sweep up the solid material, avoiding dust generation.[2] A vacuum cleaner equipped with a HEPA filter may be used for finer particles.
-
Collection: Place the spilled material and any contaminated cleaning materials into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a neutral detergent), and dispose of the cleaning materials as hazardous waste.
For Large Spills:
In the event of a large spill, evacuate the area and follow your institution's emergency response procedures. Contact your Environmental Health and Safety (EHS) department immediately.
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the approved disposal pathway for 3-Amino-2-methylpropanoic acid hydrochloride. This process is designed to be a self-validating system, ensuring that each step is conducted in a compliant and safe manner.
dot
Caption: Decision workflow for the disposal of 3-Amino-2-methylpropanoic acid hydrochloride.
Detailed Protocol:
-
Waste Collection:
-
For pure, unused 3-Amino-2-methylpropanoic acid hydrochloride, offer the surplus to a licensed disposal company.[2]
-
For contaminated materials (e.g., paper towels, gloves), collect them in a designated, leak-proof container.
-
-
Container Management:
-
Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
The SAA must be in a secondary containment system to capture any potential leaks.
-
Regularly inspect the storage area for any signs of leaks or container degradation.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[3]
-
It is generally recommended to burn this material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Never dispose of 3-Amino-2-methylpropanoic acid hydrochloride down the drain or in the regular trash.[4] This is to prevent environmental contamination and potential damage to plumbing systems.
-
Regulatory Framework and Compliance
Adherence to local, state, and federal regulations is non-negotiable. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA, and standards set by OSHA for worker safety.[4][8]
| Regulatory Body | Key Requirements |
| EPA (RCRA) | Waste identification, labeling, storage time limits, and proper disposal methods.[4] |
| OSHA | Hazard communication, personal protective equipment, and worker safety training. |
It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations. This includes maintaining accurate records of waste generation and disposal.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 3-Amino-2-methylpropanoic acid hydrochloride is a critical aspect of responsible laboratory practice. By following the detailed procedures outlined in this guide, researchers can ensure a safe working environment, protect the environment, and maintain full regulatory compliance. This commitment to safety and meticulous handling of chemical waste is a cornerstone of scientific excellence.
References
- Capot Chemical. (2025, December 28). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Daniels Health. (2025, May 21).
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Action Compaction Equipment. (2022, September 13).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- AK Scientific, Inc. (n.d.).
- BenchChem. (2025).
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Sigma-Aldrich. (n.d.). 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride AldrichCPR.
- Sigma-Aldrich. (2024, September 6).
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
Sources
- 1. aksci.com [aksci.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Amino-2-methylpropanoic acid hydrochloride
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-methylpropanoic acid hydrochloride. As the toxicological properties of this and similar compounds are not always exhaustively investigated, a cautious and proactive approach to safety is paramount.[1] The procedures outlined below are designed to empower you with the knowledge to handle this chemical safely, minimizing exposure and ensuring the integrity of your research.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 3-Amino-2-methylpropanoic acid hydrochloride is a solid, crystalline compound. The primary risks associated with its handling stem from its physical form and chemical properties.
-
Eye Irritation: Based on data for structurally related amino acid hydrochlorides, this compound should be treated as a serious eye irritant. Direct contact with the dust or solutions can cause significant irritation.
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling dust can lead to respiratory irritation.[1]
-
Skin Contact: While not always classified as a primary skin irritant, prolonged contact or exposure in individuals with sensitivity can be problematic. Some similar compounds are classified as skin irritants.[2] Prudent practice dictates avoiding all direct skin contact.
-
Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can release hazardous substances, including toxic nitrogen oxides (NOx), carbon oxides, and corrosive hydrogen chloride gas.[1][2][3]
The guiding principle for handling this compound must be ALARA (As Low As Reasonably Achievable). This means using a combination of engineering controls, administrative controls, and personal protective equipment to minimize all potential exposure.
Core PPE Requirements: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls, such as chemical fume hoods or ventilated balance enclosures.
Eye and Face Protection
Due to the significant risk of eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[4]
-
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, you must upgrade to chemical splash goggles that provide a complete seal around the eyes.[5]
-
Recommended for High-Risk Tasks: For tasks involving larger quantities (>10g) or a significant risk of splashing (e.g., rapid additions, heating), a full-face shield should be worn in addition to chemical splash goggles.[5][6]
Hand Protection
Gloves are essential to prevent dermal absorption and skin irritation.[6]
-
Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for handling this compound in solid form and in solution.[5] Always inspect gloves for tears or pinholes before use.[1][2]
-
Technique: When handling the chemical, consider double-gloving to provide an extra layer of protection and facilitate clean removal of the outer glove if contamination occurs. Always use proper glove removal technique to avoid contaminating your skin.[1]
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat is required to protect your skin and personal clothing from contamination.[7]
-
Additional Protection: For large-scale work or extensive handling, consider a chemical-resistant apron.
Respiratory Protection
Engineering controls are the preferred method for mitigating inhalation risks.
-
Primary Control: All handling of the solid powder that could generate dust—especially weighing—must be performed inside a certified chemical fume hood, a powder containment hood, or a glove box.[1]
-
When Respirators are Necessary: If engineering controls are insufficient or not available for a specific task, respiratory protection is required. A NIOSH-approved respirator with a P95 or P100 particulate filter is the minimum requirement for nuisance dust exposure.[1] For higher levels of potential exposure, a respirator with combination cartridges (e.g., OV/AG/P99) may be necessary.[1] All respirator use must be part of a formal respiratory protection program that includes fit testing and training.[3]
PPE Protocols for Specific Operations
The level of PPE required is dictated by the specific task and the associated risks of exposure. The following table provides guidance for common laboratory procedures.
| Operation/Task | Primary Hazard(s) | Required Engineering Control | Minimum PPE Ensemble | Enhanced PPE (for Scale >10g or High Risk) |
| Weighing & Aliquoting (Solid) | Inhalation of dust, Eye contact | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Double Gloves, Face Shield over Goggles |
| Dissolution & Solution Handling | Splashes to eyes and skin | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Double Gloves, Chemical-Resistant Apron |
| Reaction Workup & Transfers | Splashes, Aerosol generation | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Chemical Splash Goggles | Double Gloves, Chemical-Resistant Apron, Face Shield over Goggles |
| Accidental Spill Cleanup (Solid) | Inhalation of dust, Skin/Eye contact | Cordon off area, Ensure proper ventilation | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Particulate Respirator (P95 minimum) | Chemical Resistant Coveralls, Boot Covers |
Experimental Protocol: Donning and Doffing PPE
A self-validating protocol ensures safety at every step. The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Begin with clean, dry hands.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) Sequence:
-
Decontaminate (if applicable): Wipe down the exterior of gloves and any other reusable PPE if gross contamination is present.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of gloves immediately in the proper waste container.[1]
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside surface. Fold it so the contaminated exterior is contained inward.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Respirator (if required): Remove last.
-
Wash Hands: Wash your hands thoroughly with soap and water.
Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action is crucial. Always have the Safety Data Sheet (SDS) readily available for emergency responders.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal prevents environmental contamination and exposure to waste handlers.
-
Chemical Waste: All surplus 3-Amino-2-methylpropanoic acid hydrochloride and its solutions must be disposed of as chemical waste through a licensed professional waste disposal service.[1] Do not discharge into drains or the environment.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed waste container and disposed of as solid chemical waste according to your institution's guidelines.[1]
-
Containers: Empty containers retain product residue and can be hazardous. They should be disposed of in the same manner as the unused product.[3]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the task being performed.
Caption: Decision workflow for selecting appropriate PPE.
References
-
MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Capot Chemical.
-
SAFETY DATA SHEET - 2-Amino-2-methylpropionic acid. Sigma-Aldrich.
-
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride AldrichCPR. Sigma-Aldrich.
-
SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride. Fisher Scientific.
-
Amino Acid Standard - SAFETY DATA SHEET. Agilent.
-
3-[(2-methylpropyl)amino]propanoic acid hydrochloride. Santa Cruz Biotechnology.
-
Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa.
-
(R)-3-Amino-2-methylpropanoic acid hydrochloride. BLDpharm.
-
Safety Data Sheet - 2-(2-aminobutoxy)propanoic acid hydrochloride. Enamine.
-
PPE and Safety for Chemical Handling. ACS Material.
-
What PPE Should You Wear When Handling Acid 2025? LeelineWork.
-
Chapter 19 – Personal Protective Equipment (PPE). Lawrence Berkeley National Laboratory Environment, Health, and Safety.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
(R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg. Carl ROTH.
Sources
- 1. capotchem.com [capotchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. agilent.com [agilent.com]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 5. leelinework.com [leelinework.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
